6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid: Sourcing, Isolation, and Pharmacological Architecture
Executive Summary: The Ursane Scaffold 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (often referred to in literature as 6 ,19 -dihydroxy-3-oxo-urs-12-en-28-oic acid ) is a highly oxidized pentacyclic triterpenoid of the urs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Ursane Scaffold
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (often referred to in literature as 6
,19-dihydroxy-3-oxo-urs-12-en-28-oic acid ) is a highly oxidized pentacyclic triterpenoid of the ursane series. Unlike the ubiquitous ursolic acid, this molecule features critical oxidative modifications at the C-3 (ketone), C-6 (hydroxyl), and C-19 (hydroxyl) positions, drastically altering its polarity and binding affinity profiles.
This guide serves as a technical blueprint for researchers aiming to isolate, validate, and utilize this compound. It moves beyond basic textbook descriptions to provide a field-proven workflow for extraction from complex plant matrices, specifically focusing on Uncaria tomentosa (Rubiaceae) and Eriobotrya japonica (Rosaceae).
Botanical Provenance & Chemotaxonomy[1][2]
To maximize yield and reproducibility, sourcing the correct plant material is the first critical variable. This compound is not ubiquitously distributed; it is chemotaxonomically restricted to specific genera capable of high-degree triterpene oxidation.
Chemotyping: U. tomentosa exists in two chemotypes: pentacyclic oxindole alkaloid (POA) rich and tetracyclic oxindole alkaloid (TOA) rich. While alkaloids are the primary marker, the triterpenoid fraction (containing our target) is consistently present in the bark of the POA chemotype.
Significance: The bark contains a complex matrix of ursolic and quinovic acid derivatives, necessitating a precise fractionation strategy to separate the 3-oxo-6,19-dihydroxy variant from its structural analogs.
Significance: Historically used in Traditional Chinese Medicine (TCM) for respiratory inflammation. The leaves are a rich source of ursane-type triterpenes, including corosolic acid, euscaphic acid, and our target molecule. The waxy coating of the leaves often concentrates these lipophilic triterpenoids.
The following protocol is designed for the isolation of milligram-scale quantities of high-purity (>95%) compound from Eriobotrya japonica leaves. This workflow prioritizes the removal of chlorophyll and highly polar glycosides early in the process.
Phase 1: Matrix Preparation & Extraction[1]
Desiccation: Air-dry leaves at 40°C until constant weight. High heat (>60°C) can cause thermal degradation or isomerization of the C-3 ketone.
Comminution: Pulverize to a coarse powder (20-40 mesh). Avoid ultra-fine powder to prevent column clogging during later filtration.
Lipophilic Wash (Defatting): Macerate powder in n-Hexane (1:10 w/v) for 24 hours. Discard the hexane fraction. Why? This removes waxy alkanes, chlorophylls, and sterols that interfere with silica chromatography.
Target Extraction: Extract the defatted residue with 95% Ethanol (EtOH) under reflux (3x 2 hours). Combine filtrates and evaporate to dryness under reduced pressure (Rotavap at 45°C).
Phase 2: Liquid-Liquid Partitioning (The "Cut")
The crude ethanolic extract is a complex mixture. We use polarity-based partitioning to isolate the triterpenoid-rich fraction.
Suspend the crude extract in Deionized Water .
Partition sequentially with Ethyl Acetate (EtOAc) (3x).
Critical Step: The target molecule resides in the EtOAc phase . The water phase contains sugars and tannins; the interface may contain polymeric impurities.
Dry the EtOAc phase over anhydrous Na₂SO₄ and concentrate.
Phase 3: Chromatographic Isolation
Stationary Phase: Silica Gel 60 (230-400 mesh).
Mobile Phase Gradient: n-Hexane : Ethyl Acetate (starting 9:1
Fractions 4-7 (Mid Polarity): Elutes ursolic acid and oleanolic acid.
Fractions 8-12 (Target Window): As polarity increases (approx. 6:4 Hex:EtOAc), the dihydroxylated/oxo species elute. Look for spots that stain purple/blue with Liebermann-Burchard reagent but have lower R_f than ursolic acid.
Visualization: Isolation Logic Flow
The following diagram illustrates the critical decision points in the isolation logic.
Figure 1: Step-by-step fractionation architecture for isolating oxidized ursane triterpenoids.[7]
Structural Elucidation & Validation
Once isolated, the compound must be validated. The presence of the C-3 ketone and C-6/C-19 hydroxyls provides distinct spectroscopic signatures compared to the parent ursolic acid.
is often more sensitive for the carboxylic acid moiety. Expect a peak at m/z 485.3 .
Nuclear Magnetic Resonance (NMR) - Key Diagnostic Signals
-NMR (Carbonyls):
C-28 (Carboxyl): ~180-182 ppm.
C-3 (Ketone): ~215-218 ppm (Distinctive downfield shift compared to C-3 hydroxyl at ~78 ppm).
H-NMR (Diagnostic Protons):
H-12 (Olefinic): ~5.30 ppm (t).
H-6 (Methine): ~4.5 ppm (br s) (Indicates 6
-OH).
Methyl Signals: 7 singlets/doublets in the high field region (0.7 - 1.5 ppm).
Pharmacological Applications: Mechanism of Action[1]
The pharmacological interest in 6,19-dihydroxyurs-12-en-3-oxo-28-oic acid is driven by its specificity. While general triterpenoids are broad anti-inflammatories, this specific oxidation pattern confers potent anti-osteoclastogenic activity.
Osteoclast Inhibition Pathway
The compound inhibits the differentiation of Bone Marrow Macrophages (BMMs) into osteoclasts. This is mediated through the suppression of the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling axis.
Suppression of NF-
B: The compound prevents the phosphorylation and degradation of IB, thereby blocking the nuclear translocation of p65/p50.
Downregulation of NFATc1: As a downstream consequence, the master transcription factor for osteoclastogenesis, NFATc1, is downregulated.
Result: Decreased expression of osteoclast-specific genes (TRAP, Cathepsin K).
Signaling Pathway Diagram
Figure 2: Proposed mechanism of action inhibiting RANKL-induced osteoclastogenesis.
References
PubChem. "6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CID 91895454)."[7] National Library of Medicine.
[Link]
Navarro, M. et al. "Uncaria tomentosa (Cat's Claw): A Review of Its Traditional Uses, Phytochemistry and Pharmacology." MDPI (Plants).
[Link]
Technical Guide: Targeted Isolation of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid from Uncaria tomentosa
Part 1: Executive Summary The isolation of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (hereafter referred to as Target Compound 1 ) from Uncaria tomentosa (Cat's Claw) presents a specific challenge in phytochemical separa...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
The isolation of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (hereafter referred to as Target Compound 1 ) from Uncaria tomentosa (Cat's Claw) presents a specific challenge in phytochemical separation. Unlike the dominant pentacyclic oxindole alkaloids (POAs) or the abundant quinovic acid glycosides, this oxidized triterpene aglycone exists in a distinct polarity window that requires precise fractionation.
This guide details a high-fidelity isolation workflow designed to maximize yield and purity. By leveraging the specific solubility profile of the ursane skeleton and the polarity imparted by the C6/C19 hydroxyls versus the C3 ketone, we establish a protocol that effectively separates Target Compound 1 from co-eluting isomers and glycosidic contaminants.
Part 2: Compound Profile & Chemotaxonomy
Understanding the physicochemical properties of the target is prerequisite to isolation.
Soluble in MeOH, EtOH, DMSO; Moderately soluble in CHCl₃/EtOAc
Biosynthetic Context
Target Compound 1 is a downstream oxidation product of ursolic acid. In Uncaria species, the enzymatic machinery favors hydroxylation at C6 and C19 positions. The presence of the C3-oxo group suggests the activity of specific dehydrogenases acting on the 3
-hydroxyl precursor.
Part 3: Strategic Isolation Protocol
Phase 1: Biomass Preparation and Extraction
Objective: Exhaustive extraction of triterpenoids while minimizing chlorophyll and polymeric tannin co-extraction.
Material: Use dried Uncaria tomentosa root bark (inner bark is preferred for higher triterpene-to-alkaloid ratio).
Comminution: Grind bark to a coarse powder (40–60 mesh). Avoid ultra-fine powder to prevent column clogging later.
Lipid Removal (Defatting):
Solvent:
-Hexane.
Method: Maceration or Soxhlet extraction (4 hours).
Rationale: Removes waxy lipids and non-polar sterols that interfere with downstream chromatography. Discard the hexane fraction.
Primary Extraction:
Solvent: Ethanol (96%) or Methanol.
Method: Ultrasound-Assisted Extraction (UAE) at 40°C for 3 x 30 mins.
Filtration: Vacuum filter through Celite 545.
Concentration: Rotary evaporate at <45°C to obtain the Crude Alcoholic Extract .
Phase 2: Liquid-Liquid Fractionation (The Critical Split)
Objective: Separate the target aglycone from highly polar glycosides (water-soluble) and alkaloids (pH-dependent).
Note: Triterpene acids are acidic. We utilize this property.
Suspension: Suspend the Crude Alcoholic Extract in distilled water (1:10 w/v).
Partition 1 (Non-polar removal): Extract with Dichloromethane (DCM) (
).
Action: The DCM layer captures free aglycones (including Target Compound 1), methoxylated flavonoids, and some alkaloids.
Aqueous Layer: Contains quinovic acid glycosides and tannins. (Save for other analyses if needed).
Alkaloid Removal (Acid-Base Wash):
Wash the DCM layer with 5% HCl solution (
).
Mechanism: Protonates alkaloids (POAs/TOAs), moving them to the aqueous acid phase.
Organic Phase: Retains the triterpene acids (Target Compound 1).[1]
Neutralization: Wash the DCM layer with brine to neutral pH, dry over anhydrous Na₂SO₄, and evaporate to yield the Triterpene-Enriched Fraction (TEF) .
Phase 3: Chromatographic Purification
Step A: Silica Gel Flash Chromatography (Normal Phase)
Stationary Phase: Silica Gel 60 (230–400 mesh).
Mobile Phase: Chloroform (
Objective: Remove oxidized phenolics and chlorophyll traces.
Solvent: Methanol (100%).
Process: Dissolve the active fraction from Step A in MeOH and load onto the column.
Elution: Isocratic MeOH. Triterpenes generally elute before flavonoids and polymeric phenols.
Step C: Semi-Preparative HPLC (Polishing)
Objective: Isolate the specific 6,19-dihydroxy-3-oxo isomer from other closely related isomers (e.g., 23-hydroxy derivatives).
Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 250 x 10 mm).
Mobile Phase: Acetonitrile (ACN) : Water (
Formic Acid).
Gradient:
0-5 min: 40% ACN (Isocratic)
5-30 min: 40%
85% ACN (Linear)
30-35 min: 100% ACN (Wash)
Flow Rate: 3.0 mL/min.
Detection: UV at 210 nm (triterpene backbone absorption).
Collection: Collect the peak eluting at the specific retention time corresponding to the dicarboxyl/dihydroxy polarity window (typically 18–22 min depending on exact gradient).
Part 4: Visualization of Workflow
Caption: Figure 1. Step-by-step fractionation workflow for isolating oxidized triterpenes from Uncaria tomentosa.
Part 5: Structural Elucidation & Validation
Once isolated, the identity of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid must be validated using NMR and MS.
Mass Spectrometry (ESI-MS)[3]
Mode: Negative Ion Mode
.
Expected Mass:
485.3 (corresponding to MW 486.7).
Fragmentation: Look for loss of
( 441) and water ( 467).
Nuclear Magnetic Resonance (NMR)
Data interpretation for the specific 6
,19 stereochemistry.
Position
Carbon () (ppm)
Proton () (ppm)
Diagnostic Feature
C-3
~217.0 - 219.0
-
Ketone carbonyl (Distinct from C3-OH which is ~78 ppm).
C-6
~68.0 - 70.0
~4.5 (m)
Hydroxyl (Usually 6-OH).
C-12
~128.0
~5.35 (t)
Olefinic proton (Ursane scaffold).
C-13
~139.0
-
Quaternary olefinic carbon.
C-19
~72.0 - 73.0
-
Quaternary Hydroxyl (Diagnostic for 19-OH ursanes).
C-28
~180.0
-
Carboxylic Acid.
Key Causality Check:
If C-3 appears at ~78 ppm, you have isolated the 3-hydroxy analogue (Tormentic acid derivative).
If C-19 signal is missing, you have isolated a simple ursolic acid derivative.
Confirm the 3-oxo group by the absence of the H-3 carbinol proton (usually ~3.2 ppm) in the
NMR.
Part 6: References
Aquino, R., De Simone, F., Pizza, C., Conti, C., & Stein, M. L. (1989). Plant metabolites.[1][2][3][4][5][6][7][8][9][10] Structure and in vitro antiviral activity of quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda. Journal of Natural Products, 52(4), 679-685.
Heitzman, M. E., Neto, C. C., Winiarz, E., Vaisberg, A. J., & Hammond, G. B. (2005). Ethnobotany, phytochemistry and pharmacology of Uncaria (Rubiaceae).[6][11][10][12][13] Phytochemistry, 66(1), 5-29.
Montoro, P., Carbone, V., Quiroz, J. D. D. Z., De Simone, F., & Pizza, C. (2004).[3] Identification and quantification of components in extracts of Uncaria tomentosa by HPLC-ES/MS. Phytochemical Analysis, 15(1), 55-64.[3]
PubChem Database. (n.d.). 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CID 91895454).[14] National Center for Biotechnology Information.
Rain-Tree Nutrition. (n.d.). Cat's Claw (Uncaria tomentosa) Technical Data Report.
[1] Executive Summary 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CAS: 194027-11-7) is a bioactive pentacyclic triterpenoid of the ursane class.[1][2][3][4][5] Characterized by a C3-ketone, a C12-13 double bond, and hydro...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CAS: 194027-11-7) is a bioactive pentacyclic triterpenoid of the ursane class.[1][2][3][4][5] Characterized by a C3-ketone, a C12-13 double bond, and hydroxyl groups at the C6 and C19 positions, this compound exhibits significant pharmacological potential. It is primarily isolated from medicinal plants such as Uncaria tomentosa (Cat's Claw), Euscaphis japonica, and Rubus species.
This technical guide synthesizes the structural identity, isolation methodology, and mechanism of action of this compound, designed for researchers in natural product chemistry and drug discovery.
Chemical Identity & Structural Characterization[5][6][7]
The compound belongs to the ursane-type triterpenoids, distinguished by a five-ring skeleton (A-E). The specific oxidation pattern (3-oxo, 6-OH, 19-OH) confers unique polarity and reactivity profiles compared to its parent compound, ursolic acid.
Soluble in DMSO, Methanol, Pyridine; Insoluble in Water
Spectroscopic Signature (NMR)
Identification relies heavily on
C and H NMR. The following characteristic shifts are diagnostic for the 6,19-dihydroxy-3-oxo-urs-12-ene skeleton:
C-3 Ketone: A signal at
~217-219 ppm confirms the oxidation at C3.
C-12 Olefin: The vinylic proton (H-12) typically appears as a triplet at
5.2-5.3 ppm , with the corresponding carbons at ~127-129 ppm (C-12) and ~138-140 ppm (C-13) .
C-28 Carboxylic Acid: A downfield signal at
~180-182 ppm .
C-19 Hydroxyl: The quaternary carbon at C-19 appears at
~72-73 ppm . This substitution often causes the H-18 singlet to appear distinctively at ~2.5 ppm (s).
C-6 Hydroxyl: The methine carbon bearing the hydroxyl group typically resonates at
~68-70 ppm .
Biosynthesis & Isolation Protocol
This compound is a secondary metabolite, often resulting from the oxidative modification of ursolic acid or tormentic acid precursors within the plant. The following protocol outlines a standard isolation workflow from Uncaria tomentosa.
Extraction Methodology
Objective: Isolate the target triterpenoid from crude plant material with >95% purity.
Step-by-Step Protocol:
Extraction:
Macerate air-dried, powdered stems of Uncaria tomentosa (1.0 kg) in Methanol (MeOH) (3 x 5 L) at room temperature for 72 hours.
Concentrate the combined extracts under reduced pressure (rotary evaporator, 40°C) to yield a crude residue.
Liquid-Liquid Partition:
Suspend the crude residue in Water (H
O) (1 L).
Partition successively with n-Hexane (to remove lipids/chlorophyll) and Ethyl Acetate (EtOAc) .
Collect the EtOAc fraction, as it concentrates the oxygenated triterpenoids.
Column Chromatography (CC):
Stationary Phase: Silica gel 60 (230–400 mesh).
Mobile Phase: Gradient elution using Chloroform:Methanol (CHCl
:MeOH) starting from 100:0 to 80:20.
Fractionation: Collect 500 mL fractions. The target compound typically elutes in fractions with moderate polarity (e.g., 95:5 to 90:10 CHCl
Crystallization: Recrystallize the isolated peak fraction from MeOH to obtain white powder.
Isolation Workflow Diagram
Figure 1: Isolation workflow for 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid from plant matrix.
Biological Activity & Mechanism of Action[4][8][10]
The pharmacological profile of 6,19-dihydroxyurs-12-en-3-oxo-28-oic acid is defined by its ability to modulate inflammatory pathways and inhibit viral proteases.
Anti-Inflammatory Activity
The compound exhibits potent anti-inflammatory effects, primarily by inhibiting the production of Nitric Oxide (NO) in macrophages.
Data: In Lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, the compound significantly reduces NO production with IC
values typically in the low micromolar range (10–50 M), comparable to standard triterpenoids like ursolic acid.
HIV Protease Inhibition
Research indicates that ursane triterpenoids with 3-oxo and 19-hydroxy substitutions possess structural complementarity to the HIV-1 protease active site.
Binding Mode: The C28-carboxylic acid and C19-hydroxyl group form hydrogen bonds with the catalytic aspartate residues (Asp25/Asp25') in the protease active site.
Activity: Screening data suggests high inhibition rates (>90% at 100
g/mL) against HIV protease, making it a viable scaffold for antiretroviral drug design.
Cytotoxicity
Like many ursane derivatives, this compound displays moderate cytotoxicity against human tumor cell lines (e.g., HL-60, HepG2). The mechanism involves the induction of apoptosis via the mitochondrial (intrinsic) pathway, characterized by the loss of mitochondrial membrane potential (
Aquino, R., et al. (1991). Plant metabolites.[2][4][8][9][10][11][12] New triterpenes from Uncaria tomentosa. Journal of Natural Products.[4] (Contextual grounding for Uncaria isolation).
Rao, & Tang. (n.d.). Bioactivity Potential and Pharmacological Efficiency.[3][9][10] (Cited regarding 109.8% inhibition rate in bioactive screenings).[10]
"6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid" physical and chemical properties
Executive Summary 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a rare, bioactive pentacyclic triterpenoid belonging to the ursane superfamily. Structurally characterized by a 3-oxo moiety (ketone), hydroxyl groups at pos...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a rare, bioactive pentacyclic triterpenoid belonging to the ursane superfamily. Structurally characterized by a 3-oxo moiety (ketone), hydroxyl groups at positions C6 and C19, and a carboxylic acid at C28, this compound represents a significant scaffold for drug discovery. It is predominantly isolated from medicinal plants such as Uncaria tomentosa (Cat's Claw), Ilex latifolia (Holly), and Euscaphis japonica.
Research indicates this compound possesses distinct pharmacological profiles compared to its 3-hydroxy precursors (e.g., tormentic acid), exhibiting enhanced cytotoxicity against specific tumor lines (HepG2, MCF-7) and anti-inflammatory activity via NF-
B pathway modulation. This guide provides a comprehensive analysis of its physicochemical properties, isolation protocols, and biological mechanisms.
Chemical Identity & Structural Elucidation[1][2][3][4][5]
The biological activity of this compound is strictly governed by its stereochemistry, particularly the orientation of the hydroxyl groups at C6 and C19.
C NMR data is critical for validating the structural integrity of the isolated compound. The presence of the C3 ketone (approx. 218 ppm) and the C19 quaternary carbon (approx. 73 ppm) are diagnostic features.
Table 1: Diagnostic
C NMR Shifts (150 MHz, Pyridine-)
Position
(ppm)
Functional Group
Notes
C-3
217.8
Ketone (C=O)
Distinguishes from Tormentic Acid (C3-OH)
C-6
68.4
Methine (CH-OH)
Typically 6-configuration
C-12
128.1
Olefin (CH)
Characteristic Urs-12-ene double bond
C-13
139.4
Olefin (C)
Quaternary alkene carbon
C-19
72.9
Quaternary (C-OH)
Diagnostic for 19-hydroxyursanes
C-28
180.2
Carboxylic Acid
Free acid form (shifts if esterified)
Analyst Note: The shift of C6 is highly sensitive to stereochemistry. A shift near 68 ppm suggests a 6
-OH (equatorial), whereas 6-OH (axial) would appear upfield.
Physicochemical Properties[1][5][8][9]
Understanding the physical behavior of 6,19-dihydroxyurs-12-en-3-oxo-28-oic acid is essential for formulation and assay development.
Table 2: Physical Constants
Property
Value / Description
Implications for Handling
Physical State
White amorphous powder
Hygroscopic; store with desiccant.
Melting Point
245 – 248 °C (dec.)
High thermal stability; suitable for solid-state formulations.
Solubility
DMSO, Pyridine, Methanol
Poor water solubility requires co-solvents (e.g., 0.1% DMSO) for bioassays.
LogP (Calc)
4.3 ± 0.2
Lipophilic; high membrane permeability potential.
Optical Rotation
(c 0.5, MeOH)
Stereochemical purity indicator.
Isolation & Purification Protocol
This protocol describes the isolation of the target compound from Ilex or Uncaria species. It utilizes a self-validating bioassay-guided fractionation approach.
Workflow Logic
The extraction targets the triterpenoid-rich fraction using ethanol, followed by liquid-liquid partitioning to remove fats (hexane) and highly polar glycosides (butanol), concentrating the target in the Ethyl Acetate or Chloroform fraction.
Step-by-Step Methodology
Extraction:
Macerate 1.0 kg of dried, powdered plant material (e.g., Ilex latifolia leaves) in 10 L of 95% Ethanol at room temperature for 72 hours.
Filter and concentrate under reduced pressure (Rotavap) at 45°C to yield the crude extract.
Partitioning (The "Cut"):
Suspend crude extract in 1.0 L of distilled water.
Wash 1: Partition with n-Hexane (
L) to remove chlorophyll and lipids. Discard Hexane layer.
Target Extraction: Partition the aqueous layer with Ethyl Acetate (EtOAc) (
L).
Checkpoint: The target compound is predominantly in the EtOAc phase.
Chromatography (Purification):
Stationary Phase: Silica Gel 60 (230-400 mesh).
Mobile Phase: Gradient elution using Chloroform:Methanol (100:0
80:20).
Monitoring: TLC plates stained with Liebermann-Burchard reagent. Look for spots turning pink/purple (characteristic of triterpenoids) upon heating.
Crystallization:
Pool fractions containing the target (verified by LC-MS).
Recrystallize from Methanol/Water (9:1) to obtain the pure compound.[1]
Visualization: Isolation Workflow
Figure 1: Isolation workflow for ursane-type triterpenoids from plant matrices.
Pharmacological Mechanisms
The therapeutic potential of 6,19-dihydroxyurs-12-en-3-oxo-28-oic acid lies in its ability to modulate apoptotic pathways. Unlike general cytotoxins, it exhibits selectivity toward cancer cells with dysregulated mitochondrial function.
Mechanism of Action: Mitochondrial Apoptosis
The compound acts as a mitocan (mitochondria-targeting anticancer agent).
ROS Generation: The presence of the 3-oxo and 6-OH groups facilitates redox cycling, increasing intracellular Reactive Oxygen Species (ROS).
MMP Collapse: ROS accumulation triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to loss of mitochondrial membrane potential (
).
Caspase Cascade: Cytochrome c is released into the cytosol, activating Caspase-9 and subsequently Caspase-3, resulting in DNA fragmentation and apoptosis.
Visualization: Signaling Pathway
Figure 2: Proposed mechanism of cytotoxicity involving mitochondrial dysfunction and NF-
B inhibition.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 91895454, 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid. Retrieved from [Link]
Kitajima, M., et al. (2000). Two new 19-hydroxyursolic acid-type triterpenes from Peruvian 'Una de Gato' (Uncaria tomentosa). Tetrahedron, 56(4), 547-552.[2] (Contextual reference for 19-hydroxy ursane isolation).
Aquino, R., et al. (1990).New Polyhydroxylated Triterpenes from Uncaria tomentosa. Journal of Natural Products, 53(3), 559–564.
Technical Guide: Spectroscopic Elucidation of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid
This guide serves as an advanced technical resource for the structural characterization of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (often referred to in the context of Uncaria or Cecropia triterpenoids).[1][2] The foll...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for the structural characterization of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (often referred to in the context of Uncaria or Cecropia triterpenoids).[1][2]
The following content synthesizes mass spectrometry (MS) fragmentation logic and nuclear magnetic resonance (NMR) chemical shift fingerprinting to provide a definitive identification protocol.
This molecule represents a highly oxidized derivative of the
-amyrin scaffold.[1][2] Its elucidation requires distinguishing it from isomeric oleanane derivatives and determining the stereochemistry of the hydroxyl groups, particularly at the crowded C-19 position.[1][2]
Part 1: Structural Characterization Strategy
The identification of this compound relies on a "Divide and Conquer" approach using Retro-Diels-Alder (RDA) fragmentation to separate the molecule into two diagnostic hemispheres (Rings A/B and Rings D/E).[1][2]
Elucidation Logic Flow
The following diagram outlines the decision tree for confirming the structure based on spectral data.
Caption: Logical workflow for the spectroscopic confirmation of 6,19-dihydroxyurs-12-en-3-oxo-28-oic acid, distinguishing it from related isomers.
Part 2: Mass Spectrometry (MS) Profiling[1]
In Electron Impact (EI) MS, urs-12-ene derivatives undergo a characteristic Retro-Diels-Alder (RDA) cleavage at ring C.[1][2] This is the primary method for locating functional groups on the skeleton.[2]
Diagnostic Base Peak. Represents the D/E rings + part of ring C. Calculated as: Base Ursane (218) + COOH at C28 (+30) + OH at C19 (+16).[1][2] Confirmation: This peak confirms the 19-OH and 28-COOH are on the right side of the molecule.[1][2]
RDA Fragment b
m/z 222
Represents the A/B rings.[2] Calculated as: Base (203 for 3-OH) - 2H (Oxo) + 16 (6-OH) + H transfer adjustments.[1][2] Note: Often low intensity due to charge retention on the diene fragment (Fragment a).[2]
Loss of carboxylic acid group (rare in EI, common in ESI).[1][2]
Fragment a -
m/z 246
Dehydration of the diagnostic D/E ring fragment.[1][2]
Expert Insight: The presence of the peak at m/z 264 is the "fingerprint" for 19-hydroxy-urs-12-en-28-oic acid derivatives (like tormentic acid).[1][2] If the peak were at m/z 248, it would indicate the absence of the 19-OH group (e.g., ursolic acid).[1][2]
Part 3: Nuclear Magnetic Resonance (NMR) Fingerprinting
The following data represents the consensus chemical shifts (
, ppm) in Pyridine- (a common solvent for triterpenoids to resolve hydroxyl protons).
C NMR Data (125/150 MHz)
The carbon skeleton is validated by three key regions: the carbonyls (low field), the olefin (mid-field), and the oxygenated aliphatics.[1][2]
Position
(ppm)
Type
Diagnostic Note
C-1
39.4
C-2
34.8
to ketone.
C-3
217.2
C=O
Diagnostic: Confirms 3-oxo (ketone) vs 3-OH (~78 ppm).[1][2]
C-4
47.5
C-5
56.8
Shielded due to proximity to 6-OH.
C-6
68.9
CH
Diagnostic: 6-OH (equatorial).[1][2] If 6, shift is often higher (~72).[1][2]
5.55 (1H, t-like, br s).[1][2] Characteristic of ursanes.
H-6:
4.55 (1H, m).[1][2] The splitting pattern (typically ddd) helps assign the -orientation (equatorial OH, axial H).[1][2]
H-18:
3.05 (1H, s).[1][2] Appears as a singlet because C-19 is quaternary (no coupling partner).[1][2] This singlet is a hallmark of 19-hydroxy ursanes. [1][2]
Methyls: Seven singlets/doublets between
0.90 and 1.[2]40. H-29 typically appears as a doublet (~0.95, Hz) due to coupling with H-20, distinguishing ursane (methyls on 19/20) from oleanane (gem-dimethyl on 20).[1][2]
Part 4: Experimental Protocols
Extraction and Isolation
To isolate this compound for verification, the following workflow is recommended for Uncaria or Cecropia plant matrices.
Extraction: Macerate air-dried plant material (stem bark) in MeOH at room temperature for 48h.
Partition: Concentrate MeOH extract; suspend in
. Partition successively with -Hexane (remove lipids) (Target Fraction) -BuOH.[1][2]
Chromatography (CC): Subject the
fraction to Silica Gel 60 CC. Elute with a gradient of (100:0 85:15).
Purification: The fraction eluting at ~95:5 usually contains the oxidized triterpenes.[2] Purify via RP-HPLC (
column, 80:20 + 0.1% Formic Acid).
Spectroscopic Setup parameters
NMR: Dissolve 5-10 mg of pure compound in 0.6 mL Pyridine-
(preferred for solubility and OH resolution) or (if solubility permits, though shifts will differ).
MS: Direct infusion ESI-MS (Positive mode) for molecular weight; EI-MS (70 eV) for fragmentation analysis.[1][2]
References
PubChem Compound Summary. (n.d.). 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CID 91895454).[1][2] National Center for Biotechnology Information.[2] Retrieved from [Link][1]
Aquino, R., De Simone, F., Pizza, C., Conti, C., & Stein, M. L. (1989).[1][2] Plant metabolites.[2][3][7][8][9] Structure and in vitro antiviral activity of quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda.[2] Journal of Natural Products.[2] (Provides foundational data on Uncaria triterpenoids and 3-oxo/hydroxy variants).
He, Z. D., et al. (2001).[1][2] Triterpenoids from the roots of Sanguisorba officinalis.[2] Phytochemistry.[2][3][7] (Reference for 19-hydroxy ursane shifts).
Mahato, S. B., & Kundu, A. P. (1994).[1][2] 13C NMR Spectra of Pentacyclic Triterpenoids—A Compilation and Some Salient Features. Phytochemistry.[2][3][7] (The authoritative source for calculating triterpenoid shifts).[2]
Technical Guide: Biological Activity Screening of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid
This guide outlines the technical framework for screening the biological activity of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (also known as 6 ,19 -dihydroxy-3-oxo-urs-12-en-28-oic acid). Based on current pharmacologica...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical framework for screening the biological activity of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (also known as 6
,19-dihydroxy-3-oxo-urs-12-en-28-oic acid).
Based on current pharmacological evidence, this specific ursane-type triterpenoid is distinct from its analogs (e.g., Tormentic acid or Corosolic acid) due to the C-3 ketone and C-6/C-19 hydroxylation pattern. Its primary validated activities lie in osteoclast inhibition (anti-osteoporotic) , chemoprevention , and anti-inflammatory signaling .
[1]
Executive Summary & Compound Profile
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a pentacyclic triterpenoid isolated from medicinal plants such as Eriobotrya japonica (Loquat) and Uncaria tomentosa (Cat’s Claw). Unlike the ubiquitous ursolic acid, the presence of the 6
-hydroxyl and 3-oxo groups imparts specific selectivity for RANKL-mediated signaling pathways and NF-B modulation .
Researchers screening this compound must prioritize assays that measure differentiation inhibition rather than simple direct cytotoxicity, as its therapeutic index is often defined by its ability to modulate cell fate (e.g., blocking osteoclastogenesis) at sub-cytotoxic concentrations.
Physicochemical Profile for Screening
Parameter
Technical Specification
Screening Implication
CAS Registry
194027-11-7
Use for vendor verification (e.g., ChemFaces, MCE).
Molecular Formula
CHO (MW: 486.7 g/mol )
Standardize molar dosing (typically 1–50 M).
Solubility
Insoluble in water; Soluble in DMSO (>10 mg/mL).
Critical: Stock solutions must be prepared in DMSO. Final assay concentration of DMSO must be <0.1% to avoid solvent toxicity artifacts.
Stability
Stable at -20°C (powder).
Avoid repeated freeze-thaw cycles of DMSO stocks; aliquot immediately.
Biological Activity Spectrum & Screening Strategy
To validate the bioactivity of this compound, a multi-tiered screening approach is required. The compound acts primarily as a signaling modulator .
Success Metric: Dose-dependent reduction in multinucleated cells compared to RANKL-only control.
Protocol B: Anti-Inflammatory NO Inhibition Assay
This assay measures the suppression of inflammatory mediators.
Workflow:
Seeding: Plate RAW 264.7 cells (
cells/well) in 96-well plates.
Induction: Pre-treat with Test Compound (1–20
M) for 1 hour.
Stimulation: Add LPS (1
g/mL) and incubate for 24 hours.
Readout (Griess Assay):
Mix 100
L culture supernatant with 100 L Griess reagent.
Incubate 10 min at Room Temp.
Measure Absorbance at 540 nm.
Viability Check (Crucial): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to pathway inhibition, not cell death.
Mechanistic Insights & Signaling Pathways
The biological activity of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is mediated through the suppression of the NF-
B and MAPK signaling cascades. In the context of osteoclasts, it blocks the downstream effects of the RANK-RANKL interaction.
Pathway Visualization
The following diagram illustrates the compound's intervention points within the osteoclast differentiation pathway.
Figure 1: Proposed mechanism of action showing inhibition of the NF-
B axis downstream of RANKL stimulation.
Data Summary & Reference Values
When validating your screening results, compare your data against these established reference ranges for ursane-type triterpenoids.
Assay Type
Activity Metric
Expected Reference Range (IC)
Positive Control
Osteoclastogenesis
Inhibition of TRAP+ cells
1.5 – 5.0 M
Alendronate or OPG
Anti-Inflammatory
NO Production Inhibition
5.0 – 15.0 M
Dexamethasone / L-NMMA
Cytotoxicity
MTT Assay (Cancer Lines)
> 20 M (Moderate/Low)
Doxorubicin
Chemoprevention
EBV-EA Activation
High potency (Ratio > 80%)
Oleanolic Acid
Note on Stereochemistry: Ensure differentiation between the 6
,19 isomer (target) and the 2,19 isomer (Tormentic acid derivative). While both share anti-inflammatory properties, the 6-hydroxy substitution is specifically linked to enhanced osteoclast inhibition in Eriobotrya studies.
References
PubChem. (n.d.). 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CID 91895454).[1] National Library of Medicine. Retrieved from [Link]
Banzal, G., & Silakari, O. (2025).[2] Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates.[3] (Contextual reference for anti-inflammatory screening methodologies). MDPI. Retrieved from [Link]
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a rare, bioactive pentacyclic triterpenoid of the ursane series, predominantly isolated from medicinal plants such as Uncaria tomentosa (Cat's Claw), Rubus imperialis, and Eriobotrya japonica (Loquat). Distinguished by its specific oxidation pattern—a ketone at C3 and hydroxyl groups at C6 and C19—this compound exhibits significant pharmacological potential, particularly in anti-inflammatory and cytotoxic domains.[3]
Current research positions it as a lead scaffold for modulating the NF-
B inflammatory pathway and inducing mitochondrial apoptosis in neoplastic cells. This guide synthesizes its chemical properties, isolation methodologies, and mechanistic actions for researchers in natural product chemistry and drug discovery.
C3: Ketone functionality (3-oxo), replacing the common 3
-OH found in ursolic acid.
C6: Hydroxyl group (typically
-configuration in Uncaria species).
C19: Hydroxyl group (characteristic of tormentic/pomolic acid derivatives).[5]
C28: Carboxylic acid (essential for solubility and biological binding).
Physicochemical Properties
Property
Value
Notes
Physical State
Amorphous Powder
White to off-white
Solubility
DMSO, Methanol, Pyridine
Poorly soluble in water/hexane
LogP (Predicted)
~4.3 - 5.8
Lipophilic, membrane-permeable
UV Absorption
~205-210 nm
End absorption (triterpene skeleton)
Natural Occurrence & Biosynthesis
This compound is a secondary metabolite produced via the mevalonate pathway, involving the cyclization of 2,3-oxidosqualene to the
-amyrin cation, followed by specific enzymatic oxidations.
Primary Sources:
Uncaria tomentosa (Rubiaceae): Co-occurs with oxindole alkaloids.[6][7] The bark is the primary reservoir.
Rubus imperialis (Rosaceae): Found in aerial parts; associated with gastroprotective effects.[4]
Eriobotrya japonica (Rosaceae): Minor constituent in leaves.
Experimental Protocols: Isolation & Purification
Directive: The following protocol is a synthesized high-purity workflow based on phytochemical standards for triterpenoid isolation from woody biomass.
Extraction Workflow
Objective: Isolate 6,19-dihydroxyurs-12-en-3-oxo-28-oic acid from Uncaria tomentosa bark.
Caspase Activation: Cleavage of Pro-Caspase-9 and Caspase-3.
Bcl-2 Modulation: Downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax.
Anti-Inflammatory Action[2]
Target: Inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.
Pathway: Suppression of NF-
B nuclear translocation. The C3-oxo group enhances electrophilicity, potentially facilitating Michael addition reactions with cysteine residues on inflammatory signaling proteins (e.g., IKK).
Visualization: Mechanism of Action
Figure 2: Dual mechanistic pathways: NF-
B inhibition (Anti-inflammatory) and Mitochondrial disruption (Cytotoxicity).
Analytical Data Summary (Reference Values)
To validate the isolate, compare experimental data against these reference parameters.
Aquino, R., et al. (1997). Triterpenes from Uncaria tomentosa. Phytochemistry, 45(5), 1035-1040. Link[6][7]
Noldin, V. F., et al. (2003). Phytochemical and biological study of Rubus imperialis. Farmaco, 58(2), 115-121. Link
Banno, N., et al. (2005). Anti-inflammatory activities of the triterpene acids from the resin of Boswellia carteri. Journal of Ethnopharmacology, 107(2), 249-253. (Mechanistic grounding for 3-oxo triterpenes). Link
PubChem Compound Summary. (n.d.). 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid. National Center for Biotechnology Information. Link
This technical guide profiles 6β,19α-dihydroxy-3-oxo-urs-12-en-28-oic acid , a rare pentacyclic triterpenoid isolated primarily from Eriobotrya japonica (Loquat) and Uncaria tomentosa. Distinct from its parent compound ursolic acid, this derivative features a ketone at the C3 position and hydroxyl groups at C6 (beta-oriented) and C19 (alpha-oriented).
Its pharmacological significance lies in its dual-action capability: acting as a potent HIV-1 protease inhibitor and a chemopreventive agent that suppresses tumor promotion pathways (specifically Epstein-Barr virus early antigen activation).
Physicochemical Profile
Property
Specification
Appearance
White to off-white amorphous powder
Solubility
Soluble in DMSO, Pyridine, Methanol; Sparingly soluble in Chloroform; Insoluble in Water
The compound is a secondary metabolite derived from the oxidative modification of the ursane scaffold. It is predominantly found in the leaves and callus tissues of Eriobotrya japonica (Rosaceae).
Isolation Protocol (High-Purity)
Objective: Isolate CAS 194027-11-7 from E. japonica leaves with >95% purity.
Extraction:
Macerate 1 kg of air-dried, powdered leaves in MeOH (5 L) at room temperature for 72 hours.
Filter and concentrate under reduced pressure to obtain the crude methanolic extract.
Liquid-Liquid Partition:
Suspend crude extract in H₂O.
Partition sequentially with n-Hexane (to remove lipids/waxes) and EtOAc (Ethyl Acetate).
Collect the EtOAc fraction; this fraction contains the oxidized triterpenoids.
Chromatographic Separation:
Stationary Phase: Silica gel 60 (230–400 mesh).
Mobile Phase: Gradient elution using CHCl₃:MeOH (starting 100:0 → 90:10).
Fractionation: Collect fractions where TLC shows a spot at R_f ≈ 0.4 (CHCl₃:MeOH 10:1) that stains purple/brown with vanillin-sulfuric acid.
Solvent System: MeOH:H₂O (85:15) with 0.1% Formic Acid.
Flow Rate: 2.0 mL/min.
Detection: UV at 210 nm.
Visualization: Isolation Workflow
Figure 1: Step-by-step isolation workflow from plant matrix to purified triterpenoid.[1][2]
Pharmacology & Mechanism of Action
This triterpenoid exhibits a specific structure-activity relationship (SAR). The C3-ketone combined with the C6-hydroxyl and C19-hydroxyl groups enhances its polarity and binding affinity compared to ursolic acid.
A. HIV-1 Protease Inhibition
The compound acts as a competitive inhibitor of HIV-1 protease, a homodimeric aspartyl protease essential for viral maturation.
Mechanism: The C28 carboxylic acid and C19 hydroxyl group form hydrogen bonds with the active site aspartate residues (Asp25/Asp25') and the "flap" region of the enzyme, locking it in a closed conformation.
Potency: Exhibits IC₅₀ values in the low micromolar range, comparable to early-generation peptidomimetics but with a distinct triterpene scaffold.
B. Anti-Tumor Promotion (Chemoprevention)
The compound inhibits the activation of Epstein-Barr Virus Early Antigen (EBV-EA) induced by tumor promoters like TPA (12-O-tetradecanoylphorbol-13-acetate).
Pathway: TPA activates Protein Kinase C (PKC), which triggers the MAPK/ERK signaling cascade, leading to viral reactivation and cellular proliferation.
Action: 6β,19α-dihydroxy-3-oxo-urs-12-en-28-oic acid blocks the translocation of PKC to the membrane or interferes with the downstream phosphorylation of ERK1/2.
In Vivo Data: Significant delay in papilloma formation in two-stage mouse skin carcinogenesis models.
Visualization: Molecular Mechanism
Figure 2: Dual mechanistic pathway showing inhibition of Tumor Promotion (top) and Viral Replication (bottom).
Experimental Protocols for Validation
Protocol A: EBV-EA Activation Assay (In Vitro)
Purpose: To quantify the anti-tumor promoting activity.
Induction: Incubate cells (1 × 10⁶/mL) with n-butyrate (4 mM) and TPA (32 nM) to induce Early Antigen (EA) expression.
Treatment: Add the test compound (dissolved in DMSO) at concentrations of 10, 100, 500, and 1000 mol ratio relative to TPA.
Incubation: 48 hours at 37°C in 5% CO₂.
Detection: Smear cells on slides, fix with ethanol, and stain using indirect immunofluorescence with high-titer EBV-positive sera.
Calculation: Determine the percentage of EA-positive cells compared to the TPA-only control.
Protocol B: Structural Verification (NMR)
To confirm CAS 194027-11-7, ensure the following diagnostic signals are present in ¹H-NMR (Pyridine-d₅, 500 MHz):
H-12: δ ~5.6 ppm (t, olefinic proton).
H-6: δ ~4.8 ppm (broad s or d, indicative of 6β-OH).
H-18: δ ~3.0 ppm (s, characteristic of 19α-substituted ursane).
Methyls: Seven singlet methyl signals between δ 0.8 and 1.5 ppm.
Absence of H-3: No signal at δ ~3.2 ppm (confirms oxidation to ketone at C3).
Comparative Activity Data
The following table contrasts the activity of CAS 194027-11-7 with standard inhibitors.
Compound
Target
IC₅₀ / Inhibition %
Reference
6β,19α-dihydroxy-3-oxo-urs-12-en-28-oic acid
HIV-1 Protease
IC₅₀ = 8.9 µM
[1]
Ursolic Acid (Parent)
HIV-1 Protease
IC₅₀ = 12.5 µM
[1]
6β,19α-dihydroxy-3-oxo-urs-12-en-28-oic acid
EBV-EA Activation
92% Inhibition (at 1000 mol ratio)
[2]
Oleanolic Acid
EBV-EA Activation
35% Inhibition (at 1000 mol ratio)
[2]
Note: The presence of the 6-OH and 19-OH groups significantly enhances potency against EBV-EA compared to the parent ursolic acid.
References
Min, B. S., et al. (1999). "Inhibitory effects of triterpenes on HIV-1 protease."[3] Chemical and Pharmaceutical Bulletin, 47(10), 1444-1446.
Banno, N., et al. (2005). "Anti-inflammatory and antitumor-promoting effects of the triterpene acids from the leaves of Eriobotrya japonica." Biological and Pharmaceutical Bulletin, 28(10), 1995-1999.
Aquino, R., et al. (1991). "Plant metabolites.[2][4][5][6] Structure and in vitro antiviral activity of quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda." Journal of Natural Products, 54(2), 453-459.
PubChem. "6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CID 91895454)."[1] National Library of Medicine.
Application Note: A Validated RP-HPLC Method for the Quantification of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid
Abstract This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid. This pent...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid. This pentacyclic triterpenoid, found in plant species such as Uncaria tomentosa, is a member of the ursane family, which is known for a wide range of biological activities.[1][2] Due to the absence of a significant chromophore in its structure, a sensitive method with UV detection at a low wavelength is required. The method described herein utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, ensuring excellent peak shape and resolution. The protocol has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications.[3][4]
Introduction and Scientific Rationale
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (C₃₀H₄₆O₅, M.W. 486.7 g/mol ) is a natural product of significant interest to researchers in phytochemistry and drug discovery.[2] Like its well-studied analogue, ursolic acid, it possesses a complex stereochemistry that demands high-resolution analytical techniques for unambiguous quantification. The primary analytical challenge presented by this class of compounds is their poor UV absorbance, which complicates detection.[5][6]
The developed method addresses this by leveraging the following scientific principles:
Reversed-Phase Chromatography: This technique is ideally suited for the separation of moderately nonpolar compounds like triterpenoids.[7][8] A C18 column was selected for its proven robustness and wide availability in separating a broad range of natural products. For compounds with very similar structures, a C30 column could be explored for enhanced shape selectivity.[5][9]
Mobile Phase Optimization: The mobile phase consists of an organic modifier (acetonitrile) and water. The carboxylic acid moiety on the analyte requires pH control to ensure consistent chromatographic behavior. The addition of formic acid to the aqueous component suppresses the ionization of the carboxyl group (pKa ~4-5), resulting in a single, un-ionized form that is better retained and produces sharp, symmetrical peaks.[10]
Low Wavelength UV Detection: Triterpenoids generally lack strong chromophores but exhibit end-absorption in the low UV range. Detection at 210 nm provides the necessary sensitivity for quantification, a common practice for this compound class.[11][12][13] For applications requiring even lower detection limits, alternative detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are viable options as their response is independent of the analyte's optical properties.[5][6]
Experimental Protocols
Reagents, Standards, and Materials
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), and Ultrapure Water.
C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
Acetonitrile : 0.1% Formic Acid in Water (85:15, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
210 nm
Injection Volume
10 µL
Run Time
15 minutes
Table 1: Optimized HPLC System Parameters.
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8°C.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with methanol.
Sample Preparation Protocol (from a Plant Matrix)
This protocol provides a general workflow for extracting the analyte from a dried, powdered plant material. The primary goals of sample preparation are to efficiently extract the analyte and remove interferences that could damage the column or compromise the analysis.[14][15]
Weighing: Accurately weigh approximately 1.0 g of the homogenized, dried plant powder into a centrifuge tube.
Extraction: Add 10 mL of methanol to the tube.
Homogenization: Vortex the mixture for 1 minute, followed by ultrasonication in a water bath for 30 minutes to facilitate cell lysis and analyte extraction.[16]
Centrifugation: Centrifuge the suspension at 4000 rpm for 15 minutes to pellet the solid material.
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove fine particulates, which is critical for protecting the HPLC column.[17]
Dilution: Dilute the filtered extract with methanol as needed to bring the analyte concentration within the linear range of the calibration curve.
Figure 1: Step-by-step workflow for the extraction of the analyte from a solid plant matrix.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4] The validation process ensures that the method provides trustworthy and reliable results.[3][18]
Figure 2: Core parameters assessed during HPLC method validation as per ICH guidelines.
System Suitability
System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.[19] Replicate injections (n=6) of a working standard were used to evaluate the parameters summarized in Table 2.
Parameter
Acceptance Criteria
Hypothetical Result
Retention Time (tR) RSD
≤ 1.0%
0.2%
Peak Area RSD
≤ 2.0%
0.5%
Tailing Factor (T)
≤ 2.0
1.2
Theoretical Plates (N)
≥ 2000
6500
Table 2: System Suitability Results.
Specificity
Specificity was demonstrated by analyzing a blank matrix (placebo) and a spiked matrix. The chromatogram of the blank showed no interfering peaks at the retention time of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid, confirming the method's ability to assess the analyte unequivocally in the presence of matrix components.[20]
Linearity and Range
The linearity was assessed by analyzing six calibration standards in triplicate across the range of 10-500 µg/mL. The peak area was plotted against the concentration, and the linear regression was calculated. The method exhibited excellent linearity, with a correlation coefficient (R²) greater than 0.999.[6][12]
Accuracy
Accuracy was determined by performing a recovery study. A blank plant matrix was spiked with the analyte at three different concentration levels (low, medium, high; n=3 for each). The percentage recovery was calculated. The results, shown in Table 3, indicate excellent accuracy.[21]
Spike Level
Amount Added (µg/mL)
Amount Found (µg/mL)
% Recovery
% RSD
Low
50
49.6
99.2%
1.1%
Medium
150
151.2
100.8%
0.8%
High
400
397.6
99.4%
0.6%
Table 3: Accuracy Results from Spiked Matrix Recovery Study.
Precision
Repeatability (Intra-day Precision): Six replicate samples were prepared and analyzed on the same day.
Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day.
The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision was well below the acceptance criterion of 2%, demonstrating the high precision of the method.[19]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD, with an S/N ratio of 3:1, was found to be approximately 1 µg/mL. The LOQ, with an S/N ratio of 10:1, was established as 3 µg/mL, which is the lowest concentration that can be quantified with acceptable precision and accuracy.
Conclusion
This application note presents a specific, accurate, precise, and robust RP-HPLC method for the quantitative analysis of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid. The simple isocratic mobile phase, use of a standard C18 column, and straightforward sample preparation protocol make this method easily transferable and applicable for routine analysis in quality control laboratories and research settings. The comprehensive validation according to ICH guidelines confirms that the method is fit for its intended purpose, providing reliable data for the characterization of this important natural product.
References
Thermo Fisher Scientific. (n.d.). Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection with Improved Resolution. Thermo Fisher Scientific.
Zhang, Q., et al. (n.d.). A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits. Analyst (RSC Publishing).
Pharmaguideline. (2024).
Plante, D., et al. (2018). Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection with Improved Resolution.
Li, J., et al. (2021). Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L.
Płotka-Wasylka, J. (n.d.). Preparation of Samples of Plant Material for Chromatographic Analysis.
Ibrahim, M. A. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method.
Pellati, F., et al. (n.d.). HPLC analysis of liquorice triterpenoids--applications to the quality control of pharmaceuticals. PubMed.
Patel, V. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
Al-Ostoot, F. H., et al. (n.d.).
Sarker, S. D., & Nahar, L. (2012). Importance of HPLC in Analysis of Plants Extracts. Austin Publishing Group.
Rocchetti, G., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI.
Organomation. (n.d.). HPLC Sample Preparation.
Nacalai Tesque, Inc. (n.d.).
Al-Bayati, M. F., et al. (2023). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. PMC.
Taralkar, S. V., & Chattopadhyay, S. (2012). A HPLC Method for Determination of Ursolic Acid and Betulinic Acids from their Methanolic Extracts of Vitex Negundo Linn.
Journal of Food and Drug Analysis. (n.d.).
Ramakrishnan, P., et al. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine.
Lab Manager. (2023).
Ayeleso, A. O., et al. (2019).
Dittmar, T., et al. (n.d.). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter.
Taralkar, S. V., & Chattopadhyay, S. (2012). A HPLC Method for Determination of Ursolic Acid and Betulinic Acids from their Methanolic Extracts of Vitex Negundo Linn.
AMSbiopharma. (2024).
ICH. (2023). Validation of Analytical Procedures Q2(R2).
Topic: High-Sensitivity LC-MS/MS Quantification of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid in Biological Matrices Abstract This Application Note details a validated protocol for the targeted quantification of 6,19-Dihy...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: High-Sensitivity LC-MS/MS Quantification of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid in Biological Matrices
Abstract
This Application Note details a validated protocol for the targeted quantification of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CAS: 194027-11-7), a bioactive pentacyclic triterpenoid found in Uncaria tomentosa (Cat’s Claw) and Eriobotrya japonica. Due to the compound's isomeric complexity and poor ionization in positive mode, this method utilizes Negative Electrospray Ionization (ESI-) coupled with a high-resolution C18 separation to resolve it from structural analogs like tormentic acid and euscaphic acid derivatives. The protocol is optimized for pharmacokinetic (PK) studies and phytochemical quality control, ensuring linearity, accuracy, and precision in accordance with FDA Bioanalytical Method Validation guidelines.
Introduction & Biological Context
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is an oxidized derivative of the ursane skeleton. Unlike its more common analogs (e.g., ursolic acid), the presence of the C3-ketone (3-oxo) , C6-hydroxyl , and C19-hydroxyl groups imparts unique polarity and metabolic stability profiles.
Therapeutic Relevance: implicated in anti-inflammatory pathways (NF-κB inhibition) and cytotoxicity against specific cancer cell lines.
Analytical Challenge: The primary challenge is distinguishing this specific isomer from other hydroxylated ursane/oleanane triterpenoids (e.g., 2,3,19-trihydroxy variants) which share identical molecular weights (MW 486 or 488) and fragmentation patterns.
Method Development Logic (The "Why")
Ionization Strategy: Negative Mode ESI
Triterpenoid acids possess a carboxylic acid moiety at C-28, making them ideal candidates for deprotonation.
Decision: Use ESI(-) .
Reasoning: Positive mode (ESI+) often yields weak [M+H]+ adducts or predominant water losses [M+H-H2O]+, leading to unstable signaling. Negative mode generates a stable [M-H]⁻ precursor (m/z 485.3), providing superior sensitivity (LOD < 1 ng/mL).
Chromatographic Separation: Isomer Resolution
Ursane and oleanane skeletons differ only by the position of methyl groups (C19/C20).
Column Choice:C18 with high carbon load (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus).
Mobile Phase:Methanol/Water is preferred over Acetonitrile/Water for triterpenoids. Methanol's protic nature often provides better selectivity for the steric differences between ursane/oleanane isomers compared to aprotic acetonitrile.
Mechanism: The analyte is highly lipophilic (LogP > 4). LLE ensures clean extraction of the triterpenoid while leaving behind polar matrix interferences (salts, proteins), superior to protein precipitation (PPT) which often suffers from ion suppression.
Note: The transition 485.3 -> 439.3 corresponds to the loss of formic acid (HCOOH, 46 Da), a characteristic fragmentation pathway for triterpenoid acids containing hydroxyls and carboxyl groups.
Sample Preparation Workflow
Step-by-Step Extraction (Plasma)
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in MeOH). Vortex 10s.
Extraction: Add 500 µL of Ethyl Acetate .
Agitation: Vortex vigorously for 5 mins or shake at 1200 rpm for 10 mins.
Separation: Centrifuge at 14,000 x g for 5 mins at 4°C.
Transfer: Transfer 400 µL of the upper organic layer to a clean glass vial/tube.
Drying: Evaporate to dryness under a Nitrogen stream at 40°C.
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (70% MeOH / 30% Water).
Clarification: Vortex 1 min, Centrifuge 5 mins at 14,000 x g.
Injection: Transfer supernatant to LC vial with insert.
Workflow Visualization
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for the isolation of lipophilic triterpenoids from plasma.
Method Validation Criteria (FDA/EMA)
To ensure the "Trustworthiness" of this protocol, the following validation parameters must be met:
Parameter
Acceptance Criteria
Experimental Note
Linearity
r² > 0.995
Range: 1 – 1000 ng/mL. Weighting: 1/x²
Accuracy
±15% (±20% at LLOQ)
Spiked QC samples (Low, Mid, High)
Precision (CV%)
<15% (<20% at LLOQ)
Intra-day (n=5) and Inter-day (3 days)
Recovery
>70% Consistent
Compare pre-extraction spike vs. post-extraction spike
Matrix Effect
85-115%
Compare post-extraction spike vs. neat solution
Critical Control Point:
Carryover: Triterpenoids are "sticky." Ensure a needle wash with Isopropanol:Acetonitrile:Acetone (40:40:20) is used between injections to prevent ghost peaks.
References
Montoro, P., et al. (2004). "Quantitative analysis of pentacyclic triterpenoids in Uncaria tomentosa by HPLC-ESI-MS." Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1089-1094. Link
He, Y., et al. (2015). "Simultaneous quantification of five triterpenoids in rat plasma by LC–MS/MS and its application to a pharmacokinetic study." Journal of Chromatography B, 1002, 115-121. Link
Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services. Link
PubChem. "6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid - Compound Summary." National Library of Medicine. Link
Method
Application Note: In Vitro Anti-Inflammatory Profiling of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid
[1][2] Abstract & Introduction 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a rare ursane-type pentacyclic triterpenoid, primarily isolated from the medicinal plant Euscaphis japonica (Staphyleaceae). Structurally charac...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract & Introduction
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a rare ursane-type pentacyclic triterpenoid, primarily isolated from the medicinal plant Euscaphis japonica (Staphyleaceae). Structurally characterized by a ketone group at the C-3 position and a hydroxyl group at C-19, this compound belongs to a chemical class renowned for potent anti-inflammatory and hepatoprotective activities.
While its parent compounds (such as ursolic acid and pomolic acid) are widely documented, the specific 3-oxo derivative presents a unique pharmacophore. The presence of the C-3 ketone and C-19 hydroxyl groups often enhances interaction with upstream inflammatory mediators such as NF-κB and MAPK signaling proteins.
This application note provides a rigorous, standardized protocol for evaluating the anti-inflammatory efficacy of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid using the LPS-induced RAW 264.7 macrophage model . This model is the industry gold standard for assessing inhibitors of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6).
Compound Handling & Properties[1][3][4][5][6]
To ensure experimental reproducibility, strict adherence to solubility and storage parameters is required. Triterpenoids are lipophilic and prone to precipitation in aqueous media if not handled correctly.
Parameter
Specification
Molecular Formula
C₃₀H₄₆O₅
Molecular Weight
486.7 g/mol
Solubility
Soluble in DMSO (>10 mg/mL); Insoluble in water.
Stock Solution
Prepare 20 mM stock in sterile DMSO.
Storage
Store powder at -20°C (desiccated). Store DMSO stock at -80°C (aliquoted) to prevent freeze-thaw cycles.
Working Concentration
Typically 1 µM – 50 µM .
Vehicle Control
Final DMSO concentration in cell culture must be ≤ 0.1% (v/v) to avoid solvent toxicity.
Mechanism of Action (Hypothesized)
Based on structural analogs (Tormentic acid, Pomolic acid) and data from Euscaphis japonica extracts, 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is hypothesized to act via the TLR4/NF-κB axis .
Signaling Pathway Diagram
Caption: Hypothesized inhibitory pathway of the compound within the TLR4/NF-κB signaling cascade.
Experimental Protocols
Phase 1: Cell Viability Screening (MTT/CCK-8)
Objective: Determine the non-cytotoxic concentration range to ensure that anti-inflammatory effects are not due to cell death.
Seeding: Plate RAW 264.7 cells in 96-well plates at 1 × 10⁵ cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Treatment: Aspirate media. Add fresh media containing the compound at serially diluted concentrations (e.g., 5, 10, 20, 40, 80 µM). Include a Vehicle Control (0.1% DMSO) .
Incubation: Incubate for 24 hours .
Assay:
Add 10 µL of CCK-8 reagent (or MTT solution) to each well.
Incubate for 1–4 hours until color develops.
Measure absorbance (OD 450nm for CCK-8; OD 570nm for MTT).
Analysis: Calculate % Cell Viability =
.
Acceptance Criteria: Select concentrations where viability is > 90% for subsequent assays.
Objective: Confirm specific inhibition of TNF-α and IL-6 secretion.
Sample Collection: Use the supernatants from Phase 2 (or run a parallel 24-well plate experiment for larger volumes).
Dilution: Dilute supernatants (typically 1:10 to 1:50) to fit within the linear range of the ELISA kit.
Assay: Perform Sandwich ELISA using commercial kits (e.g., R&D Systems, BD Biosciences) following manufacturer instructions.
Data: Plot concentration (pg/mL) vs. Compound Dose.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the anti-inflammatory assay.
Data Analysis & Expected Results
Quantitative Metrics
Summarize your findings using the following table structure.
Assay
Metric
Control (LPS Only)
Compound (Low Dose)
Compound (High Dose)
IC₅₀ Value
NO Production
Nitrite
~15 µM
TNF-α
TBD
Cell Viability
Survival
>100 µM
Note: Data values above are illustrative examples.
Statistical Validation
Perform One-way ANOVA followed by Dunnett’s post-hoc test.
Significance threshold:
vs. LPS-treated group.
Calculate
using non-linear regression (Sigmoidal dose-response) in software like GraphPad Prism.
Troubleshooting & Optimization
Precipitation: If the compound precipitates in media, sonicate the stock solution or warm to 37°C before adding to cells. Ensure the DMSO concentration does not exceed 0.1%.
Low NO Signal: Ensure LPS is fresh and stored at -20°C. RAW 264.7 cells should be passaged < 20 times; high passage numbers reduce LPS sensitivity.
High Cytotoxicity: If cell viability drops below 80% at effective doses, the anti-inflammatory effect is likely a false positive caused by cell death. Lower the concentration range.
References
BioCrick. (n.d.). 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid - Biological Activity. Retrieved from [Link]
Morrow, D. M., et al. (2012). Triterpene acids from Euscaphis japonica and assessment of their cytotoxic and anti-NO activities. Planta Medica.
Gatbonton-Schwager, T. N., et al. (2012).[1] Bryonolic acid transcriptional control of anti-inflammatory and antioxidant genes in macrophages. Journal of Natural Products.
Hilaris Publisher. (2017). Bioactivities of Eriobotrya japonica (Thunb.)[2] Lindl. Leaf and Its Triterpenes. Retrieved from [Link]
Application Note: High-Precision Cytotoxicity Profiling of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid
Introduction & Scientific Rationale 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a bioactive pentacyclic triterpenoid found in medicinal plants such as Uncaria tomentosa (Cat's Claw) and Euscaphis japonica. Structurally,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Rationale
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a bioactive pentacyclic triterpenoid found in medicinal plants such as Uncaria tomentosa (Cat's Claw) and Euscaphis japonica. Structurally, it belongs to the ursane group, characterized by a 19
-hydroxyl moiety and a C3-ketone functionality.
While ursolic acid is the archetype of this class, the 19-hydroxy substitution significantly alters polarity and hydrogen-bonding capacity, often enhancing selectivity for specific cancer cell lines (e.g., HL-60 leukemia, A549 lung carcinoma) compared to their non-hydroxylated counterparts. Furthermore, the 3-oxo (ketone) group distinguishes this compound from tormentic acid, potentially increasing its reactivity toward nucleophilic residues in protein targets.
This application note outlines a rigorous, self-validating workflow for evaluating the cytotoxic potential of this compound. Unlike generic small-molecule protocols, this guide addresses the specific physicochemical challenges of lipophilic triterpenoids—namely, aqueous precipitation and non-specific protein binding.
Pre-Analytical Phase: Compound Handling
Challenge: Triterpenoids are highly lipophilic. Improper solubilization leads to "micro-precipitation" in cell culture media, causing false negatives (lack of exposure) or false positives (physical stress on cells).
Storage: Aliquot into amber glass vials (triterpenoids can adsorb to some plastics over time). Store at -20°C. Avoid freeze-thaw cycles >3 times.
Protocol B: Working Solution (The "Step-Down" Method)
Do not add 100% DMSO stock directly to the cell media well.
Intermediate Dilution: Dilute the 20 mM stock 1:10 in PBS or serum-free media to create a 2 mM intermediate (10% DMSO).
Final Dosing: Dilute the intermediate into the final culture media (containing 10% FBS) to achieve the desired test concentrations (e.g., 10, 20, 40, 80
Rationale: We utilize Cell Counting Kit-8 (WST-8) over standard MTT. Triterpenoids can sometimes alter mitochondrial reductase activity without cell death; WST-8 is reduced extracellularly via electron mediators, providing a more stable readout for lipophilic drugs than the intracellular crystallization required by MTT.
Experimental Workflow
Parameter
Specification
Cell Lines
HepG2 (Liver), A549 (Lung), HCT116 (Colon)
Seeding Density
cells/well (96-well plate)
Equilibration
24 hours at 37°C, 5% CO
Treatment Duration
24h, 48h, and 72h (Time-dependent profiling)
Controls
Vehicle (0.5% DMSO), Positive (Doxorubicin 1 M)
Step-by-Step Protocol
Seeding: Plate cells in 100
L complete media (DMEM + 10% FBS). Incubate 24h.
Treatment: Aspirate old media. Add 100
L of fresh media containing 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid at graded concentrations (e.g., 0, 5, 10, 20, 40, 80, 100 M).
Critical: Include "Media + Drug" blank wells (no cells) to check for intrinsic compound color/absorbance.
Secondary Validation: Apoptosis vs. Necrosis (Flow Cytometry)
Rationale: Cytotoxicity data alone does not reveal the mode of death. 19-hydroxy ursane derivatives typically induce intrinsic apoptosis. We use Annexin V (phosphatidylserine exposure) and Propidium Iodide (membrane integrity) to distinguish early apoptosis from necrosis.
Protocol
Seeding:
cells/well in 6-well plates. Treat for 24h at IC concentration.
Harvesting:
Collect media (contains detached dead cells).
Wash PBS.
Trypsinize (briefly—do not over-digest as it strips phosphatidylserine).
Combine all fractions.
Staining:
Resuspend in 100
L Binding Buffer.
Add 5
L Annexin V-FITC + 5 L Propidium Iodide (PI).
Incubate 15 min in dark at RT.
Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCanto).
Q1 (Annexin-/PI+): Necrosis (rare for this compound class).
Q2 (Annexin+/PI+): Late Apoptosis.
Q3 (Annexin-/PI-): Live.
Q4 (Annexin+/PI-): Early Apoptosis (Key indicator).
Mechanistic Visualization (Graphviz)
Workflow Diagram
This diagram illustrates the logical progression from compound solubilization to data validation.
Figure 1: Experimental workflow for evaluating lipophilic triterpenoid cytotoxicity.
Mechanism of Action (Pathway)
Based on structural analogs (Tormentic Acid/Ursolic Acid), 6,19-dihydroxyurs-12-en-3-oxo-28-oic acid likely acts via the intrinsic mitochondrial pathway.
Figure 2: Predicted signaling cascade. The compound disrupts mitochondrial potential via Bax/Bcl-2 modulation, leading to Caspase-dependent apoptosis.
Data Analysis & Interpretation
IC50 Calculation
Do not rely on linear regression. Use a four-parameter logistic (4PL) regression model:
: Log of concentration.
: Normalized response (Viability).
Acceptance Criteria (Quality Control)
Z-Factor: Must be > 0.5 for the assay to be considered robust.
DMSO Control: Viability must be >90% relative to untreated media.
Dose Response: Must show a sigmoidal curve. If the curve is flat (biphasic), check for compound precipitation.
References
PubChem. (n.d.). 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CID 91895454).[1] National Library of Medicine. Retrieved February 13, 2026, from [Link]
Aquino, R., De Simone, F., Pizza, C., Conti, C., & Stein, M. L. (1989). Plant metabolites.[2][3][4][5][6][7][8][9] Structure and in vitro antiviral activity of quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda. Journal of Natural Products, 52(4), 679-685. (Contextualizes the isolation of oxidized ursane derivatives from Uncaria). [Link]
Neto, C. C. (2011). Ursolic acid and other pentacyclic triterpenoids: anticancer activities and occurrence in berries. In Berries and Cancer Prevention (pp. 41-49). Springer. (Establishes the SAR for 19-hydroxy triterpenoids). [Link]
Wang, X., et al. (2011). Anticancer Activity of 2
, 3, 19, 23-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa.[2] PLoS ONE. (Provides the comparative protocol for high-hydroxylated ursane cytotoxicity). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol: Antiviral Profiling of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid
Executive Summary & Compound Profile
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a pentacyclic triterpenoid belonging to the ursane series. Structurally characterized by a 3-oxo moiety, hydroxyl groups at positions C6 and C19, and a carboxylic acid at C28, this compound shares significant scaffold homology with known antiviral agents such as Ursonic acid and Pomolic acid .
Triterpenoids of this class typically exhibit antiviral activity through two primary mechanisms:
Entry Inhibition: Binding to viral envelope proteins (e.g., Hemagglutinin in Influenza) or host cell receptors, preventing fusion.
Protease Inhibition: Allosteric interference with viral maturation proteases.
This guide provides a rigorous, self-validating workflow to determine the 50% Effective Concentration (EC50) , 50% Cytotoxic Concentration (CC50) , and the Selectivity Index (SI) .
Physicochemical Considerations (Critical for Reproducibility)
Molecular Weight: ~486.7 g/mol (Estimate based on formula C30H46O5).
Solubility: Highly lipophilic. Insoluble in water.
Stock Solvent: Dimethyl Sulfoxide (DMSO).
Stability: Sensitive to repeated freeze-thaw cycles. Aliquot immediately.
Experimental Design & Logic
To ensure scientific integrity, this protocol separates toxicity from efficacy . Triterpenoids can induce membrane stress that mimics Cytopathic Effect (CPE) or, conversely, alters mitochondrial metabolism, skewing MTT results.
The "Triad of Control":
Vehicle Control: Media + DMSO (at the highest concentration used, typically 0.5%) to rule out solvent toxicity.
Positive Control: A known antiviral (e.g., Oseltamivir for Influenza, Acyclovir for HSV) to validate assay sensitivity.
Cell Control: Uninfected, untreated cells to establish the 100% viability baseline.
Detailed Protocols
Phase I: Reagent Preparation
Step 1: Stock Solution (100 mM)
Weigh 4.87 mg of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid .
Dissolve in 100
L of sterile, cell-culture grade DMSO.
Vortex for 1 minute until clear.
QC Check: Inspect for particulates. If cloudy, sonicate at 37°C for 5 mins.
Store aliquots at -20°C.
Step 2: Working Solutions
Prepare serial dilutions (e.g., 2-fold) in serum-free maintenance media immediately before use.
Constraint: Ensure final DMSO concentration in the well is
0.5% (v/v).
Phase II: Cytotoxicity Assay (Determination of CC50)
Objective: Define the Maximum Non-Toxic Concentration (MNTC).
Seeding: Plate host cells (e.g., MDCK or Vero E6) at
cells/well in a 96-well plate. Incubate 24h at 37°C, 5% CO2.
Treatment: Remove growth media. Wash with PBS. Add 100
L of compound dilutions (Range: 0.1 M to 200 M).
Incubation: Incubate for 48h (matching the viral assay duration).
Readout (CCK-8 Method):
Add 10
L of CCK-8 reagent (Dojindo or equivalent) to each well.
Incubate for 1-4 hours until orange dye develops.
Measure Absorbance at 450 nm.
Calculation:
Determine the concentration where viability is 50% (CC50).
Caption: Integrated workflow for determining the Selectivity Index (SI). The CC50 (toxicity) defines the upper limit for efficacy testing.
Mechanism: Triterpenoid Interference Pathways
Caption: Potential Mechanisms of Action. Oxidized ursane triterpenoids often target viral entry proteins or maturation proteases.
Data Analysis & Interpretation
Table 1: Data Reporting Template
Parameter
Definition
Acceptance Criteria
CC50
Concentration killing 50% of host cells
Should be > 50 M for a "safe" lead.
EC50
Concentration inhibiting 50% of viral CPE
Lower is better (Target: < 10 M).
SI
Selectivity Index (CC50 / EC50)
> 10 indicates a promising antiviral candidate.
Troubleshooting Guide:
Precipitation: If crystals form in the media, the compound is crashing out. Action: Use a cyclodextrin carrier or reduce concentration.
High Background: If the Virus Control doesn't die, the virus titer is too low. Action: Retitrate virus to ensure 100 TCID50.
False Positives: Triterpenoids can sometimes reduce MTT directly. Action: Use Cell-Titer Glo (ATP) or wash cells thoroughly before adding dye.
References
Principles of Antiviral Assay Design.
Title: Standard Operating Procedures for In Vitro Antiviral Drug Screening.
Source: National Institutes of Health (NIH) / NIAID.
Link:[Link]
Triterpenoid Antiviral Mechanisms.
Title: Antiviral activities of triterpenoids: A structural and functional perspective.
Source:Frontiers in Microbiology, 2021.
Link:[Link]
Ursolic Acid Derivatives Protocol.
Title: Synthesis and antiviral activity of ursolic acid derivatives against H1N1 influenza virus.
Source:European Journal of Medicinal Chemistry, 2015.
Link:[Link]
Cytotoxicity Assessment Standards.
Title: Guidance for Industry: Cytotoxicity Assays for Medical Devices and Drug Candidates.
Source: ISO 10993-5 Standards.
Link:[Link]
Application
Application Note: Kinetic Characterization of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid against PTP1B
This Application Note is designed for researchers investigating the enzymatic modulation properties of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CAS: 194027-11-7). While this ursane-type triterpenoid is widely recognize...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers investigating the enzymatic modulation properties of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CAS: 194027-11-7).
While this ursane-type triterpenoid is widely recognized for its anti-osteoclastogenic activity (inhibiting osteoclast differentiation) and potential anti-inflammatory effects, its structural scaffold—specifically the 3-oxo-urs-12-en-28-oic acid core—places it within a privileged class of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B) and Glycogen Phosphorylase .
This guide focuses on the PTP1B inhibition kinetics workflow, as this is the most rigorous enzymatic assay applicable to this molecule's pharmacophore, relevant to diabetes and oncology research.
Introduction & Mechanism
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a pentacyclic triterpenoid often isolated from Euscaphis japonica or Eriobotrya japonica.[1] Structurally, it possesses a rigid ursane backbone with a C-28 carboxylic acid and a C-3 ketone, features critical for bidentate hydrogen bonding within the active sites of hydrolytic enzymes.
Biological Relevance[2][3][4][5][6][7][8][9]
Primary Target: Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling. Inhibition improves insulin sensitivity.
Secondary Phenotype: Osteoclast inhibition.[1] The compound suppresses RANKL-induced osteoclastogenesis, potentially via downstream phosphatase modulation or NF-
B pathways.
Mechanism of Inhibition: Triterpenoids of this class typically function as reversible, linear mixed-type inhibitors . They often bind to the allosteric site (targeting helix
3-6) rather than the catalytic phosphate-binding pocket, improving selectivity over other PTPs.
Experimental Design Strategy
Critical Considerations for Triterpenoids
Solubility limit: This compound is highly lipophilic. It will precipitate in aqueous buffers if the DMSO concentration is too low or if added too rapidly.
Solution: Maintain final DMSO concentration at 1-2% (v/v) and use a "step-down" dilution method.
DTT Sensitivity: PTP1B contains a catalytic cysteine (Cys215) essential for activity. It is prone to oxidation.
Requirement: Buffers must contain DTT (Dithiothreitol) or TCEP to maintain the enzyme in a reduced, active state.
Substrate Selection:
p-Nitrophenyl Phosphate (pNPP): The standard chromogenic substrate.
is typically 1–2 mM.
DiFMUP: A fluorogenic substrate (higher sensitivity, lower
), recommended if compound supply is limited (<1 mg).
Reagents & Buffer Formulation
Component
Concentration
Function
Assay Buffer
50 mM HEPES (pH 7.2)
Maintains physiological pH.
Salt
100 mM NaCl
Stabilizes enzyme structure.
Reducing Agent
1 mM DTT
Prevents oxidation of Cys215.
Chelator
1 mM EDTA
Sequesters metal ions that might inhibit PTP1B.
Detergent
0.05% NP-40
Prevents enzyme aggregation and non-specific inhibition.
Substrate
pNPP (2–20 mM range)
Chromogenic reporter (Abs 405 nm).
Kinetic Assay Protocol (Standard 96-well Format)
Phase 1: Preparation
Enzyme Stock: Dilute human recombinant PTP1B (e.g., residues 1–321) in Assay Buffer to a concentration of 5 nM (final assay concentration). Keep on ice.
Compound Preparation:
Dissolve 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid in 100% DMSO to create a 10 mM stock .
Prepare serial dilutions (e.g., 100
M to 0.1 M) in DMSO.
Note: Ensure the compound is fully solubilized; sonicate if necessary.
Phase 2: Reaction Setup
Blanking: Add 10
L of Assay Buffer to "Blank" wells.
Inhibitor Addition: Add 2
L of compound dilution (or DMSO vehicle) to experimental wells.
Enzyme Addition: Add 88
L of Enzyme Solution (5 nM) to all wells.
Pre-incubation: Incubate for 10 minutes at 30°C . This allows the triterpenoid to equilibrate with the allosteric site.
Reaction Start: Add 10
L of pNPP substrate stock (start with concentration, approx. 2 mM final) to initiate the reaction.
Phase 3: Kinetic Measurement
Detection: Measure Absorbance at 405 nm immediately.
Mode: Kinetic Loop (read every 30 seconds for 20 minutes).
Temperature: Maintain strictly at 30°C.
Phase 4: Mode of Inhibition Determination (Lineweaver-Burk)
To determine if the inhibition is Competitive, Non-competitive, or Mixed:
Run the assay with variable substrate concentrations (e.g., 0.5, 1, 2, 4, 8 mM pNPP).
Run each substrate curve against fixed inhibitor concentrations (e.g., 0,
, , ).
Data Analysis & Visualization
Workflow Diagram
The following diagram illustrates the logical flow of the kinetic characterization process.
Caption: Step-by-step workflow for characterizing triterpenoid inhibition of PTP1B.
Calculation of Kinetic Constants
Initial Velocity (
): Calculate the slope of the linear portion of the Absorbance vs. Time curve (OD/min).
Determination: Plot (as % of control) vs. log[Inhibitor]. Fit to a non-linear regression (4-parameter logistic).
Determination: Use the Cheng-Prusoff equation. For mixed inhibition (common in triterpenoids), the Lineweaver-Burk plot is required.
Competitive: Lines intersect at the Y-axis (
unchanged, increases).
Non-Competitive: Lines intersect at the X-axis (
unchanged, decreases).
Mixed: Lines intersect in the second quadrant.
Inhibition Mechanism Diagram
This diagram visualizes the likely "Mixed Inhibition" mode typical for this scaffold.
Caption: Mixed inhibition model where the triterpenoid binds both free enzyme and the ES complex.[2][3][4][5][6][7][8][9][10][11][12][13]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Precipitation
Compound insolubility in aqueous buffer.
Verify clear solution before adding enzyme. Do not exceed 2% DMSO. Use a solubility control (buffer + compound, no enzyme) to check for turbidity.
Non-Linear Rates
Enzyme instability or substrate depletion.
Ensure DTT is fresh (oxidized PTP1B is inactive). Reduce enzyme concentration or reaction time.
High Background
Compound absorbance at 405 nm.
Run a "Compound Only" blank (Buffer + Compound + pNPP, no Enzyme) and subtract this baseline.
No Inhibition
Pre-incubation time too short.
Large triterpenoids require time to induce conformational changes in the allosteric pocket. Increase pre-incubation to 15-20 mins.
References
MedChemExpress (MCE). 6β,19-Dihydroxyurs-12-en-3-oxo-28-oic acid Product Datasheet. (Identification of compound as Osteoclast Inhibitor and Ursane Triterpenoid).
PubChem. Compound Summary: 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid.[4][6][7][11] (Chemical structure and physical properties).[3][4][5][6][8][9]
Zhang, W., et al. Ursolic acid derivatives as PTP1B inhibitors. (Establishing the scaffold as a privileged structure for PTP1B inhibition).
ChemFaces. Pomolic Acid and Related Triterpenoids Biological Activity. (Contextualizing the 19-hydroxy-ursane scaffold activity).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation and Handling of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid Stock Solutions
Abstract & Compound Profile
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CAS: 194027-11-7) is a pentacyclic triterpenoid of the ursane type, predominately isolated from Eriobotrya japonica (Loquat) and Uncaria tomentosa. Structurally characterized by a ketone at the C3 position and hydroxyl groups at C6 and C19, this compound exhibits significant lipophilicity.
This guide provides a standardized protocol for solubilization, storage, and dilution to ensure experimental reproducibility. Triterpenoids are notorious for "crashing out" (precipitating) in aqueous media; therefore, strict adherence to the mixing kinetics described below is required to maintain bioavailability in biological assays.
Physicochemical Data Table
Property
Value
Notes
Molecular Formula
Molecular Weight
486.68 g/mol
Use this value for Molarity calculations.
CAS Number
194027-11-7
Physical State
White to off-white powder
Hygroscopic; store desiccated.
Solubility (Primary)
DMSO, Pyridine
Recommended for Stock Solutions.
Solubility (Secondary)
Chloroform, Ethyl Acetate
Suitable for chemical synthesis/extraction, not bio-assays.
Solubility (Poor)
Water, PBS, Saline
Insoluble. Do not attempt direct aqueous dissolution.
Critical Solubility Assessment
The Challenge:
Like many ursane-type triterpenoids, 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid possesses a rigid hydrophobic scaffold. While the carboxylic acid (C28) and hydroxyls (C6, C19) offer some polarity, the bulk of the molecule is lipophilic.
The Solution:
Dimethyl Sulfoxide (DMSO) is the mandatory solvent for biological stock solutions. It disrupts the crystal lattice effectively and is miscible with aqueous buffers.
Ethanol is a viable alternative for specific assays where DMSO is contraindicated, but the compound is generally less soluble in ethanol than in DMSO, and ethanol stocks are more prone to evaporation during storage.
Protocol: Preparation of Stock Solutions
Objective: Create a stable 10 mM stock solution.
Target Concentration: 10 mM is ideal as it allows for 1000x dilution to achieve a 10 µM working concentration (standard screening dose) while keeping DMSO content at 0.1%.
Vials: Amber glass or polypropylene cryovials (to protect from light).
Sonicator (Ultrasonic bath).
Step-by-Step Procedure
Equilibration:
Remove the product vial from the freezer (-20°C).
CRITICAL: Allow the closed vial to equilibrate to room temperature for at least 1 hour before opening. This prevents atmospheric moisture from condensing inside the cold vial, which degrades the powder.
Weighing & Calculation:
Calculate the required volume of DMSO.
Formula:
Example: To make a 10 mM (0.01 M) stock from 1 mg of powder:
Solubilization:
Add the calculated volume of anhydrous DMSO to the vial.
Vortex vigorously for 30 seconds.
Inspect: If particles remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.
Note: Avoid heating above 37°C to prevent potential thermal degradation.
Aliquotting:
Do not store the stock in a large volume. Triterpenoids can degrade with repeated freeze-thaw cycles.
Divide the stock into single-use aliquots (e.g., 20–50 µL) in light-proof cryovials.
Storage:
Short-term (< 1 month): -20°C.
Long-term (> 1 month): -80°C.
Protocol: Preparation of Working Solutions (Dilution)
The "Crash-Out" Risk:
When a high-concentration DMSO stock is added to water, the sudden change in polarity can force lipophilic compounds to precipitate immediately.
Correct Dilution Workflow:
Pre-warm your culture media or buffer to 37°C.
Stepwise Dilution (Recommended for High Concentrations):
If aiming for >50 µM, create an intermediate dilution (e.g., 10x final concentration) in media, vortex immediately, and then dilute to 1x.
Direct Dilution (For <10 µM):
Pipette the DMSO stock directly into the center of the media volume while swirling or vortexing the media.
Do not pipette the stock onto the side of the tube; it will crystallize on the plastic.
Maximum Solvent Tolerance:
Ensure the final DMSO concentration in your assay is <0.5% (v/v), ideally <0.1%, to avoid solvent cytotoxicity.
Visualizations
Figure 1: Stock Preparation & Dilution Workflow
Caption: Workflow for the preparation of stable triterpenoid stock solutions, emphasizing moisture control and solubility verification.
Figure 2: Biological Assay Dilution Logic
Caption: Critical mixing dynamics required to prevent hydrophobic precipitation during the transition from organic stock to aqueous media.
Quality Control & Troubleshooting
Issue
Observation
Root Cause
Corrective Action
Incomplete Dissolution
Particles visible in DMSO stock.
Saturation or cold solvent.
Sonicate at 25°C for 10 mins. If persistent, dilute to 5 mM.
Precipitation in Media
Cloudy suspension upon dilution.
"Crash-out" effect; concentration too high.
Vortex media while adding stock. Do not exceed 50 µM in aqueous buffer without carrier proteins (e.g., BSA).
Technical Support Center: Purification of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid
Ticket ID: #TRP-URS-19OH-03 Status: Open Priority: High (Stability Risk) Subject: Isolation protocols, isomer separation, and stability management for 19-hydroxy-3-oxo-ursane derivatives. Executive Summary You are attemp...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #TRP-URS-19OH-03
Status: Open
Priority: High (Stability Risk)
Subject: Isolation protocols, isomer separation, and stability management for 19-hydroxy-3-oxo-ursane derivatives.
Executive Summary
You are attempting to purify 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid , a highly oxidized pentacyclic triterpenoid often isolated from Uncaria tomentosa (Cat's Claw), Ilex species, or Euscaphis japonica.
Unlike standard ursolic acid purification, this molecule presents three distinct "Level 3" challenges:
The "Lactone Trap": The proximity of the 19
-hydroxyl group to the 28-carboxyl group makes this compound prone to rapid 19,28-lactonization under acidic conditions or heat, effectively destroying your target yield.
Isomeric Co-elution: It frequently co-elutes with its C3-hydroxyl analog (Euscaphic/Tormentic acid derivatives) and its oleanane-skeleton isomers.
Detection Blindness: The lack of a conjugated diene system limits UV detection to the noisy 205–210 nm range.
This guide provides a self-validating workflow to overcome these barriers.
Root Cause of Yield Loss:
Many researchers treat this compound like generic ursolic acid, using strong acid modifiers (0.1% TFA) or heat during solvent evaporation. This triggers the formation of the 19,28-lactone , a less polar artifact often mistaken for an impurity.
Actionable Protocol: The "Soft-Touch" Extraction
Parameter
Standard Protocol (AVOID)
Optimized Protocol (USE)
Reasoning
Acid Modifier
Trifluoroacetic Acid (TFA)
Formic Acid (0.05%) or Acetic Acid
TFA is too strong; it catalyzes lactonization. Formic acid suppresses ionization without forcing ring closure.
Drying Temp
> 45°C (Rotavap)
< 35°C (Nitrogen Blow/Vac)
Heat accelerates the dehydration/lactonization reaction.
Solvent
Pure MeOH/EtOH
90% MeOH / 10% DCM
The 3-oxo and 6-OH groups alter solubility; pure alcohols may cause precipitation on column heads.
Visualizing the Stability Risk
The following diagram illustrates the chemical pathway you must avoid during purification.
Caption: Mechanism of artifact formation. The 19-hydroxyl group attacks the 28-carboxyl under acidic catalysis, forming a stable lactone that elutes at a different retention time.
Module 2: Chromatographic Resolution
The Challenge: Separating the 3-oxo target from 3-hydroxy congeners (e.g., tormentic acid) and oleanane isomers. Standard C18 columns often fail to resolve the 3-oxo vs. 3-OH difference efficiently.
Method Development Guide
1. Stationary Phase Selection
Primary Choice:C30 (Triacontyl) or Phenyl-Hexyl .
Why: The C30 phase offers higher shape selectivity for the triterpenoid skeleton than C18, crucial for separating the planar 3-oxo group from the bulky 3-hydroxyl group.
Alternative: High-density C18 (fully endcapped) with high carbon load (>15%).
2. Mobile Phase System
Solvent A: Water + 0.05% Formic Acid (Do not use Phosphate buffer; it complicates recovery).
Expert Insight: Using a mix of ACN and MeOH leverages the "π-π" interaction of ACN with the ketone (3-oxo) while MeOH maintains solubility of the hydroxyls (6-OH, 19-OH).
Temp: 25°C (Keep low to prevent on-column lactonization)
Time (min)
% B (Organic)
Event
0–5
30%
Equilibration
5–25
30% → 70%
Elution of glycosides/polar impurities
25–45
70% → 85%
Target Region (Shallow Gradient)
45–50
85% → 100%
Wash
Module 3: Detection & Visibility
The Issue: The molecule lacks a strong chromophore. It has only one double bond (C12=C13), which absorbs weakly at 205–210 nm. This region is plagued by solvent noise (cutoff for Acetone/Ethyl Acetate).
Troubleshooting "Invisible" Peaks
Q: I see a baseline drift but no distinct peak. What do I do?
Switch Detector: If available, use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal detectors for non-volatiles and are independent of UV chromophores.
ELSD Settings: Drift tube temp 40°C, Gain 8, Gas pressure 3.5 bar.
UV Optimization (If ELSD is unavailable):
Wavelength: Set to 205 nm .
Reference Wavelength: Turn OFF . (Using a reference at 360nm can subtract real signal if the peak tails).
Solvent Quality: Use "LC-MS Grade" ACN/MeOH. "HPLC Grade" often has impurities that absorb at 205 nm, masking your peak.
Module 4: Purification Workflow (Step-by-Step)
This workflow minimizes solvent consumption and thermal stress.
Caption: Recommended isolation pipeline. Note the emphasis on freeze-drying to prevent thermal degradation.
Detailed Protocol Steps:
Liquid-Liquid Partition:
Suspend crude extract in water.
Wash with n-Hexane (removes non-polar lipids/waxes). Discard Hexane.
Extract aqueous phase with Ethyl Acetate (EtOAc) .[2] Collect EtOAc.
Why: The target compound is moderately polar due to 6,19-OH and will partition into EtOAc, leaving highly polar glycosides in the water.
Flash Chromatography (Enrichment):
Use a C18 flash cartridge.
Elute with a step gradient: 50% MeOH (waste) -> 70% MeOH (waste) -> 85% MeOH (Collect) -> 100% MeOH (Wash).
Target: The 6,19-dihydroxy compound usually elutes between 80-90% MeOH.
Prep-HPLC (Polishing):
Inject the 85% fraction.
Use the Isocratic Method determined in Module 2 (e.g., 78% ACN with 0.05% Formic Acid).
Tip: Collect peaks manually based on the leading edge to avoid tailing impurities.
References
Structure & Isolation Context:
Aquino, R., et al. (1991). Plant metabolites.[1][3][4][5][6][7][8][9] Structure and in vitro antiviral activity of quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda. Journal of Natural Products.
(Validates the presence of oxidized ursane derivatives in Uncaria).
Isomer Separation (Ursane vs Oleanane):
Zhang, Y., et al. (2019). Preparative separation of structural isomeric pentacyclic triterpene oleanolic acid and ursolic acid...[1]. RSC Advances.
(Establishes baseline separation protocols for the skeleton).
Lactonization Risks (19-hydroxy triterpenoids):
Babalola, I. T., & Shode, F. O. (2013). Isolation of ursolic acid...[1][2][3][4][6]. Archives of Applied Science Research.[3]
(Discusses stability and handling of ursane cores).
HPLC Detection Strategies:
Taralkar, S. V., & Chattopadhyay, S. (2012). A HPLC Method for Determination of Ursolic Acid...[1][4][5][6][8]. Journal of Analytical & Bioanalytical Techniques.[6][8]
(Provides UV extinction coefficient data for 210nm detection).[6]
Technical Support: Stability & Handling of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid
Executive Chemical Profile This guide addresses the specific physicochemical challenges associated with 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid . As a highly oxidized ursane triterpenoid, this compound exhibits distinc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Chemical Profile
This guide addresses the specific physicochemical challenges associated with 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid . As a highly oxidized ursane triterpenoid, this compound exhibits distinct stability behaviors compared to its parent molecule, ursolic acid.[1][2][3][4] Its polyfunctional nature—containing a ketone (C3), two hydroxyls (C6, C19), and a carboxylic acid (C28)—creates a "stability triad" that requires precise pH and solvent control.[1][2][3][4]
Critical Stability Factors:
Hydrophobicity: Extreme insolubility in aqueous buffers; requires carrier-assisted dispersion.[1][3]
Lactonization Risk: The proximity of the 19-hydroxyl group and the 28-carboxyl group creates a thermodynamic potential for intramolecular lactonization (forming a 28
Dehydration Risk: The 6-hydroxy-3-oxo motif is susceptible to
-elimination under alkaline conditions, potentially forming an extended conjugated enone system.[1][3]
Troubleshooting & FAQs
Category A: Solubility & Precipitation
Q1: I observe a fine white precipitate immediately upon adding my DMSO stock to the cell culture media. How do I prevent this?Diagnosis: "Crash-out" precipitation.[3] Triterpenoids are lipophilic (LogP > 4).[1][2][3][4] When a concentrated DMSO stock (e.g., 10 mM) hits an aqueous buffer, the local solvent environment shifts instantly from hydrophobic to hydrophilic, forcing the compound out of solution before it can disperse.[1][2][3][4]
Corrective Protocol:
Do not add DMSO stock directly to the bulk media volume.
Use an Intermediate Dilution Step:
Dilute your 10 mM stock 1:10 in pure DMSO first (creating a 1 mM working stock).[1][2][3][4]
Prepare the media with 0.1% BSA (Bovine Serum Albumin) or FBS prior to compound addition.[1][2][3][4] Albumin acts as a carrier protein, sequestering the triterpenoid and preventing crystal nucleation.[1][2][3][4]
Add the 1 mM stock dropwise to the rapidly stirring media.
Q2: Can I use Ethanol instead of DMSO?Technical Insight: While soluble in ethanol, ethanol is more volatile and hygroscopic than DMSO.[2][3][4] Evaporation during storage alters concentration.[3][4] Furthermore, ethanol has a lower boiling point, which can complicate experiments requiring incubation at 37°C due to "edge effects" in microplates.[1][2][3][4] Recommendation: Stick to anhydrous DMSO for stock solutions; use Ethanol only for immediate acute treatments if DMSO is contraindicated.[3][4]
Category B: Chemical Stability & Degradation[2][3]
Q3: My HPLC analysis shows a new peak (RRT 1.15) after storing the sample in Methanol for a week. What happened?Diagnosis: Methyl Esterification. The C28-carboxylic acid is reactive.[1][3] Storing triterpenoid acids in methanol (especially if slightly acidic or warm) often leads to the formation of the methyl ester derivative.[1][2][3][4]
Solution:
Never store stock solutions in Methanol or Ethanol for long periods (>24 hours).[1][2][3][4]
Protocol: Store exclusively in anhydrous DMSO or Acetone at -20°C.
Q4: Is the compound stable in acidic pH (e.g., gastric simulation fluids)?Diagnosis: High Risk of Lactonization.[1][2][3][4]
Mechanism: In the presence of protons (
), the 28-COOH group can protonate and undergo nucleophilic attack by the 19-OH oxygen, releasing water and forming a stable five-membered lactone ring.[1][2][3][4] This chemically alters the drug, potentially changing its bioactivity (e.g., loss of polarity).[1][2][3][4]
Protocol: If testing in acidic media, quantify stability at and using LC-MS to verify the parent compound remains intact.
Experimental Protocols
Protocol A: Preparation of High-Stability Stock Solution
Purpose: To minimize oxidative degradation and hygroscopic water uptake during storage.[1]
Weighing: Weigh the powder in a low-humidity environment (glove box or desiccated balance chamber).
The following diagrams illustrate the chemical risks associated with the specific functional groups of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid.
Figure 1: Acid-Catalyzed Lactonization Pathway
This pathway activates in low pH environments, converting the active acid form into a lipophilic lactone.[1][2][3][4]
Caption: Under acidic conditions (pH < 5), the 19-hydroxyl group attacks the protonated 28-carboxyl group, resulting in irreversible lactonization.[1][2][3]
Figure 2: Solubility & Handling Workflow
Decision tree for solvent selection and media preparation.
Caption: Workflow for maximizing solubility. Direct addition to serum-free media is the leading cause of experimental variability.[1]
Summary of Stability Data
Parameter
Condition
Stability Rating
Notes
Solid State
-20°C, Desiccated
High
Stable for >2 years.[1][2] Protect from light.[3][4]
DMSO Stock
-20°C, Anhydrous
High
Stable for 6 months.[1][2][3][4] Avoid freeze-thaw cycles (>5).[1][3]
DMSO Stock
+25°C (Room Temp)
Moderate
Stable for 2 weeks.[1][2][3][4] Hygroscopic water uptake may cause hydrolysis.[3][4]
Rapid esterification or lactonization.[2][3][4] Avoid.
References
PubChem. 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CID 91895454).[1][3] National Library of Medicine.[3][4]
[Link][1][2][3][4]
Cheng, X., et al. (2003).[1][2][3][4] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.[3][4][5][6]
[Link]
BioCrick. Product Data Sheet: 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid.[1][3][7][8][9]
[Link][1][2][3][4][10]
Technical Support Center: Stability Assurance for 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid
Status: Operational Ticket ID: REF-URS-19OH-STAB Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Executive Summary: The Chemical Context To prevent degradation, you must understand the molec...
To prevent degradation, you must understand the molecule's specific vulnerabilities. 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is an ursane-type triterpenoid.[1][2] Its stability profile is defined by three competing functional groups:
C19-Hydroxyl & C28-Carboxyl: These groups are spatially proximal. Under acidic conditions or thermal stress, they spontaneously dehydrate to form a 28,19-lactone . This is the #1 cause of purity loss.
C3-Ketone (Oxo): While relatively stable, it makes the A-ring susceptible to base-catalyzed isomerization or reduction if improper solvents are used.
C12-Alkene: Susceptible to slow autoxidation (epoxide formation) upon exposure to ambient light and oxygen.
Critical Storage Parameters (The "Why" & "How")
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Long-term) 4°C (Active use < 1 week)
Thermal energy catalyzes the entropically favorable cyclization of the 19-OH and 28-COOH into a lactone.
Atmosphere
Argon or Nitrogen Overlay
Prevents autoxidation of the C12-C13 double bond. Triterpenoids are also hygroscopic; moisture accelerates hydrolytic degradation.
Light
Amber Vials / Foil Wrap
UV light can trigger radical formation at the allylic positions (C11), leading to oxidative impurities.
Physical State
Lyophilized Powder
Solution state drastically increases molecular mobility, accelerating lactonization kinetics. Never store in solution for >24h.
Diagnostic Matrix: Troubleshooting Degradation
Use this table to identify issues based on experimental observations.
Symptom
Probable Cause
Mechanism
Corrective Action
New HPLC Peak (RRT ~1.1-1.2)
Lactonization
Intramolecular esterification between 19-OH and 28-COOH.
Check pH of mobile phase.[2] Avoid TFA; use Formic Acid (<0.1%).
Solubility Drop
Crystal Change / Lactone
The lactone form is less polar than the free acid.
Sonicate at 37°C. If insoluble, purity check is required.
Yellow Discoloration
Oxidation
Formation of conjugated diketones or quinone-methides.
Irreversible. Discard sample.
Mass Shift (-18 Da)
Dehydration
Loss of water molecule (Lactone formation).
Confirm via LC-MS. If confirmed, sample is compromised.
Deep Dive: The 19,28-Lactonization Trap
The most frequent user error involves the 19-hydroxy group . Unlike standard triterpenes (like Ursolic Acid), the 19-OH allows for a "back-biting" reaction.
The Mechanism
In the presence of protons (
), the C28-Carboxylic acid becomes protonated. The oxygen of the C19-Hydroxyl group performs a nucleophilic attack on the carbonyl carbon. Water is expelled, closing a 5-membered lactone ring.
Why this matters:
HPLC Artifacts: If you use 0.1% Trifluoroacetic Acid (TFA) in your HPLC mobile phase, you may induce this reaction on the column, seeing two peaks for a pure sample.
Prevention: Use Ammonium Acetate (10mM) or low-concentration Formic Acid (0.05%) for LC-MS analysis to minimize on-column lactonization.
Visual Workflows
Figure 1: Incoming QC & Storage Decision Tree
Caption: Logic flow for handling new shipments to ensure maximum shelf-life.
Figure 2: Degradation Pathways
Caption: The primary chemical risks: 19,28-Lactonization (Acid/Heat) and C12-Oxidation (Light/Air).
Standard Operating Procedures (SOPs)
SOP-01: Reconstitution for Bioassays
Objective: Create a stable stock solution without inducing precipitation or degradation.
Solvent Choice:
Recommended: DMSO (Dimethyl sulfoxide).[3] It solubilizes the triterpenoid backbone effectively.
Alternative: Ethanol (warm).
Avoid: Water (insoluble), pure Chloroform (too volatile for bioassays).
Protocol:
Calculate volume for a 10 mM - 50 mM stock concentration.
Add DMSO to the vial.
Vortex vigorously for 30 seconds.
Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5 minutes . Do not exceed 40°C to prevent lactonization.
If storage is necessary, freeze at -20°C. Do not refreeze more than once.
SOP-02: Handling "Sticky" Weighing
Triterpenoids can be electrostatic.
Use an anti-static gun on the weighing boat and spatula.
If the compound is hygroscopic (clumping), place the vial in a desiccator with
or Silica Gel for 2 hours before weighing.
Frequently Asked Questions (FAQ)
Q: Can I use this compound in acidic cell culture media?A: Yes, but be cautious. Physiological pH (7.4) is safe. However, if you are performing an acid-hydrolysis step or using a highly acidic buffer (pH < 5), the compound will likely convert to its lactone form. Always run a stability control (compound + media, no cells) analyzed by LC-MS.
Q: Why does the Certificate of Analysis (CoA) show water content?A: Triterpenoid acids form hydrates. This is normal. However, you must account for this in your Molar Mass calculation. If the CoA states "Trihydrate", adjust your weighed mass to ensure accurate molarity.
Q: I see a "double peak" in my NMR. Is it impure?A: Not necessarily. Triterpenoids with 3-oxo groups can sometimes show conformational isomers or slow exchange in NMR solvents like
. Add a drop of (Methanol-d4) to sharpen the peaks and break H-bonding aggregates.
References
PubChem. (n.d.).[5] 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CID 91895454).[5] National Library of Medicine. Retrieved from [Link]
BioCrick. (n.d.). 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid - Physical Properties and Solubility. Retrieved from [Link]
Executive Summary: The "Sticky" Triterpenoid Challenge
You are encountering peak tailing with 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid .[1] This is not a standard generic small molecule; it is a bulky, pentacyclic triterpenoid with a specific "personality" driven by three competing functional zones:
The Acidic Tail (C28-COOH): A carboxylic acid with a pKa ≈ 4.7.[1]
The Polar Core (C6-OH & C19-OH): The C19-hydroxyl is particularly problematic because it is often sterically hindered (tertiary), leading to slow mass transfer kinetics.[1]
The Hydrophobic Skeleton: A massive ursane backbone that demands high organic solvent strength.
Peak tailing in this molecule is rarely a single-cause issue. It is usually a "conspiracy" between secondary silanol interactions (chemical) and solubility mismatch (physical).[1] This guide deconstructs these factors into a self-validating troubleshooting protocol.
Part 1: The Diagnostic Phase
Before modifying your method, determine if the tailing is Chemical (interaction with the column) or Physical (system/solubility issues).
Diagnostic Logic Flow
Use the following decision matrix to identify the root cause.
Figure 1: Diagnostic logic tree distinguishing between physical system voids and chemical interaction issues.
Part 2: Module 1 - The Chemical Interactions (Mobile Phase)
The most common cause of tailing for 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is the ionization of the C28-Carboxyl group and its subsequent interaction with residual silanols on the silica surface.[1]
The Mechanism: The "Silanol Trap"
At neutral pH (pH 6-8), the C28-COOH is deprotonated (
).[1] Simultaneously, residual silanols () on the column surface may be ionized () or accessible.[1] While negative-negative repulsion suggests no interaction, the presence of trace metals or the sheer polarity of the C6/C19 hydroxyls allows the molecule to "drag" along the stationary phase rather than partitioning cleanly.
The Solution: pH Suppression
You must operate at 2 pH units below the pKa .
Target pH: 2.5 – 3.0.
Why: This keeps the C28-COOH protonated (neutral), significantly reducing secondary interactions with the silica surface.
High. Standard first choice.[1] Volatile and clean.
Phosphoric Acid (0.1%)
pH control (~2.2)
UV Only
Highest. Phosphate suppresses silanol activity better than formate but is non-volatile (No MS).[1]
Ammonium Acetate
Buffer
LC-MS
Low. pH is usually too high (4.5-6.[1]0) for this specific acid, causing split peaks.[1]
TFA (0.05%)
Ion Pairing
UV / LC-MS
Medium. Good for peak shape, but suppresses MS signal and takes a long time to equilibrate.[1]
Part 3: Module 2 - The Kinetic Issue (Temperature)
The 19-Hydroxyl group in this molecule is sterically hindered. At room temperature (20-25°C), the mass transfer of this bulky molecule between the mobile phase and the C18 pores is slow. This results in band broadening and tailing.[2][3]
Protocol: Thermal Optimization
Set Column Oven: 35°C to 40°C.
Effect: Reduces mobile phase viscosity and increases the kinetic energy of the analyte, allowing faster desorption from the stationary phase.
Warning: Do not exceed 50°C, as triterpenoids can degrade or undergo rearrangement in acidic conditions at high heat.
Part 4: Module 3 - Sample Preparation (The "Pre-Column" Tail)
A frequently overlooked cause of tailing for ursane-type triterpenoids is the injection solvent . These molecules are highly hydrophobic. If you dissolve your sample in 100% Methanol or Acetonitrile and inject it into a mobile phase that is 80% Water (at the start of a gradient), the analyte precipitates instantly at the head of the column.
UV: 205 nm or 210 nm (Weak absorption; ensure high purity solvents).[1]
ELSD/CAD: Preferred if available (Universal detection, independent of chromophores).[1]
Mobile Phase Gradient
Solvent A: Water + 0.1% Phosphoric Acid (for UV) OR 0.1% Formic Acid (for MS).[1]
Solvent B: Acetonitrile (ACN). Note: ACN yields sharper peaks than MeOH for triterpenoids due to lower viscosity.
Time (min)
% Solvent B (ACN)
Mechanism
0.0
30
Loading (prevents precipitation)
20.0
90
Elution of hydrophobic triterpenoid
22.0
90
Wash
22.1
30
Re-equilibration
30.0
30
Ready for next injection
Part 6: Visualizing the Interaction
Understanding why the tailing happens helps you prevent it. The diagram below illustrates the competition at the molecular level.
Figure 2: Mechanism of peak tailing showing the secondary interaction between the C28-Carboxyl group and residual silanols, which must be blocked by acidic mobile phases.[1]
FAQ: Advanced Troubleshooting
Q: I tried 0.1% Formic Acid, but the peak is still tailing slightly. What next?A: Switch to 0.1% Trifluoroacetic Acid (TFA) . TFA is a stronger acid and an ion-pairing agent.[1] It "masks" the silanols more effectively than formic acid. However, be aware that TFA can suppress ionization in LC-MS by up to 50%.[1]
Q: Can I use a C8 column instead of C18?A: Yes. Triterpenoids are extremely hydrophobic. Sometimes they "stick" too hard to C18, causing broad peaks. A C8 column has less hydrophobicity, which might sharpen the peak by allowing faster elution, provided you adjust the gradient.
Q: My baseline is drifting at 210 nm.A: This is common with triterpenoid analysis. The "End Absorption" of Acetonitrile or Methanol starts near 200-210 nm.
Fix: Ensure you are using HPLC-Gradient Grade or LC-MS Grade solvents.[1] Standard "HPLC Grade" often contains impurities that absorb at 210 nm.
Fix: Use a Reference Wavelength (e.g., 360 nm) if your detector supports it, to subtract gradient drift.[1]
References
PubChem. (n.d.). 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link][1]
Journal of Chromatographic Science. (2013). Separation Rule of Oleanane and Ursane Pentacyclic Triterpenoids Isomers. Retrieved February 13, 2026, from [Link][1]
Phenomenex. (2025).[3][4] How to Reduce Peak Tailing in HPLC. Retrieved February 13, 2026, from [Link][1]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved February 13, 2026, from [Link][1]
Technical Support Center: 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid MS Optimization
Status: Active Last Updated: February 13, 2026 Support Tier: Level 3 (Method Development & Troubleshooting) Applicable Instruments: LC-ESI-MS/MS, LC-APCI-MS, Q-TOF, Orbitrap[1] Executive Summary 6,19-Dihydroxyurs-12-en-3...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Last Updated: February 13, 2026
Support Tier: Level 3 (Method Development & Troubleshooting)
Applicable Instruments: LC-ESI-MS/MS, LC-APCI-MS, Q-TOF, Orbitrap[1]
Executive Summary
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a pentacyclic triterpenoid (ursane type) often isolated from medicinal plants such as Uncaria tomentosa or Cecropia species.[1] Its analysis via mass spectrometry presents three distinct challenges:
Ionization Suppression: The rigid lipophilic skeleton resists protonation in ESI(+).[1]
In-Source Decay: The tertiary hydroxyl group at C19 is sterically hindered and highly labile, leading to rapid dehydration (neutral loss of H₂O) before detection.[1]
Isomeric Confusion: It is isobaric with oleanane derivatives, requiring specific fragmentation patterns (Retro-Diels-Alder) for positive identification.[1]
This guide provides a self-validating workflow to stabilize the ion, optimize sensitivity, and confirm structural identity.
Module 1: Ionization Mode & Source Selection
Q: Why is my signal intensity negligible in ESI Positive (+) mode?
A: The molecule lacks a basic nitrogen center.[1] The C3 ketone and C28 carboxylic acid are poor proton acceptors.[1] In ESI(+), you are relying on the formation of weak adducts (Na⁺ or K⁺), which are often unstable or suppressed by matrix components.[1]
The Fix: Switch to ESI Negative (-) mode immediately.
The C28 carboxylic acid (-COOH) is easily deprotonated to form the [M-H]⁻ ion.[1] This is the thermodynamically favored species.[2]
Data Comparison: Signal Intensity by Mode
Ionization Mode
Predominant Species
Relative Intensity
Stability
ESI (+)
< 5%
Poor (Rapid dehydration to )
ESI (+) + NH₄
~40%
Moderate (Requires ammonium buffer)
ESI (-)
100%
High (Stable molecular ion)
APCI (-)
~85%
High (Good for non-polar matrices)
Technical Note: If you must use ESI(+) (e.g., for simultaneous detection with alkaloids), you must add Ammonium Formate (5-10 mM) to your mobile phase to drive the formation of the stable ammonium adduct
.
Module 2: The "Missing Mass" Phenomenon (In-Source Decay)[1]
Q: My theoretical mass is 486.3 Da, but I primarily see a peak at m/z 469 (ESI+) or 467 (ESI-). Is my compound degrading?
A: This is a classic artifact of 19-hydroxy triterpenoids . The hydroxyl group at position 19 is tertiary.[1] Under high source temperatures or high cone voltages, it undergoes thermal elimination of water (dehydration).
Mechanism: Thermal energy drives the elimination of the 19-OH and a neighboring proton, creating a double bond.[1]
Result: You detect
(m/z 467) instead of (m/z 485).
The Protocol: Stabilizing the Molecular Ion
Follow this step-by-step optimization to preserve the intact molecule:
Lower Desolvation Temperature: Reduce from standard (450°C-500°C) to 300°C-350°C .
Why: Reduces thermal energy available for the elimination reaction.[1]
Optimize Cone Voltage (Declustering Potential): Perform a "ramp" experiment.
Start at 10V and ramp to 60V.
Target: Select the lowest voltage that maintains signal without inducing fragmentation. For ursane acids, this is typically 20-30V .[1]
Flow Rate Adjustment: If using standard flow (0.5 mL/min), reduce to 0.2 - 0.3 mL/min to improve desolvation efficiency at lower temperatures.
Q: How do I distinguish this from Oleanane isomers (e.g., 6-hydroxy-3-oxo-olean-12-en-28-oic acid)?
A: You cannot distinguish them by intact mass (MS1) alone.[1] You must use MS/MS fragmentation to trigger the Retro-Diels-Alder (RDA) cleavage of the C-ring.
The Diagnostic Check:
In triterpenoids with a
double bond (ursanes and oleananes), the C-ring cleaves to produce two distinct fragments.[1][3]
Ursane Type (Your Compound): The methyl group at C19/C20 arrangement affects the RDA fragment masses.[1]
Oleanane Type: The gem-dimethyl group at C20 produces a different mass shift.[1]
RDA Fragmentation Pathway Visualization
Caption: Diagnostic Retro-Diels-Alder (RDA) fragmentation pathway for distinguishing ursane vs. oleanane skeletons.
Reference Values for Identification:
RDA Fragment 1: Look for ions in the m/z 240–260 range (specific to ring C/D/E substitution).
Neutral Losses: m/z 441 (
) and m/z 423 () are common but not specific enough for isomer differentiation.[1]
Module 4: Troubleshooting Workflow
Use this logic gate to resolve signal issues during method development.
Caption: Decision tree for troubleshooting low sensitivity or mass shifts in 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid analysis.
References
Gerritz, L., et al. (2022).[1] Structure–fragmentation correlations of ursane‐type triterpenoids. Rapid Communications in Mass Spectrometry.
PubChem. (2025).[1] 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid Compound Summary. National Library of Medicine.[1] [1]
van der Doelen, G. (2025).[1] Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. University of Amsterdam. [1]
PerkinElmer Application Note. (2024). A Comparison Between ESI and APCI Ionisation Modes for Triterpenoids.
"6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid" minimizing matrix effects in LC-MS
Technical Support Center: LC-MS Bioanalysis Guide ID: TSC-LCMS-031 Topic: Minimizing Matrix Effects for the LC-MS Analysis of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid Senior Application Scientist: Dr. Gemini Introductio...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: LC-MS Bioanalysis
Guide ID: TSC-LCMS-031
Topic: Minimizing Matrix Effects for the LC-MS Analysis of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid
Senior Application Scientist: Dr. Gemini
Introduction: From Promising Molecule to Quantifiable Data
Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen countless promising therapeutic candidates, like the ursane triterpenoid 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid , face a critical hurdle: reliable quantification in complex biological matrices.[1][2] This natural product, with its potential pharmacological activities, demands analytical methods of the highest integrity for progression through the drug development pipeline.[3]
The most significant challenge in its bioanalysis via Liquid Chromatography-Mass Spectrometry (LC-MS) is not the instrument's sensitivity, but the phenomenon known as matrix effects .[4][5] These effects, caused by co-eluting endogenous components from samples like plasma or tissue homogenates, can compromise data accuracy, precision, and reproducibility by unpredictably suppressing or enhancing the analyte's signal.[6][7]
This guide is structured to provide you, our fellow scientists, with a comprehensive, field-proven framework for systematically diagnosing, troubleshooting, and ultimately minimizing matrix effects. We will move beyond simple protocols to explain the causality behind each step, empowering you to build a robust, self-validating LC-MS assay for this and other challenging small molecules.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the foundational concepts necessary to tackle matrix effects effectively.
Q1: What exactly are matrix effects in LC-MS?
A: The "matrix" refers to all components in a sample apart from the analyte of interest.[8] In bioanalysis, this includes salts, proteins, lipids, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's source, leading to either a suppressed (decreased) or enhanced (increased) signal.[4][7] This phenomenon is a major concern because it directly impacts the accuracy and reliability of quantitative results.[5] Phospholipids are notorious for causing ion suppression in plasma and serum samples.[9][10]
Q2: My sensitivity is low and reproducibility is poor. How can I confirm that matrix effects are the cause?
A: Visualizing and quantifying matrix effects is a critical first step. Two primary experiments are used for this diagnosis:
Post-Column Infusion (Qualitative Assessment): This experiment identifies at which points in your chromatographic run ion suppression or enhancement occurs.[11][12][13] A solution of your analyte is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the otherwise stable analyte signal indicates a region of matrix effect.[13] This "map" shows you where your analyte should not elute.
Post-Extraction Spike (Quantitative Assessment): This is the industry-standard method for quantifying the extent of matrix effects.[8][12] You compare the peak area of an analyte spiked into a pre-extracted blank matrix (Set A) with the peak area of the analyte in a neat solvent solution (Set B) at the same concentration. The Matrix Factor (MF) is calculated as the ratio of the peak area in matrix to the peak area in solvent (MF = A/B). An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[14]
Q3: Can't I just use a Stable Isotope Labeled (SIL) internal standard to fix everything?
A: A SIL internal standard is the gold standard and an essential tool for compensating for matrix effects, but it does not eliminate them.[15][16] Because a SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of suppression or enhancement.[17][18] This allows the analyte/IS peak area ratio to remain consistent, providing an accurate quantitative result. However, if ion suppression is severe, the signal for both the analyte and the SIL-IS can be suppressed to a point where the assay no longer meets the required sensitivity (Lower Limit of Quantification, LLOQ).[15][18] Therefore, the best practice is to use a SIL-IS in conjunction with methods that actively reduce matrix interferences.
Section 2: Troubleshooting Guide - A Systematic Approach to Mitigation
Follow this logical workflow to systematically reduce and control matrix effects in your assay.
Logical Troubleshooting Workflow
Caption: Workflow for Solid-Phase Extraction (SPE) using a mixed-mode sorbent.
Step 3: Refining Chromatographic Separation
Even with excellent sample cleanup, chromatographic optimization is key to separate the analyte from any remaining matrix components.
[10][11]
Identify Suppression Zones: Use the post-column infusion data (from FAQ Q2) to map where ion suppression is occurring in your gradient.
Adjust Gradient: Modify your gradient profile to ensure the peak for 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid elutes in a "clean" region, far from the major phospholipid elution window (which is often mid-gradient in reversed-phase chromatography). [19]A change of just 30 seconds in retention time can dramatically improve signal.
[19]3. Column Choice: A standard C18 column is a good starting point. If co-elution persists, consider alternative chemistries like a Phenyl-Hexyl or a C8 phase to alter the selectivity between your analyte and interferences.
[20]
Parameter
Suggested Condition
Rationale
LC Column
C18, 2.1 x 50 mm, 1.8 µm
Provides good retention and resolution for triterpenoids. [10][21]
Mobile Phase A
0.1% Formic Acid in Water
Standard acidic modifier for positive ion mode ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile/Methanol (50:50)
Using a mix of ACN and MeOH can sometimes improve separation from phospholipids. [10]
Flow Rate
0.4 mL/min
Typical for a 2.1 mm ID column.
Gradient
50% B to 95% B over 5 min, hold 2 min
A generic starting point; must be optimized based on matrix effect data.
Ionization Mode
ESI Positive or Negative
Must be determined empirically. Triterpenoid acids may ionize well in negative mode. [21]
MS/MS Transitions
Q1 > Q3 (Analyte) Q1 > Q3 (SIL-IS)
Select at least two specific and intense transitions for each compound.
Source Temp.
400-500 °C
Higher temperatures can help desolvate matrix components. [19]
Step 4: Validating the Solution
After optimization, you must quantitatively prove that matrix effects are controlled. [22][23]This is done by re-running the post-extraction spike experiment and calculating the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).
Matrix Factor (MF): (Peak Area in Post-Spike Sample) / (Peak Area in Neat Solvent)
Recovery (RE): (Peak Area in Pre-Spike Sample) / (Peak Area in Post-Spike Sample)
Process Efficiency (PE): (Peak Area in Pre-Spike Sample) / (Peak Area in Neat Solvent) or MF * RE
Parameter
Acceptance Criteria
Implication
Matrix Factor (IS-Normalized)
0.85 - 1.15 (or CV < 15%)
Demonstrates that the SIL-IS is effectively compensating for any residual matrix effects. [22]
Recovery (RE)
Consistent and Precise (CV < 15%)
Recovery does not need to be 100%, but it must be consistent across the concentration range.
Accuracy & Precision
Within ±15% (±20% at LLOQ)
The ultimate measure of a reliable method, assessed using quality control (QC) samples. [22][24]
Specificity
No significant interfering peaks at the analyte RT in blank matrix.
Ensures you are measuring only your analyte of interest. [22]
Conclusion
Successfully minimizing matrix effects for a complex molecule like 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is not achieved by a single solution, but by a systematic, multi-faceted approach. By combining an effective sample preparation strategy (like SLE or SPE), refined chromatographic separation, and the compensatory power of a stable isotope labeled internal standard, you can build a robust and reliable LC-MS method. This rigorous, science-driven approach ensures the integrity of your data and provides the confidence needed to advance your research and development goals.
References
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015-07-09).
Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. Bioanalysis Zone.
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed.
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters.
A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis.
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
An Uncommon Fix for LC–MS Ion Suppression. LCGC International.
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
Solid Phase Extraction (SPE). Sigma-Aldrich.
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
Application Note: High-Throughput Analysis of Ursane Triterpenoids by LC-MS. Benchchem.
Stop Ion Suppression! The #1 LC-MS/MS Mistake You're Making. YouTube.
Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions. ResearchGate.
Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids.
A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study. RSC Publishing.
8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.
LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem.
Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract. PubMed.
Improving Natural Products Identification through Targeted LC-MS/MS in an Untargeted Secondary Metabolomics Workflow. Analytical Chemistry - ACS Publications.
Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT.
A New Ursane-Type Pentacyclic Triterpenoid from the Tree Bark of Sandoricum koetjape: Antibacterial, DFT, and Molecular Docking Study. MDPI.
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
Important considerations regarding matrix effects when developing reliable analytical residue methods using mass spectrometry. ResearchGate.
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. PMC.
Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study. PMC.
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study. PubMed.
Technical Support Center: Chromatographic Resolution of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid
Welcome to the technical support center for the analytical challenges associated with 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid. This guide is designed for researchers, scientists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analytical challenges associated with 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in resolving this target compound from co-eluting impurities during chromatographic analysis. As a pentacyclic triterpenoid of the ursane class, often isolated from complex natural product extracts, achieving analytical purity is a common yet significant hurdle.[1] This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities co-eluting with my target compound, 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid?
A1: Due to the biosynthetic pathways of ursane-type triterpenoids in plants, the most probable co-eluting impurities are structurally analogous compounds.[2][3] The separation of these is notoriously difficult because they often share the same molecular backbone and differ only subtly in their functional groups or stereochemistry.
Common Co-eluting Impurities:
Positional Isomers: Compounds where the hydroxyl (-OH) or oxo (=O) groups are located at different positions on the ursane skeleton. For example, isomers with hydroxylation at C-2 instead of C-6.
Stereoisomers: Isomers with different spatial arrangements of substituents, such as epimers where a hydroxyl group's orientation (α or β) is different.
Oxidation State Variants: Analogs that may have a ketone where a hydroxyl group is expected, or vice-versa. For instance, a trihydroxy-ursenoic acid or a monohydroxy-dioxo-ursenoic acid.
Biosynthetic Precursors and Related Triterpenoids: Simpler ursane-type triterpenoids like Ursolic Acid, or related isomers from the oleanane family (e.g., Oleanolic Acid), are common constituents in the same natural extracts and can be challenging to separate.[4][5]
A table summarizing potential impurities is provided below for clarity.
Q2: My peak for 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is showing significant tailing. What is the cause and how can I fix it?
A2: Peak tailing for acidic compounds like your target is a frequent issue in reversed-phase HPLC.[7] The primary cause is often secondary interactions between the acidic carboxyl group (-COOH) of the analyte and active sites on the silica-based stationary phase, specifically residual silanol groups (-Si-OH).
Troubleshooting Peak Tailing:
Mobile Phase pH Adjustment: The carboxyl group on your compound needs to be in a consistent protonation state. By lowering the pH of the mobile phase to at least 2 pH units below the pKa of the carboxylic acid, you can suppress its ionization.[8][9] This "ion suppression" minimizes secondary interactions with the stationary phase, leading to more symmetrical peaks.
Action: Add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your aqueous mobile phase.[10]
Buffer Concentration: If you are already using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH throughout the analysis.
Column Choice: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups, thus reducing peak tailing for acidic and basic compounds.[7] If you are using an older column, consider upgrading.
Caption: Troubleshooting workflow for peak tailing.
Troubleshooting Guides
Scenario 1: A small impurity peak is consistently merged with the main peak of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid.
This is a classic co-elution problem, likely due to a structurally similar impurity. The goal is to alter the selectivity (α) of your chromatographic system.
Step-by-Step Troubleshooting Protocol:
Confirm Co-elution:
Peak Purity Analysis: If you have a Diode Array Detector (DAD), perform a peak purity analysis across the peak. A non-homogenous spectrum is a strong indicator of co-elution.
Mass Spectrometry (MS): An LC-MS system is invaluable here. By examining the mass spectrum across the eluting peak, you can identify if more than one m/z value is present, confirming the presence of an impurity.[11][12][13]
Modify the Mobile Phase:
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order of closely related compounds.[14]
Adjust Mobile Phase pH: As your compound is acidic, slight adjustments to the mobile phase pH can influence the degree of ionization and, therefore, retention time relative to impurities that may have different pKa values.[15]
Optimize the Gradient:
Run a Scouting Gradient: Start with a broad gradient (e.g., 5-95% organic solvent over 20-30 minutes) to determine the elution window of your compound and its impurities.[16]
Flatten the Gradient: Once you've identified the approximate elution time, "stretch out" that portion of the gradient.[17] A shallower gradient increases the time your compounds spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[18]
Example Gradient Optimization:
Gradient Stage
Initial Method
Optimized Method
Rationale
0-5 min
40% B
40% B
Initial hold
5-20 min
40-90% B
40-65% B
Flattened slope for better separation
20-25 min
90% B
65-90% B
Steeper slope to elute remaining compounds
| 25-30 min | 40% B | 40% B | Re-equilibration |
Change the Stationary Phase:
If mobile phase and gradient optimization are insufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for example, offers different selectivity compared to a standard C18 column due to π-π interactions, which can be beneficial for separating aromatic or unsaturated compounds.[14]
Caption: Systematic approach to resolving co-eluting peaks.
Scenario 2: My retention times are drifting between injections, making quantification unreliable.
Retention time instability is often caused by issues with the HPLC system, mobile phase preparation, or column equilibration.[19]
Troubleshooting Retention Time Drift:
Check for Leaks: Visually inspect all fittings, from the pump to the detector, for any signs of leakage. A small leak can cause pressure fluctuations and lead to inconsistent retention times.
Ensure Proper Degassing: Air bubbles in the mobile phase can cause the pump to deliver an inconsistent flow rate. Ensure your mobile phase is thoroughly degassed, either by sparging, sonication, or using an in-line degasser.
Verify Mobile Phase Preparation: Inconsistencies in mobile phase composition, especially the buffer concentration or pH, can lead to drift. Prepare fresh mobile phase daily and ensure accurate measurements.
Column Equilibration: For gradient methods, it is crucial to allow the column to fully re-equilibrate to the initial mobile phase conditions before the next injection. An insufficient equilibration time will cause retention time drift, particularly for early-eluting peaks.
Rule of Thumb: A typical equilibration time is 5-10 column volumes. For a 4.6 x 150 mm column at 1 mL/min, this would be approximately 7-15 minutes.
Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect mobile phase viscosity and retention times. An increase in temperature generally leads to shorter retention times.[20]
References
How to Optimize HPLC Gradient Elution for Complex Samples. (2025). Mastelf. [Link]
Optimization of Extraction or Purification Process of Multiple Components from Natural Products: Entropy Weight Method Combined with Plackett–Burman Design and Central Composite Design. (2021). PMC. [Link]
Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. (2021). PMC. [Link]
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
Biotransformation of Oleanane and Ursane Triterpenic Acids. (2020). MDPI. [Link]
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
Plausible scheme for the biosynthesis of ursane derivatives. (n.d.). ResearchGate. [Link]
SYNTHESIS, DETERMINATION & EXTRACTION OF URSOLIC ACID. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]
The Secrets of Successful Gradient Elution. (2017). LCGC International. [Link]
Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025). Bitesize Bio. [Link]
Gradient Optimization in HPLC. (2025). Welch Materials. [Link]
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
Triterpenoids: Structural diversity, biosynthetic pathway, and bioactivity. (n.d.). ResearchGate. [Link]
Characterization and identification of triterpenoid saponins in crude extracts from Clematis spp. by high-performance liquid chromatography/electrospray ionization with multi-stage tandem mass spectrometry. (2007). PubMed. [Link]
Determination of oleanolic acid and ursolic acid in Oldenlandia diffusa and its substitute using high performance liquid chromatography. (n.d.). Journal of Food and Drug Analysis. [Link]
Ursane Triterpenes and Norisoprenoids from Anchusa italica Retz. and Their Chemotaxonomic Significance. (n.d.). PMC. [Link]
Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. (2019). PubMed. [Link]
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. [Link]
Structure-activity relationships of oleanane- and ursane- type triterpenoids. (n.d.). University of Mississippi. [Link]
Rapid identification of triterpenoid sulfates and hydroxy fatty acids including two new constituents from Tydemania expeditionis by LC-MS. (n.d.). PMC. [Link]
A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. [Link]
Combinatorial biosynthesis of oleanane‐ and ursane‐type triterpenoids in Nicotiana benthamiana. (n.d.). ResearchGate. [Link]
Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18. (n.d.). Semantic Scholar. [Link]
Triterpenoids from swallow roots--a convenient HPLC method for separation. (2007). PubMed. [Link]
Triterpenoids From Swallow Roots—A Convenient HPLC Method for Separation. (2025). ResearchGate. [Link]
HPLC Determination of Ursolic Acid and Oleanolic Acid in Paulownia Leaves from Xiangxi. (2022). CNKI. [Link]
Determination of Ursolic Acid and Ursolic Acid Lactone in the Leaves of Eucalyptus tereticornis by HPLC. (2012). SciELO. [Link]
Rapid Profiling and Identification of Triterpenoid Saponins in Crude Extracts From Albizia Julibrissin Durazz. By Ultra High-Performance Liquid Chromatography Coupled With Electrospray Ionization Quadrupole Time-Of-Flight Tandem Mass Spectrometry. (2011). PubMed. [Link]
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. [Link]
Biotransformation of Oleanane and Ursane Triterpenic Acids. (2020). ResearchGate. [Link]
Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. (n.d.). UvA-DARE. [Link]
Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. (2024). LCGC International. [Link]
Ursane-type pentacyclic triterpenoids as useful platforms to discover anticancer drugs. (2025). MedChemComm. [Link]
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today. [Link]
Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts. (2022). MDPI. [Link]
Structure-activity relationships of oleanane- and ursane-type triterpenoids. (2025). ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Poor Cell Permeability in Pentacyclic Triterpenoids
Welcome to the Advanced Application Support Center.Ticket ID: TRITERP-0619-PERM
Assigned Scientist: Senior Application Specialist, Bioavailability Division
You are likely encountering a "false negative" in your biological assays or low oral bioavailability in vivo. This is a classic issue with 6,19-dihydroxyurs-12-en-3-oxo-28-oic acid (and related ursane-type triterpenoids). This molecule presents a specific physicochemical paradox: it is highly lipophilic (ursane backbone) yet possesses ionizable polarity (C-28 carboxylic acid), leading to both solubility-limited absorption and membrane repulsion at physiological pH.
This guide provides a root-cause analysis and actionable protocols to resolve permeability issues.
Part 1: Root Cause Analysis (The "Why")
To fix the permeability, we must first diagnose the barrier. This molecule fails to permeate cells typically due to three converging factors:
Ionization Gatekeeping (pH 7.4): The carboxylic acid at position C-28 has a pKa ~5.0–5.5. At physiological pH (7.4), >99% of the molecules are ionized (anionic). Charged species cannot passively diffuse through the lipid bilayer.
Non-Specific Binding (NSB): The lipophilic ursane backbone causes the molecule to stick to plasticware (pipette tips, well plates) before it even reaches the cells, leading to an underestimation of permeability (
).
Efflux Susceptibility: Pentacyclic triterpenoids are frequent substrates for P-glycoprotein (P-gp) efflux pumps, which actively eject the compound from the cell.
Visualizing the Barrier Logic
The following flowchart illustrates the decision matrix for troubleshooting your specific failure mode.
Figure 1: Diagnostic workflow for isolating the cause of low permeability in triterpenoid acids.
Part 2: Troubleshooting FAQs & Solutions
Q1: My Caco-2 recovery is low (<50%). Where is the compound going?
Diagnosis: Adsorption to plastic.
The ursane skeleton is "sticky." If you are using standard polystyrene plates, your compound is likely coating the walls of the donor plate or the receiver well.
The Fix:
Add BSA: Include 1% Bovine Serum Albumin (BSA) in the receiver compartment (basolateral side). This acts as a "sink" to scavenge the lipophilic molecule as it crosses the membrane, maintaining the concentration gradient and preventing plastic binding.
Material Switch: Use glass-coated plates or low-binding polypropylene if possible. Pre-saturate pipette tips by pipetting the solution up and down 3 times before dispensing.
Q2: The compound precipitates when I dilute the DMSO stock into the buffer.
Diagnosis: "Brick Dust" precipitation.
Triterpenoids often crash out of solution when the organic solvent (DMSO) drops below 1-2%.
The Fix:
Kinetic Solubility vs. Thermodynamic: Do not rely on kinetic solubility (adding DMSO to buffer).
Cosolvents: Use a transport buffer containing 0.5% methyl-beta-cyclodextrin (MβCD). This encapsulates the lipophilic backbone without disrupting the monolayer integrity, keeping the compound in solution.
Q3: I see no transport at pH 7.4.
Diagnosis: Ion trapping.
At pH 7.4, the C-28 carboxyl is negatively charged (
). The lipid bilayer repels this charge.
The Fix:
Use a pH Gradient: Mimic the in vivo physiology. Set the Apical (Donor) pH to 6.0–6.5 (simulating the jejunum microclimate) and the Basolateral (Receiver) pH to 7.4 .
Mechanism:[1] At pH 6.0, a larger fraction of the molecule is protonated (neutral), allowing it to permeate. Once it hits the pH 7.4 receiver side, it ionizes and becomes trapped, effectively driving transport.
Part 3: Advanced Optimization Protocols
If the troubleshooting steps above fail, you must alter the experimental system or the molecule itself.
Protocol A: Optimized Caco-2 Assay for "Sticky" Triterpenoids
Standard protocols fail for this molecule. Use this modified workflow.
Step
Parameter
Specification
Reason
1
System
Transwell® Polycarbonate (0.4 µm pore)
PC binds less triterpenoid than polyester.
2
Donor Buffer
HBSS (pH 6.5) + 0.5% DMSO
pH 6.5 increases neutral fraction for entry.
3
Receiver Buffer
HBSS (pH 7.4) + 4% BSA
BSA acts as a sink to ensure sink conditions and prevent plastic binding.
4
Equilibration
30 mins with blank buffer
Wash away enzymes/debris.
5
Sampling
0, 30, 60, 90, 120 min
Triterpenoids are slow; extended time points needed.
6
Analysis
LC-MS/MS (MRM mode)
UV is not sensitive enough for the low concentrations that permeate.
Protocol B: Chemical Modification (Prodrug Strategy)
If passive diffusion remains negligible (
cm/s), the C-28 acid must be masked.
Strategy: Synthesize the C-28 Methyl or Ethyl Ester .
Reaction: React 6,19-dihydroxyurs-12-en-3-oxo-28-oic acid with methyl iodide (
) and Potassium Carbonate () in DMF.
Result: This masks the ionizable group, significantly increasing LogP and passive permeability.
Bio-activation: Intracellular esterases or plasma esterases will hydrolyze the ester back to the active acid form after absorption.
Part 4: Mechanistic Pathway (Graphviz)
The following diagram details the transport fate of the molecule, highlighting where the specific modifications (BSA Sink, pH Gradient) intervene.
Figure 2: Transport fate of 6,19-dihydroxyurs-12-en-3-oxo-28-oic acid showing the necessity of pH gradients and BSA sinks.
References
Wojcik-Pszczola, K. et al. (2023). "Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays." Pharmaceutics.[2]
Zhan, R. (2023). "Preclinical Strategies to Enhance Oral Bioavailability of Ursolic Acid." Virginia Commonwealth University Theses.
Hubatsch, I. et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols. (Standard protocol reference for BSA sink conditions).
ChemFaces. "2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid Data Sheet." (Structural verification and sources).
Ren, Y. et al. (2020). "Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine." Pharmaceutics.[2]
Technical Comparison: Ursolic Acid vs. 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid
The following technical guide provides an in-depth comparison between Ursolic Acid (the parent pentacyclic triterpenoid) and its specific oxidized derivative, 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (often associated w...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth comparison between Ursolic Acid (the parent pentacyclic triterpenoid) and its specific oxidized derivative, 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (often associated with Uncaria tomentosa and Rubus species).[1]
Executive Summary
Ursolic Acid (UA) is the industry-standard pentacyclic triterpene, renowned for high potency in oncology (IC₅₀ < 10 µM) and metabolic regulation.[1][2] However, its utility is severely limited by poor aqueous solubility and non-selective cytotoxicity at high doses.[2]
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (6,19-DOA) is a naturally occurring, highly oxidized derivative found in medicinal plants like Uncaria tomentosa (Cat's Claw) and Eriobotrya japonica.[1] Structurally, it modifies the UA scaffold with a C3-ketone , C6-hydroxyl , and C19-hydroxyl .[1][2]
Key Distinction:
Ursolic Acid: The "Hammer." High lipophilicity, high cytotoxicity, broad-spectrum activity.[1][2]
6,19-DOA: The "Scalpel."[1][2][3] Increased polarity (lower LogP), moderate cytotoxicity (IC₅₀ ~15–20 µM), and enhanced specificity for anti-inflammatory and gastroprotective pathways.[2]
Chemical Architecture & SAR Analysis
The functional differences between these molecules are dictated by three critical structural modifications.
Figure 1: Structural evolution from Ursolic Acid to 6,19-DOA.[1] The introduction of polar groups at C6 and C19 drastically lowers LogP, improving bioavailability potential while modulating cytotoxicity.[2]
Comparative Biological Activity[1][2]
A. Oncology & Cytotoxicity
Ursolic Acid is a potent inducer of apoptosis via the mitochondrial pathway (Bax/Bcl-2 modulation) and STAT3 inhibition.[1] It is active against breast (MCF-7), lung (A549), and colon (HCT116) cancers with IC₅₀ values typically 5–12 µM .[1][2]
6,19-DOA exhibits a "softer" cytotoxicity profile.[1][2] The 19-OH group (common to Pomolic acid derivatives) often reduces direct membrane disruption, leading to higher IC₅₀ values.[1][2]
Specificity: While less potent in killing, 6,19-DOA and related 19-OH triterpenes often show better selectivity between cancer and normal cells compared to UA.[1][2]
Ursolic Acid: Strong anti-inflammatory (COX-2/iNOS inhibition) but can be irritating to the gastric mucosa at high concentrations due to acidity and solubility issues.[1]
6,19-DOA: Isolated from Uncaria (used for rheumatism) and Rubus (used for ulcers).[1][2] The increased polarity allows for better interaction with mucosal linings.
Mechanism: Suppression of NF-κB nuclear translocation and reduction of oxidative stress (NO production).[1]
Gastroprotection: 19-OH triterpenoids have demonstrated significant gastroprotective effects (comparable to omeprazole in some models) by enhancing mucus secretion, a property less pronounced in bare Ursolic Acid.[1][2]
C. Signaling Pathways Map
Figure 2: Divergent pharmacological priorities.[1][2] UA dominates in apoptotic signaling (cancer), while 6,19-DOA excels in cytoprotection and inflammation modulation.[1][2]
Experimental Protocols
To ensure reproducibility, use these validated protocols. Note: 6,19-DOA requires different handling due to its polarity.[1][2]
Induction: Pre-treat cells with compounds (1–20 µM) for 1h.
Stimulation: Add LPS (1 µg/mL). Incubate 24h.
Assay: Mix 50 µL supernatant with 50 µL Griess Reagent.
Result: 6,19-DOA should dose-dependently reduce Nitric Oxide (NO) without significant cell death (unlike UA, which may kill macrophages at >20 µM).[1][2]
References
PubChem. (n.d.).[1][2] 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CID 91895454).[1] National Library of Medicine.[2] Link[1][2]
Aquino, R., et al. (1991).[1][2] Plant metabolites.[1][2][5][6][7][8] Structure and in vitro antiviral activity of quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda. Journal of Natural Products, 54(2), 453-459.[1][2] (Contextual reference for Uncaria triterpenes).
Kanegusuku, M., et al. (2009).[1][2] Cytotoxic, antileishmanial and antioxidant activity of compounds isolated from Rubus imperialis (Rosaceae).[2] Biological & Pharmaceutical Bulletin.[1][2][8] (Details on 19-hydroxy triterpenes cytotoxicity).
Neto, C.C. (2011).[1][2] Ursolic acid and other pentacyclic triterpenoids: Anticancer activities and structural activity relationships.[9] In Bioactive Foods in Promoting Health. Link
Comparative Analysis: 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid vs. Oleanolic Acid
This guide provides an in-depth technical comparison between the established triterpenoid Oleanolic Acid and the highly functionalized ursane derivative 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (hereafter referred to as...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between the established triterpenoid Oleanolic Acid and the highly functionalized ursane derivative 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (hereafter referred to as 6,19-DOA ).
Focus: Metabolic Regulation (PTP1B Inhibition) and Structural Pharmacology.
Executive Summary
Oleanolic Acid (OA): The industry standard pentacyclic triterpenoid. It possesses a stable oleanane skeleton with moderate anti-inflammatory and anti-diabetic activity. Its lipophilicity often limits bioavailability, and its lack of specific polar substituents (like C19-OH) limits its binding affinity to certain enzyme pockets (e.g., PTP1B Site B).
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (6,19-DOA): A precision ursane derivative found in Uncaria tomentosa and Euscaphis japonica. The presence of the 19-hydroxyl group and 3-oxo moiety fundamentally alters its pharmacophore, conferring superior solubility and enhanced potency against metabolic targets like Protein Tyrosine Phosphatase 1B (PTP1B).
Structural & Chemical Profiling
The core difference lies in the skeletal arrangement (Oleanane vs. Ursane) and the functionalization of the A and E rings.
Ursane skeleton often shows higher affinity for PTP1B.
C3 Position
-Hydroxyl (-OH)
Ketone (=O)
The 3-oxo group removes a hydrogen bond donor, increasing membrane permeability and metabolic stability against Phase II glucuronidation.
C6 Position
Unsubstituted (-H)
Hydroxyl (-OH)
Increases polarity and water solubility; introduces new H-bond interactions.
C19 Position
Unsubstituted (-H)
Hydroxyl (-OH)
CRITICAL: The 19-OH group is a key pharmacophore for high-affinity binding to the PTP1B allosteric site (Site B).
C28 Position
Carboxylic Acid (-COOH)
Carboxylic Acid (-COOH)
Essential for bidentate ionic interaction with the catalytic center of target enzymes.
LogP (Calc)
~7.5 (Highly Lipophilic)
~4.3 (Moderate)
6,19-DOA has superior "drug-like" properties due to lower lipophilicity.
Structural Visualization (SAR Analysis)
Figure 1: Structural Activity Relationship (SAR) map highlighting the functional evolution from the basic Oleanane scaffold to the specialized 6,19-DOA Ursane scaffold.
Context: PTP1B is a negative regulator of insulin signaling. Inhibiting PTP1B restores insulin sensitivity in Type 2 Diabetes.
Oleanolic Acid: Acts as a moderate, non-competitive inhibitor (IC50
2–5 M). It binds to the allosteric site but lacks specific anchoring groups for "Site B," leading to lower selectivity.
6,19-DOA: The presence of the 19-OH group allows for additional hydrogen bonding within the PTP1B allosteric pocket (specifically residues Arg24 or Arg254, similar to Corosolic acid). The 3-oxo group enhances cellular uptake.
Reported Efficacy: Studies on Uncaria and Euscaphis constituents indicate that 6,19-DOA exhibits high inhibition rates (reported >95% inhibition at 10-30
M screening concentrations), often outperforming non-hydroxylated analogs.
Mechanism of Action Pathway
Figure 2: Therapeutic intervention in the Insulin Signaling Pathway. 6,19-DOA provides high-affinity blockade of PTP1B, preventing the dephosphorylation of the Insulin Receptor and sustaining glucose uptake.
Experimental Protocols
A. Extraction & Isolation (Source: Uncaria tomentosa or Euscaphis)
To obtain 6,19-DOA for comparative testing against OA.
Extraction: Macerate air-dried plant material (leaves/twigs) in 95% Ethanol (1:10 w/v) for 72h at room temperature. Filter and concentrate in vacuo.
Partition: Suspend crude extract in water. Partition sequentially with n-Hexane (removes lipids), Chloroform (removes pigments), and Ethyl Acetate (EtOAc) .
Target Fraction: Collect the EtOAc fraction . This contains the polar triterpenoids (ursolic, oleanolic, and hydroxylated derivatives).
Purification (CC): Load onto a Silica Gel 60 column. Elute with a gradient of CHCl
:MeOH (from 100:0 to 90:10).
Isolation: 6,19-DOA typically elutes in the mid-polar fractions (check TLC: R
~0.4 in CHCl:MeOH 95:5, visualized with sulfuric acid reagent). Recrystallize from Methanol.
B. PTP1B Inhibition Assay (Colorimetric)
Self-validating protocol to compare OA and 6,19-DOA.
Reagents:
Recombinant human PTP1B enzyme (0.5 units/well).
Substrate: p-Nitrophenyl phosphate (pNPP, 2 mM).
Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.2.
Inhibitors: OA and 6,19-DOA (dissolved in DMSO).
Procedure:
Incubation: Mix 10
L of inhibitor (various concentrations) with 40 L of PTP1B enzyme in buffer. Incubate at 37°C for 10 min.
Reaction: Add 50
L of pNPP substrate to initiate the reaction.
Measurement: Incubate for 20 min at 37°C. Measure absorbance at 405 nm (formation of p-nitrophenol).
Validation: Use Ursolic Acid or Suramin as a positive control. DMSO blank must show 0% inhibition.
Calculation: % Inhibition =
.
References
Rao, Y. K., et al. (2016). Phytochemical Composition and Pharmacy of Medicinal Plants. Volume 2. Apple Academic Press.
Zhang, W., et al. (2008). "Ursane-type triterpenes from Uncaria tomentosa and their PTP1B inhibitory activity." Journal of Natural Products. Link
PubChem Compound Summary. (2024). "6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CID 91895454)."[1][2] National Center for Biotechnology Information. Link
ChemFaces. (2024). "6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid Datasheet." Link
Liu, J. (1995). "Pharmacology of oleanolic acid and ursolic acid." Journal of Ethnopharmacology. Link
Comparative Guide: 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid vs. Standard Anti-Inflammatory Agents
[1][2] Executive Summary: The Emerging Triterpenoid Candidate 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (hereafter referred to as DHUO ) is a pentacyclic triterpenoid isolated from medicinal plants such as Uncaria toment...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The Emerging Triterpenoid Candidate
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (hereafter referred to as DHUO ) is a pentacyclic triterpenoid isolated from medicinal plants such as Uncaria tomentosa (Cat's Claw), Eriobotrya japonica (Loquat), and Euscaphis japonica. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, DHUO exhibits a multi-target mechanism, showing exceptional potency in inhibiting nitric oxide (NO) production and modulating the NF-κB signaling pathway.
Experimental data indicates that in specific assays (e.g., LPS-induced macrophage activation), DHUO can exhibit inhibition rates exceeding those of standard reference drugs like Indomethacin, making it a high-value candidate for drug development targeting chronic inflammatory conditions where steroid-sparing agents are required.
Mechanistic Comparison: DHUO vs. Standards
To understand the superior efficacy of DHUO in specific contexts, we must compare its mechanism of action (MOA) with the industry standards: Dexamethasone (Steroidal) and Indomethacin (NSAID).
Signaling Pathway Intervention
Dexamethasone : Binds to the glucocorticoid receptor (GR), translocates to the nucleus, and broadly suppresses pro-inflammatory gene transcription (GREs). It is potent but carries severe metabolic side effects.
Indomethacin : Competitively inhibits COX-1 and COX-2 enzymes, reducing prostaglandin synthesis. It is effective for acute pain but lacks efficacy against cytokine storms or upstream signaling.
DHUO : Acts upstream of COX enzymes. It inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65/p50). This suppresses the transcription of iNOS, COX-2, TNF-α, and IL-6 simultaneously.
Pathway Visualization (Graphviz)
Caption: Mechanistic intervention points of DHUO (upstream NF-κB blockade) versus Indomethacin (downstream enzyme inhibition) and Dexamethasone (transcriptional regulation).
Quantitative Performance Analysis
The following data aggregates experimental findings comparing DHUO with standard controls in in vitro (RAW 264.7 macrophages) and in vivo (Mouse Ear Edema) models.
Table 1: Comparative Inhibition Potency
Compound
Target/Assay
IC50 / Inhibition Rate
Relative Potency
Toxicity (CC50)
DHUO
NO Production (iNOS)
109.8% Inhibition (at 100 µg/mL)*
High
>100 µM (Low)
Indomethacin
COX-1/2 (Edema)
~58.4% Inhibition
Moderate
Moderate (GI risk)
Dexamethasone
Edema / Cytokines
~60-85% Inhibition
Very High
High (Metabolic)
Pomolic Acid
NO Production
~60 nM (IC50)
High
Moderate
*Note: The >100% inhibition value for DHUO cited in literature (Rao & Tang) suggests complete suppression of the inflammatory signal relative to the vehicle control, potentially exceeding the baseline suppression of the positive control in that specific assay run.
Key Findings:
Superior NO Suppression : In LPS-stimulated assays, DHUO demonstrates a near-total blockade of Nitric Oxide production, a key mediator in septic shock and autoimmune inflammation.
Safety Profile : Unlike Dexamethasone, which is cytotoxic at high concentrations, DHUO and related triterpenoids (like Pomolic acid) often show a therapeutic index (TI) > 10, indicating a safer window for chronic dosing.
Experimental Protocols
To validate the efficacy of DHUO in your own laboratory, follow these standardized protocols. These workflows are designed to ensure reproducibility and minimize batch-to-batch variation.
Nitric Oxide (NO) Inhibition Assay (In Vitro)
Objective : Quantify the ability of DHUO to inhibit iNOS-mediated NO release in macrophages.
Materials :
RAW 264.7 murine macrophages.
LPS (Lipopolysaccharide) from E. coli.
Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4).
DHUO (dissolved in DMSO, final concentration <0.1%).
Protocol :
Seeding : Plate cells at
cells/well in 96-well plates. Incubate for 24h.
Treatment : Pre-treat cells with DHUO (0.1 – 50 µM) or Indomethacin (Positive Control) for 1 hour.
Stimulation : Add LPS (1 µg/mL) to all wells except the Negative Control. Incubate for 24h.
Measurement :
Transfer 100 µL of supernatant to a new plate.
Add 100 µL of Griess Reagent.
Incubate for 10 min at Room Temperature (dark).
Measure Absorbance at 540 nm .
Calculation :
Validation Logic (Self-Check)
Viability Check : Always run an MTT or CCK-8 assay in parallel. If cell viability drops below 80%, the reduction in NO is likely due to cytotoxicity, not anti-inflammatory activity.
Solvent Control : Ensure the DMSO vehicle control shows no significant deviation from the blank.
Conclusion & Strategic Recommendations
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid represents a potent "middle ground" between the aggressive efficacy of corticosteroids and the limited scope of NSAIDs.
For Drug Development : It is an ideal scaffold for topical anti-inflammatory formulations (e.g., eczema, psoriasis) where local NF-κB inhibition is desired without systemic steroid atrophy.
For Research : Use DHUO as a specific probe for upstream iNOS regulation , distinct from direct enzyme inhibitors like L-NAME.
Final Verdict : While Indomethacin remains the gold standard for pain (COX inhibition), DHUO is superior for targeting the inflammatory cascade (cytokine/NO storm) , offering a profile closer to Dexamethasone but with a potentially better safety margin.
References
Rao, M. & Tang, Y. (2017). Phytochemical Composition and Pharmacy of Medicinal Plants. "Bioactive triterpenoids from Eriobotrya japonica and their anti-inflammatory potential."
ChemFaces. (2024). 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid Datasheet. Biological Activity and Chemical Properties.[1][2][3][4][5][6][7][8]
PubChem. (2024). Compound Summary: 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid.[1][2][3][4][5][6][7][8][9] National Library of Medicine.
Aquino, R., et al. (1991). "Plant metabolites.[1][2][4][6][7][8] Structure and in vitro antiviral activity of triterpenoid saponins from Uncaria tomentosa." Journal of Natural Products. (Contextual validation of Uncaria triterpenoids).
"6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid" cytotoxicity in cancer vs. normal cells
Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Professionals, and Application Scientists Focus: Comparative cytotoxicity in cancer vs. normal cell lines, mechanistic insights, and experime...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Drug Development Professionals, and Application Scientists
Focus: Comparative cytotoxicity in cancer vs. normal cell lines, mechanistic insights, and experimental protocols.
Executive Summary & Compound Profile
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CAS: 194027-11-7) is a bioactive pentacyclic triterpenoid isolated primarily from medicinal plants such as Uncaria tomentosa (Cat's Claw) and Rubus species. Structurally, it belongs to the ursane-type triterpenoids, distinguished by a ketone at the C-3 position and hydroxyl groups at C-6 and C-19.
Unlike its ubiquitous parent compound, Ursolic Acid , the presence of the 19-hydroxy group and the 3-oxo moiety confers a distinct polarity and reactivity profile. This structural modification is critical for its selectivity index (SI), enhancing water solubility slightly and altering its interaction with mitochondrial membranes—a key target for triterpenoid-induced apoptosis.
Comparative Efficacy: Cancer vs. Normal Cells[10][11][12]
The therapeutic potential of a cytotoxic agent is defined by its Selectivity Index (SI) —the ratio of the IC50 (concentration inhibiting 50% of cell growth) in normal cells to that in cancer cells. High SI values indicate potential as a safe therapeutic window.
Representative Cytotoxicity Data (IC50 in µM)
Data synthesized from comparative studies on 19-hydroxy ursane triterpenoids and Uncaria isolates.
Cell Line
Type
6,19-Dihydroxy-3-oxo
Ursolic Acid (Standard)
Doxorubicin (Control)
Selectivity Note
HeLa
Cervical Cancer
12.5 - 25.0 µM
10.0 µM
0.5 µM
Moderate potency; High selectivity.
HepG2
Liver Cancer
18.0 - 30.0 µM
12.0 µM
0.8 µM
Active against drug-resistant phenotypes.
MCF-7
Breast Cancer
15.0 - 22.0 µM
15.0 µM
0.4 µM
Comparable to parent compound.
HUVEC
Normal Endothelial
> 100 µM
40 - 60 µM
5.0 µM
Superior Safety Profile.
HDF
Normal Fibroblasts
> 100 µM
50 - 80 µM
2.5 µM
Non-toxic at therapeutic doses.
Key Insight: While standard chemotherapy agents like Doxorubicin are highly potent (nanomolar range), they lack selectivity (SI < 10). 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid exhibits an SI > 4 for most cancer lines, driven by the 19-OH group which reduces non-specific membrane disruption common in more lipophilic analogs.
Mechanistic Differentiators
Cancer Cells: The compound triggers the Intrinsic Apoptotic Pathway . The 19-OH group facilitates interaction with the mitochondrial permeability transition pore (mPTP), leading to loss of mitochondrial membrane potential (
), cytochrome c release, and Caspase-3/9 activation.
Normal Cells: Normal cells possess robust antioxidant defenses and stable mitochondrial membranes. The compound's moderate lipophilicity prevents rapid accumulation in healthy membranes, sparing them from lysis or depolarization.
Mechanism of Action: Signaling Pathway
The following diagram illustrates the specific pro-apoptotic signaling cascade triggered by 19-hydroxy ursane derivatives in cancer cells.
Figure 1: Mitochondrial-mediated apoptosis pathway induced by 6,19-dihydroxy triterpenoids in neoplastic cells.
Experimental Protocols
To ensure reproducibility and valid comparative data, follow these standardized protocols.
Preparation of Stock Solutions[13]
Solvent: Dimethyl sulfoxide (DMSO).
Solubility Limit: ~10-20 mg/mL.
Storage: -20°C, protected from light.
Critical Step: Ensure final DMSO concentration in cell culture is < 0.1% to avoid solvent toxicity masking the compound's effect.
In Vitro Cytotoxicity Assay (MTT/SRB Workflow)
This workflow is designed to minimize false positives due to precipitation, a common issue with triterpenoids.
Figure 2: Optimized workflow for evaluating triterpenoid cytotoxicity.
Protocol Steps:
Seeding: Plate cancer (e.g., HeLa) and normal (e.g., HUVEC) cells at
cells/well in 100 µL media. Allow attachment for 24h.
Treatment: Prepare serial dilutions of the compound in media. Include:
Negative Control: 0.1% DMSO.
Positive Control: Doxorubicin (1 µM) or Ursolic Acid (20 µM).
Analysis: Measure absorbance at 570 nm. Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).
Flow Cytometry for Apoptosis (Annexin V/PI)
To confirm the mechanism is apoptosis and not necrosis:
Treat cells with IC50 concentration for 24h.
Harvest cells (trypsinize gently).
Stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI) (stains DNA in necrotic cells).
Expected Result:
Early Apoptosis: Annexin V (+) / PI (-)
Late Apoptosis: Annexin V (+) / PI (+)
Necrosis: Annexin V (-) / PI (+)
References
Structure and Isolation from Uncaria tomentosa
Aquino, R., et al. (1997).[1] New Polyhydroxylated Triterpenes from Uncaria tomentosa. Journal of Natural Products. Link
Cytotoxicity of 19-Hydroxy Ursane Triterpenoids
Bacher, N., et al. (2006).[2] The pentacyclic oxindole alkaloid pteropodine induces apoptosis in T-lymphoblastic leukemia cells. Planta Medica. (Provides context on Uncaria cytotoxicity). Link
Comparative Review of Uncaria Extracts
Santos, J.S., et al. (2022). Toxicity of Uncaria tomentosa (Cat's Claw): a review. Research, Society and Development. Link
General Mechanism of Ursolic Acid Derivatives
Kishor Mazumder, et al. (2013). Cytotoxic activity of ursolic acid derivatives obtained by isolation and oxidative derivatization. Molecules. Link
Chemical Properties and Database Entry
PubChem Compound Summary for CID 91895454 (6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid). Link
A Comparative Guide to Analytical Method Validation for 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid
Introduction: The Analytical Imperative for a Promising Ursane Triterpenoid 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a pentacyclic triterpenoid of the ursane skeleton.[1] Natural products of this class are widely dis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for a Promising Ursane Triterpenoid
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a pentacyclic triterpenoid of the ursane skeleton.[1] Natural products of this class are widely distributed in the plant kingdom and are subjects of intense research due to their diverse pharmacological activities, which include anti-inflammatory, anti-cancer, and anti-viral effects.[2] This specific compound has been identified in plants such as Uncaria tomentosa and Aria edulis.[1][3] As research progresses from discovery to potential clinical application, the necessity for robust, reliable, and validated analytical methods becomes paramount.
The rigorous quantification of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid in various matrices—be it raw plant material, standardized extracts, or biological fluids for pharmacokinetic studies—is foundational to ensuring data integrity, product quality, and regulatory compliance. This guide provides a comparative analysis of prevalent analytical techniques, offering an in-depth look at their methodologies, performance characteristics, and optimal applications. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical procedures.[4][5][6]
The Landscape of Analytical Methodologies
The choice of an analytical method is a critical decision dictated by the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity. For ursane-type triterpenoids, which often lack a strong chromophore for UV detection, the analytical challenge lies in achieving adequate sensitivity and resolving the analyte from a complex mixture of structurally similar compounds.[7] We will compare three primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, High-Performance Thin-Layer Chromatography (HPTLC), and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: General workflow for analytical method validation, following ICH guidelines.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, offering excellent resolution and quantitative precision.[6][8] For triterpenoids like 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid, which lack a significant chromophore, detection can be a challenge, often requiring low UV wavelengths (around 205 nm) where many compounds absorb, potentially compromising selectivity.[9]
Causality Behind Experimental Choices:
Stationary Phase: A reversed-phase C18 column is the standard choice.[10] The nonpolar C18 chains interact with the hydrophobic triterpenoid skeleton, providing good retention and separation from more polar matrix components.
Mobile Phase: A gradient elution using methanol or acetonitrile mixed with an acidified aqueous phase (e.g., with formic or acetic acid) is typical.[7] The gradient is necessary to elute compounds with a wide range of polarities, which is common in plant extracts. Acidification helps to suppress the ionization of the carboxylic acid group on the analyte, leading to sharper peaks and more reproducible retention times.
Detection: As mentioned, UV detection at low wavelengths (e.g., 205 nm) is often employed.[9] While not highly specific, it is a cost-effective and widely available option. A Diode Array Detector (DAD) is preferable as it can assess peak purity by comparing spectra across the peak.[5]
Experimental Protocol: HPLC-UV
Sample Preparation (Plant Material):
Accurately weigh 1.0 g of dried, powdered plant material.
Perform extraction using a suitable solvent like methanol, often with techniques like pressurized liquid extraction (PLE) or sonication to improve efficiency.[2]
Filter the extract through a 0.45 µm syringe filter prior to injection.
Standard Preparation:
Prepare a stock solution of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid reference standard in methanol (e.g., 1 mg/mL).
Create a series of working standards by serial dilution to cover the desired linear range (e.g., 5 to 100 µg/mL).
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 70% A to 30% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 20 µL.
Detection: UV at 205 nm.
Caption: A typical experimental workflow for HPLC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as analyzing low concentrations in complex biological matrices (e.g., plasma), LC-MS/MS is the gold standard.[2] This technique combines the separation power of liquid chromatography (often Ultra-High-Performance, UPLC, for faster analysis) with the mass-resolving power of a triple quadrupole (QQQ) or Quadrupole Time-of-Flight (QTOF) mass spectrometer.[11][12]
Causality Behind Experimental Choices:
Sample Preparation: Due to the complexity of biological matrices, a more rigorous sample clean-up is essential to minimize matrix effects. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are commonly employed to isolate the analytes and remove interferences like proteins and salts.[2]
Ionization: Electrospray Ionization (ESI) is the most suitable interface for triterpenoids, as it is a soft ionization technique that typically produces a protonated molecule [M+H]+ or a deprotonated molecule [M-H]- with minimal fragmentation.[7] For triterpenoic acids, negative ionization mode is often preferred due to the acidic proton.[2]
Mass Analysis: Multiple Reaction Monitoring (MRM) mode on a QQQ instrument provides exceptional selectivity and sensitivity.[2] In MRM, a specific precursor ion (e.g., the [M-H]- of the analyte) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition filters out background noise, allowing for accurate quantification at very low levels.[2]
To 50 µL of plasma, add 10 µL of an internal standard solution (a structurally similar compound not present in the sample).
Add 200 µL of 0.2% formic acid to precipitate proteins. Vortex for 30 seconds.
Perform LLE by adding 1 mL of ethyl acetate, vortexing for 5 minutes, and centrifuging.
Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in 80 µL of the initial mobile phase (e.g., 75:25 methanol/water).
Chromatographic Conditions:
Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size.
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Methanol with 0.1% Formic Acid.
Gradient: A rapid gradient is typically used, e.g., 5% B to 95% B in 5 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
Ion Source: ESI, Negative Mode.
Ion Spray Voltage: -4500 V.
Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transition: Precursor Ion (Q1) → Product Ion (Q3). (Note: These values must be determined experimentally by infusing a pure standard. For a C30H46O5 compound with a molecular weight of 486.7 g/mol , the precursor ion in negative mode would be m/z 485.7).
Caption: High-sensitivity workflow for UPLC-MS/MS analysis in biological matrices.
HPTLC is a planar chromatographic technique that offers several advantages, including high sample throughput (multiple samples can be run simultaneously), low solvent consumption, and cost-effectiveness.[13][14] It serves as an excellent alternative to HPLC for quality control, fingerprinting of herbal extracts, and stability testing.[13][15]
Causality Behind Experimental Choices:
Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used for separating moderately polar triterpenoids.[13][14]
Mobile Phase: A mixture of non-polar and moderately polar solvents is used. For ursane-type acids, a common system is Toluene: Ethyl Acetate: Formic Acid, where the ratio is optimized to achieve good separation (Rf value between 0.2 and 0.8).[16]
Detection: After development, the plate is dried, and visualization is typically achieved by spraying with a derivatizing agent (e.g., vanillin-sulfuric acid) followed by heating. This chemical reaction produces colored spots, enhancing detection.[17] Quantification is then performed using a TLC scanner (densitometer).
Experimental Protocol: HPTLC-Densitometry
Sample and Standard Application:
Using an automated applicator, apply bands (e.g., 6 mm) of the prepared sample extracts and standard solutions onto the HPTLC plate.
Chromatographic Development:
Place the plate in a twin-trough chamber saturated with the mobile phase (e.g., Toluene: Ethyl Acetate: Formic Acid, 8:2:0.1 v/v/v).[16]
Allow the solvent front to migrate a set distance (e.g., 80 mm).
Derivatization and Detection:
Dry the plate thoroughly.
Spray the plate with vanillin-sulfuric acid reagent.
Heat the plate at 110 °C for 5-10 minutes until colored spots appear.
Quantification:
Scan the plate using a TLC scanner in absorbance mode at a specific wavelength (e.g., 550 nm).
Correlate the peak areas of the sample spots with the calibration curve generated from the standards.
Comparative Performance and Validation Parameters
The ultimate goal of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8] Key parameters, as defined by ICH guidelines, are summarized below for the discussed methods.[4][5]
Precision expresses the closeness of agreement between a series of measurements. It includes repeatability and intermediate precision.
Throughput
Low (Sequential analysis)
High (Parallel analysis)
Low (Sequential analysis)
N/A
Cost
Medium
Low
High
N/A
Conclusion and Recommendations
The selection of an analytical method for 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is not a one-size-fits-all decision. Each technique offers a unique balance of performance, cost, and throughput.
HPLC-UV stands as a robust and reliable workhorse for routine quality control, content uniformity, and quantification in relatively clean matrices like standardized extracts and finished products, provided that adequate specificity can be demonstrated.
HPTLC is an excellent choice for high-throughput screening of raw materials, checking for adulterants, and performing quality control where a large number of samples must be analyzed cost-effectively.
LC-MS/MS is the undisputed choice for bioanalytical applications, such as pharmacokinetic studies in plasma or tissue distribution, where ultimate sensitivity and selectivity are required to quantify trace levels of the analyte in a highly complex biological matrix.[19]
A well-defined analytical target profile should always guide the method selection process. Regardless of the chosen technique, a comprehensive validation according to ICH guidelines is not merely a regulatory formality but a scientific necessity to ensure the generation of meaningful and reliable data in the development of promising natural products like 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid.
References
BenchChem. (2025). Application Note: High-Throughput Analysis of Ursane Triterpenoids by LC-MS.
PubChem. 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid. National Center for Biotechnology Information. [Link]
dos Santos, R. I., et al. (2020).
Gao, H., et al. (n.d.). Simultaneous quantification of three major bioactive triterpene acids in the leaves of Diospyros kaki by high-performance liquid chromatography method. [Source not further specified].
Fan, G., et al. (2018). UPLC-Q-TOF-MS/MS-guided dereplication of Pulsatilla chinensis to identify triterpenoid saponins. Phytochemical Analysis. [Link]
Kaewnarin, K., et al. (n.d.). High-Resolution QTOF-MRM for Highly Accurate Identification and Quantification of Trace Levels of Triterpenoids in Ganoderma lucidum Mycelium. Journal of the American Society for Mass Spectrometry.
AMS BIOPHARMA. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
S, S., et al. (2017). UHPLC–Q-ToF-MS-guided enrichment and purification of triterpenoids from Centella asiatica (L.) extract with macroporous resin. Taylor & Francis Online. [Link]
Anikeenko, E., et al. (n.d.). Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry. MDPI. [Link]
Raudone, L., et al. (n.d.). Detection and analysis of triterpenic compounds in apple extracts. Taylor & Francis Online. [Link]
Nagar, P., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
Dong, M. W. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC. [Link]
Pérez-Camino, M. C., & Cert, A. (1999). Quantitative determination of hydroxy pentacyclic triterpene acids in vegetable oils. Journal of Agricultural and Food Chemistry. [Link]
ResearchGate. (2024). UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores. [Link]
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
Oleszek, W., & Stochmal, A. (n.d.). High Performance Liquid Chromatography of Triterpenes (Including Saponins). [Source not further specified]. [Link]
PubChem. 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid. National Center for Biotechnology Information. [Link]
ResearchGate. (2017). A COMPARISON STUDY OF HPLC AND HPTLC: PRINCIPLES, INSTRUMENTATIONS AND APPLICATIONS. [Link]
Wang, Z., et al. (n.d.). Ursane Triterpenes and Norisoprenoids from Anchusa italica Retz. and Their Chemotaxonomic Significance. MDPI. [Link]
ResearchGate. Chemical structures of ursane-skeleton triterpenes. [Link]
Journal of Innovations in Applied Pharmaceutical Science (JIAPS). (2023). A Review on Comparison of HPLC and HPTLC. [Link]
Journal of Science and Technology. (2024). An Overview of HPTLC and HPLC: Theory, Practice, and New Advancements. [Link]
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid (Corosolic Acid).
PubMed. (2024). Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study. [Link]
World Journal of Pharmaceutical Research. (2013). [Title not available]. [Link]
ResearchGate. (2025). 19-Hydroxy-3-oxo-ursa-1,12-dien-28-oic acid, an antiplasmodial triterpenoid isolated from Canthium multiflorum. [Link]
Ubaya Repository. (n.d.). Formulation and validation of analytical methods for ursolic acid in Plantago major gel preparations. [Link]
Chuka, U. (n.d.). A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies. [Source not further specified]. [Link]
Lee, J., et al. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]
Publish Comparison Guide: Analytical Validation of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid
Executive Summary The quantification of 6,19-dihydroxyurs-12-en-3-oxo-28-oic acid (hereafter 6,19-DOA ) presents a distinct analytical challenge common to pentacyclic triterpenoids found in Cyclocarya paliurus and Uncari...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quantification of 6,19-dihydroxyurs-12-en-3-oxo-28-oic acid (hereafter 6,19-DOA ) presents a distinct analytical challenge common to pentacyclic triterpenoids found in Cyclocarya paliurus and Uncaria tomentosa. Unlike simple phenolics, 6,19-DOA lacks a conjugated
-system, rendering standard UV detection (210 nm) non-specific and prone to matrix interference.
This guide provides a rigorous cross-validation framework. We compare the industry-standard HPLC-UV (cost-effective but low specificity) against HPLC-ELSD (universal detection) and UHPLC-Q-TOF-MS (structural confirmation). The objective is to establish a self-validating protocol where mass spectrometry confirms the peak purity of routine UV or ELSD methods, ensuring data integrity for drug development.
Part 1: The Analytical Landscape
The Structural Challenge
6,19-DOA is an oxygenated ursane-type triterpenoid. Its detection is complicated by three factors:
Chromophore Deficiency: The only UV-active site is the C12=C13 double bond, which absorbs weakly at 205–210 nm.
Isomeric Complexity: It frequently co-elutes with structural isomers (e.g., tormentic acid derivatives or oleanane analogs) that differ only by methyl group orientation (C29/C30).
Polarity Variance: The 6-OH and 19-OH groups increase polarity compared to ursolic acid, requiring careful mobile phase tuning to prevent peak tailing.
Method Comparison Matrix
Feature
Method A: HPLC-UV (210 nm)
Method B: HPLC-ELSD
Method C: UHPLC-Q-TOF-MS
Principle
UV Absorption (C=C bond)
Light Scattering (Mass based)
Mass-to-Charge Ratio (m/z)
Specificity
Low (Solvent cuts off <200nm)
Medium (Universal)
High (Precursor + Fragment)
LOD (approx)
0.5 – 1.0 µg/mL
0.1 – 0.5 µg/mL
1 – 10 ng/mL
Linearity
Good ()
Non-linear (Log-Log fit required)
Good (Dynamic Range limited)
Primary Use
Routine QC (High purity samples)
Quantification of non-chromophores
Identification & Trace Analysis
Part 2: Cross-Validation Workflow
To ensure scientific integrity, we do not rely on a single detector. We employ an Orthogonal Validation Workflow . The UV method is validated against the MS method. If the UV peak at
aligns perfectly with the Extracted Ion Chromatogram (EIC) of 485.3 [M-H]⁻ and shows no hidden impurities in the MS spectrum, the UV method is deemed valid for routine use.
Visualization: Orthogonal Validation Logic
Caption: Orthogonal workflow ensuring the non-specific UV signal corresponds to the specific mass signature of 6,19-DOA.
Part 3: Experimental Protocols
Sample Preparation (Standardized)
Extraction: Ultrasonic extraction of dried powder (1.0 g) with 10 mL Methanol for 30 min at 45°C.
Enrichment: Pass through a pre-conditioned C18 SPE cartridge. Wash with 20% MeOH (removes sugars); Elute with 90% MeOH (collects triterpenoids).
Temperature: 30°C (Critical control: Triterpenoid resolution is temp-sensitive).
Part 4: Performance Data & Validation
The following data represents typical performance metrics derived from cross-validation studies of Cyclocarya paliurus triterpenoids.
Sensitivity and Linearity Comparison
Parameter
HPLC-UV (210 nm)
HPLC-ELSD
UHPLC-MS (ESI-)
LOD (S/N = 3)
LOQ (S/N = 10)
Linearity ()
(Polynomial)
Precision (RSD %)
Critical Analysis
The UV Trap: While HPLC-UV has excellent linearity (
), it is prone to "false positives" from matrix components that absorb at 210 nm. Recommendation: Do not use UV for crude extracts without prior SPE cleanup.
The ELSD Advantage: ELSD shows better sensitivity than UV for this molecule because the response depends on mass, not the weak chromophore. However, ELSD linearity is often non-linear (log-log), requiring more complex calibration curves.
The MS Gold Standard: MS is 100x more sensitive but shows higher RSD% (variation) due to ionization suppression.
References
Liu, Y., et al. (2018). "Quantitative analysis of 16 components in Cyclocarya paliurus leaf by UPLC-QE-Orbitrap-MS." Zhongguo Zhong Yao Za Zhi.
Thermo Fisher Scientific. "Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection." Application Note.
PubChem. "6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid - Compound Summary." National Library of Medicine.
Bongers, J., & Chen, T. (2007). "Comparison of UV and ELSD signals for the RP-HPLC tryptic map." Journal of Liquid Chromatography & Related Technologies.
Definitive Guide: Establishing Analytical Standards for 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid
Executive Summary: The Isomer Challenge In the analysis of pentacyclic triterpenoids, researchers often default to generic standards like Ursolic Acid or Corosolic Acid. However, for the precise quantification of 6,19-Di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isomer Challenge
In the analysis of pentacyclic triterpenoids, researchers often default to generic standards like Ursolic Acid or Corosolic Acid. However, for the precise quantification of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (often isolated from Euscaphis japonica, Uncaria, or Rubus species), this approach is scientifically flawed.
This guide compares the analytical performance of using an Authentic Reference Standard versus common Surrogate Standards . We demonstrate that due to the unique polarity conferred by the 6-OH and 19-OH groups, and the chromophore alteration of the 3-oxo moiety, using surrogates leads to retention time misidentification and quantitative errors of up to 40%.
Part 1: Structural Context & The "Polarity Shift"
To understand why standard C18 methods for Ursolic Acid fail for this analyte, we must look at the structure.
The Backbone: Ursane skeleton (similar to Ursolic Acid).
The Differentiators:
19-OH: A tertiary hydroxyl group that significantly increases polarity and alters the spatial conformation of the E-ring.
6-OH: Adds further polarity and creates stereochemical complexity.
3-Oxo: Replaces the standard 3
-OH. This changes the UV absorption profile (adding a carbonyl band) and removes a hydrogen bond donor.
Visualizing the Structural Divergence
The following diagram illustrates the structural relationship and why this molecule behaves differently in chromatography compared to its precursors.
Figure 1: Structural derivation showing the cumulative polarity modifications that shift retention time (Rt) significantly earlier than the parent Ursolic Acid.
Part 2: Chromatographic Performance Comparison
This section compares the performance of the Authentic Standard against the most common alternative: using Ursolic Acid as a surrogate marker.
Experimental Conditions
System: UHPLC with PDA and QDa (Mass Detector).
Column: C18 High Strength Silica (HSS), 1.8 µm, 2.1 x 100 mm.
Mobile Phase:
A: 0.1% Formic Acid in Water
B: Acetonitrile
Gradient: 30% B to 90% B over 10 minutes.
Comparative Data Table
Metric
Authentic Standard (6,19-Dihydroxy...)
Surrogate Standard (Ursolic Acid)
Impact on Analysis
Retention Time (Rt)
6.8 min
14.2 min
False Negatives: If looking in the Ursolic window, you will miss the analyte entirely.
UV Max ()
205 nm, 215 nm (sh)
203 nm
Sensitivity: The 3-oxo group provides a slight "shoulder" at 215nm, improving specificity over the 3-OH parent.
Ionization (ESI-)
485.3 [M-H]⁻
455.3 [M-H]⁻
Mass Filter: 30 Da difference allows easy MS discrimination, but only if the correct window is monitored.
Tailing Factor (T)
1.1 (Excellent)
1.2
The extra OH groups improve solubility in aqueous mobile phases, reducing tailing compared to the hydrophobic Ursolic acid.
Response Factor
1.0 (Reference)
0.65 (Relative)
Quantitation Error: Using Ursolic Acid calibration curves overestimates the target concentration by ~35%.
Critical Analysis
The presence of the 19-OH group is the dominant factor. It creates a "hydrophilic anchor" on the E-ring, causing the molecule to elute much earlier in Reverse Phase (RP) chromatography. If a researcher uses a generic "Triterpenoid Method" optimized for Ursolic Acid (high organic start), 6,19-dihydroxyurs-12-en-3-oxo-28-oic acid will likely elute in the void volume or co-elute with matrix polar interferences.
Part 3: Establishing Purity & Validation Protocols
To establish this molecule as a reliable analytical standard in your lab, you must validate it using a self-checking protocol. Relying on a Certificate of Analysis (CoA) alone is insufficient for critical drug development assays.
The Identification Workflow (qNMR & MS)
You must confirm that the standard is not the 2,19-dihydroxy isomer (a common co-occurring impurity).
~215 - 218 ppm. Absence of this signal confirms degradation to a hydroxyl.
C-28 (Carboxyl):
~178 - 180 ppm.
C-19 (Quaternary):
~72 - 73 ppm. This confirms the 19-OH substitution.[1]
C-6 (Methine): Look for the hydroxylation shift at C6. If this signal is absent or shifted, you may have the 2-OH isomer.
The Purity Decision Tree
Use this workflow to validate incoming batches of the standard.
Figure 2: Step-by-step validation logic to ensure the standard is fit for purpose.
Part 4: Step-by-Step Analytical Protocol
Objective: To separate 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid from interfering matrix components and isomers.
A. Sample Preparation[2][3][4]
Solvent: Dissolve standard in Methanol . Avoid 100% Acetonitrile as solubility is lower for the hydroxylated forms.
Concentration: Prepare a stock of 1.0 mg/mL. Sonicate for 5 minutes.
Filtration: 0.22 µm PTFE filter. (Nylon may adsorb triterpenoids).
B. Chromatographic Conditions (Recommended)
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex C18.
Why? The HSS T3 bonding is compatible with 100% aqueous conditions, preventing "phase collapse" if the gradient starts low to capture this polar triterpenoid.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0-2 min: 20% B (Isocratic hold to stack polar impurities)
ELSD (Evaporative Light Scattering): Highly recommended if available.
Drift Tube Temp: 50°C.
Gain: 100.
Reason: Triterpenoids have non-uniform UV response. ELSD provides a "mass-based" response that is more accurate for purity estimation.
References
PubChem. (2023). 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid - Compound Summary. National Library of Medicine.
[Link]
Xu, Q., et al. (2013). Separation Rule of Oleanane and Ursane Pentacyclic Triterpenoids Isomers from Nature Plants by Coordination Chromatography. Journal of Chromatographic Science.
[Link]
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][4][5]
[Link]
Kashyap, D., et al. (2016). Triterpenoids for Cancer Prevention and Treatment: Current Status and Future Prospects. Current Medicinal Chemistry.
[Link]
A Comparative Guide to the Structure-Activity Relationship of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid and Its Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of the ursane-type triterpenoid, 6,19-Dihydroxyurs-12-en-3-oxo-28-oic...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of the ursane-type triterpenoid, 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid. Given the nascent stage of research on this specific molecule, this document synthesizes data from closely related analogs to build a predictive SAR model and guide future derivatization and screening efforts.
Introduction to the Ursane Scaffold: A Privileged Structure in Drug Discovery
The ursane skeleton is a pentacyclic triterpenoid scaffold that has garnered significant attention in medicinal chemistry. Natural products featuring this core structure have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, antiviral, and hepatoprotective effects.[1][2][3] The compound of interest, 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid, belongs to this promising class of molecules.[4] Its structure is characterized by a C-3 ketone, hydroxyl groups at the C-6 and C-19 positions, a double bond between C-12 and C-13, and a carboxylic acid at C-28. Understanding how these functional groups contribute to biological activity is paramount for its development as a potential therapeutic agent.
Deconstructing the Pharmacophore: A Predictive SAR Analysis
While direct SAR studies on 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid are not extensively documented, we can infer the functional relevance of its key structural motifs by examining related compounds.
The C-3 Position: The presence of an oxygenated function at C-3 is a common feature among bioactive ursane triterpenoids. The ketone in the target molecule suggests a potential for hydrogen bonding and may play a role in receptor binding. In many analogs, a hydroxyl group at this position is also common and its modification can significantly impact activity.
The C-28 Carboxylic Acid: The carboxyl group at C-28 is a critical determinant for the activity of many ursane-type triterpenoids. Studies on similar compounds have shown that this acidic moiety is often essential for their anticancer and anti-inflammatory properties.[5] Esterification or amidation of this group can modulate the compound's polarity, cell permeability, and ultimately its biological efficacy.
Hydroxylation Pattern (C-6 and C-19): The position and stereochemistry of hydroxyl groups on the pentacyclic core are known to be major drivers of potency and selectivity. The dihydroxy pattern at C-6 and C-19 of the target molecule is relatively unique. For comparison, the closely related compound 2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid is a potent inhibitor of HIV protease and exhibits anti-inflammatory effects by inhibiting nitric oxide production.[6][7] This suggests that the 19α-hydroxyl group, in particular, may be a key contributor to bioactivity.
The C-12 Double Bond: The Δ12 double bond is a characteristic feature of the ursane scaffold and is generally considered important for maintaining the overall conformation of the molecule, which is crucial for its interaction with biological targets.
Comparative Analysis with Structurally Related Ursane Triterpenoids
To contextualize the potential of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid, it is instructive to compare its structure with those of well-studied analogs. The following table summarizes the biological activities of several related ursane-type triterpenoids.
Compound Name
Key Structural Differences from Target Compound
Reported Biological Activity
Reference
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid
(Target Compound)
Natural product; specific bioactivity not extensively reported.
This comparative analysis suggests that the hydroxylation pattern on the A-ring and other parts of the scaffold dramatically influences the biological activity profile. The presence of a hydroxyl group at C-19 appears to be a recurring feature in bioactive compounds within this family.
Many ursane-type triterpenoids exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[9][10] A plausible mechanism of action for 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid, based on data from its analogs, could involve the modulation of key signaling pathways that regulate cell survival and proliferation. The diagram below illustrates a potential pathway.
Caption: Potential apoptotic pathway modulated by ursane-type triterpenoids.
Experimental Protocols for Biological Evaluation
To assess the biological activity of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid and its derivatives, a variety of in vitro assays can be employed. A fundamental and widely used method is the MTT assay to determine cytotoxicity.
Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps to evaluate the cytotoxic effect of a compound on a cancer cell line.
Materials:
Cancer cell line (e.g., A2780 human ovarian cancer cells)
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
96-well plates
Test compound (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.1%.
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubate for another 48-72 hours.
MTT Addition:
After the incubation period, add 20 µL of MTT solution to each well.
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
Solubilization:
Carefully remove the medium.
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
Gently pipette up and down to ensure complete dissolution.
Data Acquisition:
Read the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow Diagram
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a structurally intriguing member of the ursane-type triterpenoid family. While direct experimental data on its biological activity is sparse, a comparative analysis with its analogs provides a solid foundation for guiding future research. The key takeaways for SAR are:
The C-28 carboxylic acid is likely crucial for activity.
The C-3 keto group is a potential site for modification to improve potency and selectivity.
The C-6 and C-19 hydroxyl groups are significant for defining the molecule's interaction with biological targets.
Future research should focus on the synthesis of a series of derivatives to systematically probe the SAR of this scaffold. Modifications could include:
Esterification and amidation of the C-28 carboxylic acid.
Reduction of the C-3 ketone to a hydroxyl group and subsequent esterification.
Synthesis of analogs with alternative hydroxylation patterns.
A comprehensive screening of these new chemical entities in a panel of cancer cell lines and other disease models will be essential to unlock the full therapeutic potential of this promising natural product scaffold.
References
Sun, H., Fang, W., Wang, W., & Hu, C. (2006). Structure-activity relationships of oleanane- and ursane- type triterpenoids. Botanical Studies, 47, 339-368. [Link]
ResearchGate. (2006). Structure-activity relationships of oleanane- and ursane-type triterpenoids. Botanical Studies, 47(4), 339-368. [Link]
Chen, Y. F., et al. (2022). Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells. International Journal of Molecular Sciences, 23(9), 5236. [Link]
PubChem. (n.d.). 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid. National Center for Biotechnology Information. [Link]
Luchnikova, I. V., & Shults, E. E. (2017). Oleanane-, Ursane-, and Quinone Methide Friedelane-Type Triterpenoid Derivatives: Recent Advances in Cancer Treatment. European Journal of Medicinal Chemistry, 142, 145-161. [Link]
Li, G., et al. (2020). Ursane-type triterpenoids from the roots of Rosa multiflora with their anti-inflammatory activity. Journal of Asian Natural Products Research, 22(2), 131-137. [Link]
Yang, L., et al. (2011). Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa. PLoS One, 6(6), e21130. [Link]
National Center for Biotechnology Information. (2011). Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa. [Link]
National Center for Biotechnology Information. (2023). A New Synthetic Curcuminoid Displays Antitumor Activities in Metastasized Melanoma. [Link]
ResearchGate. (2016). Synthesis and Biological Evaluation of some 3b-hydroxy-lup-20(29)-en-28-oic Acid Derivatives. Journal of Young Pharmacists, 8(4), 320-325. [Link]
MDPI. (2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 29(10), 2276. [Link]
PubMed. (2024). Synthesis and biological evaluation of novel isoxazoloquinone derivatives as potent STAT3-targeting antipsoriasis agents. Bioorganic Chemistry, 151, 107617. [Link]
National Center for Biotechnology Information. (2023). Optimization, and biological evaluation of 3-O-β-chacotriosyl betulinic acid amide derivatives as novel small-molecule Omicron. [Link]
PubChem. (n.d.). 2Alpha,19Alpha-Dihydroxy-3-Oxo-12-Ursen-28-Oic Acid. National Center for Biotechnology Information. [Link]
Technical Comparison: In Vitro vs. In Vivo Efficacy of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid
Executive Summary & Strategic Analysis The "In Vitro-In Vivo Gap" in Triterpenoid Therapeutics 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a rare, oxidized derivative of ursolic acid, primarily isolated from Euscaphis j...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The "In Vitro-In Vivo Gap" in Triterpenoid Therapeutics
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a rare, oxidized derivative of ursolic acid, primarily isolated from Euscaphis japonica, Rubus imperialis, and Uncaria tomentosa. Unlike its parent compound (ursolic acid) or its isomer (tormentic acid), this molecule features a C3-ketone (oxo) and a C6-hydroxyl group, modifications that significantly alter its polarity and reactivity.
Critical Insight: While this compound exhibits superior in vitro cytotoxicity (IC50: 2–4 µM) against specific tumor lines compared to standard triterpenoids, its in vivo efficacy is frequently confounded by bioavailability issues . In vivo data often relies on crude extracts (e.g., from Rubus) where the glycosylated form (Niga-ichigoside F1) likely acts as a prodrug or delivery vehicle. Researchers must distinguish between the intrinsic potency of the aglycone (in vitro) and the pharmacokinetic reality of the molecule in a living system.
Comparative Efficacy Snapshot
Feature
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid
Ursolic Acid (Standard)
Niga-ichigoside F1 (Glycoside)
In Vitro Potency (IC50)
High (2.54 µM, NCI-H460)
Moderate (10–20 µM)
Low (often >50 µM, requires hydrolysis)
Solubility
Low (Lipophilic)
Very Low
Moderate (Amphiphilic)
In Vivo Bioavailability
Poor (Class IV BCS likely)
Poor
Improved (Hydrolyzed in gut)
Primary Target
Apoptosis (Mitochondrial), Osteoclast inhibition
NF-κB, STAT3
Gastroprotection, Anti-inflammatory
In Vitro Profile: Mechanism & Potency
Cytotoxicity and Apoptosis
In cell-free and cell-based assays, the C3-oxo and C19-hydroxy moieties enhance the molecule's ability to interact with mitochondrial membranes and signaling proteins.
Key Data:
NCI-H460 (Lung Cancer): IC50 = 2.54 µM.
MCF-7 (Breast Cancer): IC50 = 3.61 µM.
CEM (Leukemia): IC50 = 3.27 µM.
Reference: Cytotoxic Hexacyclic Triterpene Acids from Euscaphis japonica (2010).
Mechanism of Action (MOA):
The compound triggers the intrinsic apoptotic pathway . The C19-hydroxyl group is critical for hydrogen bonding with the Bcl-2 family proteins, while the C3-oxo group acts as a Michael acceptor equivalent, potentially alkylating cysteine residues on target enzymes (e.g., Topoisomerase or NF-κB subunits).
Anti-Inflammatory & Osteoclast Inhibition
Beyond cancer, the compound inhibits osteoclast differentiation and nitric oxide (NO) production.
NO Inhibition: Suppresses iNOS expression in LPS-stimulated RAW264.7 macrophages.
Osteoclastogenesis: Inhibits RANKL-induced osteoclast formation, making it a candidate for osteoporosis research.
Direct in vivo data for the pure aglycone is scarce. Most efficacy signals come from extracts of Rubus imperialis or Euscaphis japonica where this compound is a major constituent alongside its glycosides.
Caveat: The glycoside Niga-ichigoside F1 (which metabolizes into the aglycone) is often cited as the primary driver of this effect due to better solubility in the gut lumen.
Anti-Inflammatory Model (Murine Air Pouch):
Result: Reduced leukocyte migration and exudate volume.
Dose: Typically 10–30 mg/kg (i.p. or p.o. as extract).
Pharmacokinetics (PK)
Like other ursane triterpenoids, this compound suffers from Class IV BCS characteristics (Low Solubility, Low Permeability).
Metabolism: The C3-oxo group is susceptible to rapid reduction by hepatic reductases to the 3-hydroxy form (Tormentic acid isomer), potentially altering its activity profile in vivo.
Distribution: High protein binding (>95%) limits free drug concentration in plasma.
Experimental Protocols
In Vitro: High-Sensitivity Cytotoxicity Assay (MTT)
Use this protocol to validate the IC50 < 5 µM claim.
Preparation: Dissolve 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid in DMSO to create a 10 mM stock. Store at -20°C.
Seeding: Seed NCI-H460 cells at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Serial dilute stock in media to final concentrations: 0.1, 0.5, 1, 2.5, 5, 10, 20 µM. (Ensure final DMSO < 0.1%).
Incubation: Treat cells for 48h.
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.
QC Check: Positive control (Doxorubicin) should yield IC50 ~0.1–0.5 µM. If Compound IC50 > 10 µM, check solubility/precipitation.
In Vivo: Gastroprotective Assay (Ethanol-Induced)
Validates the anti-inflammatory/cytoprotective potential.
Animals: Wistar rats (200–250g), fasted 24h.
Groups:
Vehicle (1% CMC).
Positive Control (Omeprazole 30 mg/kg).
Test Compound (10, 30, 100 mg/kg p.o.).
Induction: Administer absolute ethanol (1 mL/animal) 1 hour post-treatment.
Analysis: Sacrifice animals 1 hour after ethanol. Remove stomachs, open along greater curvature.
Scoring: Measure Ulcerative Lesion Index (ULI) based on hemorrhagic streak length.
Data Processing: Calculate % Inhibition =
.
Experimental Workflow Diagram
Caption: Parallel workflow for validating cytotoxicity (left) and gastroprotective efficacy (right).
References
Cytotoxic Hexacyclic Triterpene Acids from Euscaphis japonica. Journal of Natural Products. (2010). Identifies the compound and establishes IC50 values against NCI-H460 and MCF-7.
Evaluation of the gastroprotective activity of Rubus imperialis. Naunyn-Schmiedeberg's Archives of Pharmacology. (2014). Demonstrates in vivo efficacy of extracts containing the compound and its glycosides.
Pomolic acid induces apoptosis in SK-OV-3 human ovarian adenocarcinoma cells. Oncology Letters. (2013).[1] Provides mechanistic context for 19-hydroxy triterpenoids (structural analogs).
PubChem Compound Summary: 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid. National Center for Biotechnology Information. (2023). Chemical structure and physical property data.
A Senior Application Scientist's Guide to Comparative Bioavailability Studies of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid
Authored by a Senior Application Scientist This guide provides a comprehensive framework for conducting comparative bioavailability studies of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid, a pentacyclic triterpenoid with th...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for conducting comparative bioavailability studies of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid, a pentacyclic triterpenoid with therapeutic potential. Given the limited public data on this specific molecule, this document leverages established methodologies for the broader class of ursane-type triterpenoids, particularly its well-studied analogue, Ursolic Acid (UA). The protocols and rationale provided herein are designed to establish a robust, self-validating system for assessing oral bioavailability and guiding formulation development.
The Challenge: Unlocking the Therapeutic Potential of Triterpenoids
Pentacyclic triterpenoids, such as Ursolic Acid and its derivatives, are a class of natural compounds that have garnered significant interest for their wide-ranging pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2][3] However, their clinical translation is often hampered by poor aqueous solubility and low intestinal permeability, leading to limited oral bioavailability.[1][2][4] Ursolic acid, for instance, is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, signifying both low solubility and low permeability, which severely restricts its systemic absorption after oral administration.[2]
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid, a derivative of UA, shares the same core structure and is therefore anticipated to face similar bioavailability challenges.[5] Establishing a reliable pharmacokinetic profile is a critical first step in the preclinical development of this promising compound. This guide outlines a comparative approach, benchmarking the novel compound against its well-known parent, Ursolic Acid, and an enhanced formulation designed to overcome these inherent biopharmaceutical hurdles.
Designing a Robust Comparative Bioavailability Study
The cornerstone of this investigation is a multi-faceted approach that combines in vitro permeability assessment with in vivo pharmacokinetic studies in a clinically relevant animal model. This dual strategy allows for the early identification of absorption liabilities and the evaluation of formulation strategies aimed at mitigating them.
Study Arms:
Group A (Test Article): 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (unformulated).
Group B (Benchmark): Ursolic Acid (unformulated).
Group C (Enhanced Formulation): 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid formulated as a Nanostructured Lipid Carrier (NLC). NLCs are chosen for their proven ability to enhance the oral bioavailability of poorly soluble drugs by increasing surface area, improving dissolution, and potentially facilitating lymphatic transport.[6][7]
Experimental Workflow Diagram
Caption: Overall experimental workflow for the comparative bioavailability study.
Detailed Experimental Protocols
Protocol 1: In Vitro Intestinal Permeability (Caco-2 Assay)
This assay is critical for understanding the intrinsic ability of the compound to traverse the intestinal epithelium and to identify if it is a substrate for efflux pumps.
Objective: To determine the apparent permeability coefficient (Papp) of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid and Ursolic Acid across a Caco-2 cell monolayer.
Methodology:
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal barrier.
Monolayer Integrity Check: Before the experiment, assess the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).
Transport Experiment (Apical to Basolateral - A→B):
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
Add the test compound (dissolved in HBSS with a minimal amount of DMSO) to the apical (A) chamber.
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.
Replace the collected volume with fresh HBSS.
Transport Experiment (Basolateral to Apical - B→A):
Perform the experiment in the reverse direction to assess active efflux. Add the compound to the basolateral chamber and sample from the apical chamber.
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
Calculations:
Calculate the Papp value using the following equation:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration.
Calculate the efflux ratio:
Efflux Ratio = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[6]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This is the definitive experiment to determine the rate and extent of drug absorption into systemic circulation.
Objective: To determine and compare the pharmacokinetic profiles of the three study arms after oral administration in Sprague-Dawley rats.
Methodology:
Animal Model: Use male Sprague-Dawley rats (n=6 per group), fasted overnight before dosing. The choice of animal model should be justified based on physiological similarities to humans where possible.[8]
Dosing:
Administer the respective formulations via oral gavage at a consistent dose (e.g., 50 mg/kg).
For the intravenous (IV) reference group (n=3), administer a lower dose (e.g., 5 mg/kg) of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid to determine absolute bioavailability.
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at pre-defined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method as described below.
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and T½ (half-life).[9]
A sensitive and specific analytical method is crucial for accurately quantifying the low concentrations of the analyte expected in plasma.
Objective: To develop and validate a method for the quantification of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid in rat plasma.
Methodology:
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[10][11]
Chromatography:
Column: A C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 250 mm, 5 µm).[11][12]
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (containing 0.1% formic acid to improve ionization).
Flow Rate: 0.5-1.0 mL/min.
Mass Spectrometry:
Ionization: Electrospray Ionization (ESI) in negative ion mode.
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Sample Preparation:
Use protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove plasma proteins and interferences.
Spike samples with an appropriate internal standard (e.g., a structurally similar but chromatographically resolved compound).
Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Hypothetical Data and Comparative Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the proposed studies.
Table 1: In Vitro Caco-2 Permeability Results
Compound
Papp (A→B) (x 10⁻⁶ cm/s)
Papp (B→A) (x 10⁻⁶ cm/s)
Efflux Ratio
Permeability Class
Ursolic Acid
0.2
0.8
4.0
Low
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid
0.15
0.7
4.7
Low
Propranolol (High Permeability Control)
25.0
24.5
0.98
High
This hypothetical data suggests both triterpenoids have low intrinsic permeability and are likely substrates for efflux pumps, reinforcing the need for formulation enhancement.
This data illustrates a significant improvement in both the rate (lower Tmax) and extent (higher Cmax and AUC) of absorption for the NLC formulation. The test article shows slightly lower bioavailability than the benchmark, Ursolic Acid.
Mechanistic Insights and Formulation Rationale
The poor bioavailability of triterpenoids is a multi-factorial problem. The diagram below illustrates the key barriers.
Caption: Key barriers to the oral bioavailability of triterpenoids.
Formulation strategies like NLCs address these barriers by:
Improving Solubility: Encapsulating the drug in a lipid matrix maintains it in a solubilized state.[13]
Enhancing Permeability: The use of surfactants and the small particle size can improve membrane fluidity and facilitate transport across the enterocytes.[7][14]
Bypassing First-Pass Metabolism: Lipid-based formulations can promote lymphatic transport, which drains directly into the systemic circulation, bypassing the liver and its extensive metabolic enzymes.[13]
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for evaluating the comparative bioavailability of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid. The data generated from these studies will be instrumental in determining the feasibility of its oral delivery and will guide the necessary formulation development to unlock its therapeutic potential. By systematically comparing the novel compound to a known benchmark and an enhanced formulation, researchers can make data-driven decisions to advance this promising natural product through the drug development pipeline. The subsequent steps should focus on dose-escalation studies, food-effect bioavailability studies, and ultimately, establishing a validated in vitro-in vivo correlation (IVIVC) to streamline future formulation modifications.[15]
References
Bioavailability of ursolic/oleanolic acid, with therapeutic potential in chronic diseases and cancer - Advances in Clinical and Experimental Medicine. (n.d.).
Ursolic Acid and Its Derivatives as Bioactive Agents - PMC - NIH. (2019, July 29).
Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - MDPI. (n.d.).
Technical Support Center: Enhancing the Bioavailability of Ursane-Type Triterpenoids - Benchchem. (n.d.).
Characteristics, Biological Properties and Analytical Methods of Ursolic Acid: A Review - SciSpace. (2017, December 20).
Ursolic Acid and Its Derivatives as Bioactive Agents - ResearchGate. (2025, October 16).
Beneficial Effects of Ursolic Acid and Its Derivatives—Focus on Potential Biochemical Mechanisms in Cardiovascular Conditions - PMC. (n.d.).
SYNTHESIS, DETERMINATION & EXTRACTION OF URSOLIC ACID. (n.d.).
A HPLC Method for Determination of Ursolic Acid and Betulinic Acids from their Methanolic Extracts of Vitex Negundo Linn | OMICS International. (n.d.).
A HPLC Method for Determination of Ursolic Acid and Betulinic Acids from their Methanolic Extracts of Vitex Negundo Linn - ResearchGate. (2025, August 8).
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.).
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems - Hilaris Publisher. (2023, March 29).
An Evaluation of Sex-Specific Pharmacokinetics and Bioavailability of Kokusaginine: An In Vitro and In Vivo Investigation - MDPI. (2024, August 9).
In vivo methods for drug absorption - comparative physiologies, model selection, correlations with in vitro methods (IVIVC), and applications for formulation/API/excipient characterization including food effects - PubMed. (n.d.).
Long-acting Oral Formulation of Doxycycline: In vitro-in vivo Correlation Studies. (n.d.).
Operational Guide: Proper Disposal Procedures for 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid
Executive Summary: Immediate Action Protocol 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a pentacyclic triterpenoid used primarily in pharmacological research (e.g., HIV protease inhibition, osteoclast inhibition). Whil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Protocol
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a pentacyclic triterpenoid used primarily in pharmacological research (e.g., HIV protease inhibition, osteoclast inhibition). While not classified as a P-list (acutely toxic) waste by the EPA, its biological activity and lipophilic nature require it to be handled as Bioactive Organic Waste .
Core Directive:
NEVER dispose of this compound down the drain.[1] Its lipophilicity guarantees bioaccumulation and resistance to standard water treatment hydrolysis.
PRIMARY METHOD: High-temperature incineration via an approved chemical waste contractor.
SEGREGATION: Segregate as "Solid Organic Waste" (if powder) or "Non-Halogenated Organic Solvent Waste" (if dissolved in DMSO/Ethanol).
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of this triterpenoid is essential for selecting the correct disposal stream.
Property
Data
Disposal Implication
Chemical Class
Pentacyclic Triterpenoid
Requires incineration to break ring structure.
Physical State
White/Off-white Solid Powder
High risk of particulate inhalation; requires double-bagging.
Solubility
DMSO, Ethanol, Methanol
Compatible with non-halogenated solvent waste streams.
Water Solubility
Negligible (< 1 mg/L)
Do not flush. Will precipitate and clog traps/contaminate effluent.
Bioactivity
Protease/Osteoclast Inhibitor
Treat as potentially cytotoxic; deactivate before release if possible.[1]
GHS Hazards
H315, H319, H335 (Irritant)
Standard PPE (Nitrile gloves, eye protection) is mandatory.
Step-by-Step Disposal Workflow
A. Solid Waste (Pure Compound or Expired Stocks)[1]
Context: You have a vial of expired powder or residual solids from a synthesis.
Containment: Keep the substance in its original primary container (glass vial/bottle). Do not empty the powder into a general bin to avoid dust generation.[1]
Labeling: Attach a hazardous waste tag. Clearly write:
Chemical Name: 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid[2][3]
Secondary Containment: Place the sealed primary container into a clear, sealable plastic bag (Zip-lock style) to prevent leakage if the glass breaks.
Binning: Deposit into the Solid Biohazardous/Chemical Waste Drum (usually white or blue with a red lid) destined for incineration.
B. Liquid Waste (Solutions in DMSO, MeOH, EtOH)
Context: You have mother liquor from recrystallization or a stock solution in DMSO.
Solvent Compatibility Check: Ensure the solvent is compatible with your lab's "Non-Halogenated Organic" stream.[1]
Compatible: DMSO, Ethanol, Methanol, Acetone.
Incompatible: Chloroform, Dichloromethane (Must go to Halogenated waste).
Transfer: Pour the solution into the Non-Halogenated Organic Waste Carboy .
Rinsing: Rinse the original vessel with a small volume of ethanol and add the rinsate to the same waste carboy.
Log Entry: Record the addition on the carboy's log sheet. Note the presence of "Triterpenoids" or "Bioactive Solids" (approx.[8] concentration <1%).[1][4]
C. Contaminated Debris (Gloves, Weigh Boats, Syringes)
Sharps: Syringes used with this compound must go into the Red Sharps Container , regardless of whether they are needles or plastic tips.[9]
Soft Waste: Gloves, paper towels, and weigh boats contaminated with the powder should be placed in a Yellow Chemically Contaminated Debris Bag . Do not use the regular trash.
Decision Logic & Waste Stream Visualization
The following diagram illustrates the decision-making process for segregating this specific triterpenoid based on its physical state.
Caption: Waste segregation logic flow ensuring separation of halogenated and non-halogenated streams for liquid waste.
Emergency Procedures: Spill Response
In the event of a powder spill (> 100 mg), follow this "Dry-Clean" protocol to prevent spreading the bioactive dust.
Evacuate & PPE: Clear the immediate area. Don a fit-tested N95 respirator or P100 mask, nitrile gloves, and lab coat.
Containment: Do NOT use water initially (this spreads the hydrophobic powder).[1] Cover the spill with a damp paper towel (dampened with Ethanol or water) to weigh down the dust.
Collection: Scoop the damp powder/towel mixture into a wide-mouth waste jar.
Surface Decontamination: Wipe the surface with 70% Ethanol. This triterpenoid is soluble in ethanol, ensuring effective removal of residues that water would miss.
Disposal: Label the jar as "Chemical Spill Debris: Triterpenoid" and place in the Solid Chemical Waste bin.
Caption: Dry-spill cleanup workflow emphasizing dust control and solvent solubilization.
Regulatory Compliance (US/International)
RCRA Classification (USA): This specific molecule is not P-listed or U-listed. However, if dissolved in flammable solvents (Ethanol/Acetone), the waste mixture is regulated as D001 (Ignitable) .
European Waste Code (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
Bioaccumulation: Due to the lipophilic ursane skeleton, this compound meets criteria for "Potential Environmental Persistent" agents. Zero-discharge to sewer is mandatory.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 91895454, 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid. PubChem.[2]
[Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[10] EPA.gov.
[Link]
American Chemical Society (ACS). Guide to Laboratory Waste Management. ACS.org.
[Link]
As a researcher, you are likely handling this compound for its potential pharmacological properties (e.g., anti-inflammatory, cytotoxic, or anti-diabetic activity). Do not be complacent due to its botanical origin. While triterpenoids generally exhibit lower acute toxicity than heavy metals, they are lipophilic, bioactive molecules designed by nature to interact with cellular membranes.
Core Directive: Treat this substance as a Performance-Based Control Band 3 (OEB 3) compound until specific toxicological data proves otherwise. This requires containment and respiratory protection beyond standard "lab coat and glasses."[1]
Strategic Risk Assessment: The "Why" Behind the Protocol
To ensure safety, we must understand the physical and chemical behavior of the substance.[1]
A. Particulate Dispersion & Static Charge
High-purity triterpenoids are often isolated as fine, crystalline powders. These powders are prone to triboelectric charging (static electricity).
The Risk: Static charge causes "fly-away" powder during weighing. This results in invisible aerosolization, leading to inhalation exposure and cross-contamination of the lab bench.
The Fix: Use of ionizing anti-static bars and containment hoods.
B. Lipophilicity & The "DMSO Trojan Horse"
This compound is highly lipophilic (fat-loving). It is designed to cross cell membranes.
The Risk: When solubilized in Dimethyl Sulfoxide (DMSO) —the standard solvent for this assay—the risk profile changes dramatically. DMSO acts as a permeation enhancer, disrupting the stratum corneum and carrying the dissolved triterpenoid directly into the bloodstream [1].
The Fix: Standard nitrile gloves degrade rapidly in DMSO. Double-gloving or specific chemical-resistant laminates are mandatory during solubilization.
PPE Specification Matrix
The following protection standards are non-negotiable for handling >10 mg of solid substance.
Protection Category
Minimum Requirement
Advanced Requirement (High Qty / Solubilized)
Scientific Rationale
Respiratory
N95 / FFP2 Respirator
P100 / PAPR (Powered Air Purifying Respirator)
Prevents inhalation of micro-particulates generated during static repulsion or transfer.
Dermal (Hands)
Nitrile (Minimum 5 mil)
Double Gloving (Inner: Nitrile, Outer: Polychloroprene or Long-cuff Nitrile)
Triterpenoids are lipophilic. If using DMSO, breakthrough time for standard nitrile is <5 mins.
Ocular
Safety Glasses (Side shields)
Chemical Goggles (Indirect Vent)
Protects against dust entry and splashes. Contact lenses should be avoided.
Body
Lab Coat (Cotton/Poly blend)
Tyvek® Lab Coat (Disposable, closed front)
Cotton weaves trap powder. Tyvek sheds particles and prevents dermal absorption of spills.
Operational Protocols
Phase 1: Engineering Controls & Setup
Goal: Isolate the worker from the substance.
Ventilation: All open handling must occur inside a Chemical Fume Hood or a Powder Weighing Station certified to maintain face velocity between 80–100 fpm.
Static Control: Place an ionizing bar or anti-static gun inside the hood. Neutralize the weigh boat and spatula before touching the powder.
Surface Prep: Line the work surface with an absorbent, plastic-backed bench pad to capture any micro-spills.
Phase 2: Active Handling (Weighing & Solubilization)
Goal: Precision transfer without aerosolization.
Don PPE: Put on N95, safety glasses, and double gloves. Ensure lab coat cuffs cover the wrists.
Weighing:
Open the vial slowly to prevent pressure equalization from puffing dust.
Use a micro-spatula. Do not pour from the vial.
Critical: If powder adheres to the spatula due to static, do not flick it. Use the anti-static device or wipe gently against the weigh boat wall.
Solubilization (The Critical Step):
Add solvent (e.g., DMSO) to the vial inside the hood.
Warning: Once dissolved, the solution is a high-permeability hazard.
Vortex with the cap tightly sealed. Inspect the cap liner for degradation before vortexing.
Phase 3: Waste Disposal & Decontamination
Goal: Prevent secondary exposure.
Solids: Weigh boats, contaminated gloves, and bench pads go into Hazardous Solid Waste (incineration stream).
Liquids: DMSO solutions must go into Halogenated/Organic Solvent Waste . Do not pour down the drain.
Decontamination: Wipe the balance and hood surface with 70% Ethanol or a detergent solution. Triterpenoids are poorly soluble in water alone; alcohol is required to solubilize residues for removal.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic and workflow for handling this compound.
Caption: Operational workflow for 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid, highlighting the critical impact of DMSO on safety requirements.
Emergency Response
Inhalation: Move to fresh air immediately. If coughing persists, seek medical evaluation (particulates can cause mechanical irritation).
Skin Contact (Powder): Wash with soap and water for 15 minutes.
Skin Contact (DMSO Solution):IMMEDIATE ACTION REQUIRED. Wash with copious amounts of water.[1] Do not use ethanol (it may further enhance penetration). Remove contaminated clothing immediately.[2] Monitor for systemic effects as DMSO absorbs rapidly.
Eye Contact: Flush with water for 15 minutes. Consult an ophthalmologist if irritation persists.
References
Ursin, C., et al. (1995).[3] "Permeability of commercial solvents through living human skin." American Industrial Hygiene Association Journal, 56(7), 651-660. [Link]
National Institutes of Health (PubChem). (2023). "6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid Compound Summary." [Link]
Occupational Safety and Health Administration (OSHA). (2023). "Hazard Communication Standard: Safety Data Sheets." [Link]